molecular formula C13H9BrIN3O2S B1521727 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-45-6

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1521727
CAS No.: 875781-45-6
M. Wt: 478.1 g/mol
InChI Key: QONWBLJGJMTBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine is a useful research compound. Its molecular formula is C13H9BrIN3O2S and its molecular weight is 478.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONWBLJGJMTBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrIN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671912
Record name 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-45-6
Record name 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry. We will delve into its chemical identity, strategic importance, sourcing, and applications, with a particular focus on its role as a versatile scaffold for the synthesis of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their research and development pipelines.

Introduction: A Strategically Designed Intermediate

The pursuit of novel therapeutics, particularly in oncology, often hinges on the availability of well-designed, functionalized heterocyclic scaffolds. This compound (CAS No: 875781-45-6) represents a pinnacle of such design.[1] Its structure is not a random assortment of functional groups but a deliberate arrangement engineered for selective, sequential chemical modifications.

The Pyrrolo[2,3-b]pyrazine Core: A Privileged Scaffold

The fused pyrrolo[2,3-b]pyrazine ring system is a "privileged scaffold" in medicinal chemistry. This classification is reserved for molecular frameworks that can bind to multiple, unrelated biological targets. The pyrazine motif, an electron-deficient aromatic ring, is a common feature in numerous FDA-approved drugs. Its nitrogen atoms frequently act as hydrogen bond acceptors, anchoring ligands into the hinge region of kinase active sites, a critical interaction for potent inhibition. The fusion of the pyrole ring modulates the electronic properties and provides additional vectors for substitution, allowing for fine-tuning of a compound's pharmacological profile.

Strategic Importance of the Functional Groups

The true synthetic power of this intermediate lies in the specific placement of its bromo, iodo, and tosyl groups. Understanding their individual roles is key to unlocking the molecule's potential.

  • 7-Iodo Group: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference is the cornerstone of its utility, allowing for selective functionalization at the C7 position while leaving the C2-bromo group intact for a subsequent, different coupling reaction.

  • 2-Bromo Group: The bromine at the C2 position provides a second, less reactive handle for cross-coupling. This enables a divergent synthetic strategy where a common intermediate can be used to generate a diverse library of analogs by introducing different moieties at the C2 and C7 positions.

  • 5-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves two critical functions. Firstly, it acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions and increasing the compound's stability. Secondly, as a strong electron-withdrawing group, it influences the reactivity of the heterocyclic core, which can be advantageous in certain synthetic transformations.

G cluster_molecule This compound cluster_functions Strategic Roles of Functional Groups mol I | N===C---C /  / C---N---C---Br |   |   | Ts  C===C | H Iodo 7-Iodo Group (Primary Reactive Site) Iodo->mol Selective first coupling (e.g., Suzuki, Sonogashira) Bromo 2-Bromo Group (Secondary Reactive Site) Bromo->mol Sequential second coupling Tosyl 5-Tosyl Group (Protecting & Activating) Tosyl->mol Enhances stability, prevents N-alkylation

Caption: Strategic roles of the functional groups.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 875781-45-6[1]
Molecular Formula C₁₃H₉BrIN₃O₂S[2]
Molecular Weight 478.10 g/mol [2]
Appearance Solid, typically off-white to yellow crystals[3]
Purity Typically >95-98% from commercial suppliers[4][5]
Solubility Soluble in common organic solvents like DMSO and DMF[3]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere[6]

Sourcing, Procurement, and Quality Control

The success of a synthetic campaign begins with high-quality starting materials. Several reputable chemical suppliers specialize in advanced heterocyclic intermediates.

Selecting a Reputable Supplier

When selecting a supplier, consider the following:

  • Purity Guarantee: Look for suppliers that provide a Certificate of Analysis (CoA) with detailed purity information (e.g., HPLC, NMR).

  • Stock Availability: Availability can vary, so it is prudent to inquire about lead times.

  • Technical Support: Reliable suppliers often have technical staff who can answer questions about product stability and handling.

Table of Potential Suppliers

Below is a non-exhaustive list of suppliers who have historically listed this compound.

SupplierWebsiteNotes
Apollo ScientificSpecialist supplier of aromatic and heterocyclic compounds.[1]
BLD PharmGlobal supplier of research chemicals and building blocks.[7]
ChemicalBookA directory listing multiple suppliers, primarily from Asia.[8]
Sinfoo BiotechSupplier of fine chemicals and pharmaceutical intermediates.[2]
Protocol: Incoming Quality Control

It is imperative to validate the identity and purity of the procured material before use.

  • Visual Inspection: Check for uniform color and crystallinity.

  • Solubility Test: Dissolve a small amount in DMSO or CDCl₃ for NMR analysis. Incomplete dissolution may indicate impurities.

  • LC-MS Analysis: Inject a dilute solution to confirm the molecular weight via mass spectrometry ([M+H]⁺ ≈ 478.0) and assess purity by UV chromatogram.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be clean and consistent with the expected structure, showing characteristic aromatic and tosyl-methyl proton signals.

Core Application in Kinase Inhibitor Drug Discovery

The primary application of this compound is as a foundational building block for kinase inhibitors. Aberrant kinase signaling is a hallmark of many cancers, making them a major target for drug development.[9]

A Scaffold for Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Research has demonstrated that the pyrrolo[2,3-b]pyrazine scaffold is a potent core for the development of novel FGFR inhibitors.[9] Abnormal FGFR signaling is implicated in various malignancies. The strategic di-halogenation of this intermediate allows for the systematic exploration of the chemical space around the core, a process known as Structure-Activity Relationship (SAR) studies.

For example, a Suzuki coupling can be performed at the C7-iodo position to install a key pharmacophore that interacts with the solvent-exposed region of the kinase. Subsequently, a second coupling at the C2-bromo position can introduce a different group to optimize properties like potency, selectivity, or pharmacokinetics.

G cluster_workflow Synthetic Workflow for Kinase Inhibitor Library Start 2-Bromo-7-iodo-5-tosyl- 5H-pyrrolo[2,3-B]pyrazine Step1 Step 1: Selective Coupling @ C7 (e.g., Suzuki Reaction with R1-B(OH)2) Start->Step1 Intermediate C7-Functionalized Intermediate Step1->Intermediate Step2 Step 2: Sequential Coupling @ C2 (e.g., Sonogashira Reaction with R2-alkyne) Intermediate->Step2 Step3 Step 3: Deprotection (Removal of Tosyl Group) Step2->Step3 End Final Kinase Inhibitor Library (Diverse R1 and R2 groups) Step3->End

Caption: Generalized synthetic workflow using the intermediate.

Experimental Protocol: Representative Suzuki Coupling

The following is a representative, field-proven protocol for the selective Suzuki-Miyaura cross-coupling at the C7-iodo position.

Objective: To selectively couple an arylboronic acid at the C7 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add the pyrrolo[2,3-b]pyrazine intermediate, the arylboronic acid, and potassium carbonate.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent catalyst oxidation.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C7-arylated product.

Safety, Handling, and Storage

As a halogenated, nitrogen-containing heterocyclic compound, proper safety precautions are mandatory.

  • Hazard Identification: While a specific MSDS is not universally available, related compounds are known to be irritants to the skin, eyes, and respiratory system.[10][11] Assume the compound is harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][10]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., in a desiccator with argon). The compound is hygroscopic.

Conclusion and Future Outlook

This compound is more than just a chemical; it is a tool for innovation in drug discovery. Its strategically designed structure enables chemists to rapidly generate diverse libraries of complex molecules, particularly for challenging targets like protein kinases. As research continues to demand novel chemical matter with precisely tuned properties, the utility of such well-conceived building blocks will only grow, paving the way for the next generation of targeted therapies.

References

  • Chemical-Suppliers.eu. (n.d.). Product Search. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • Wit Pharma. (n.d.). 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS NO.875781-44-5. Retrieved from [Link]

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • 2A Biotech. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

  • American Elements. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(11), 2773. Retrieved from [Link]

Sources

physical properties of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of this compound, a key heterocyclic intermediate in modern medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1] This document, intended for researchers, scientists, and drug development professionals, details the compound's core identity, empirical physical properties, and the spectroscopic techniques essential for its structural validation. By synthesizing technical data with field-proven insights, this guide explains the causality behind experimental choices and provides self-validating protocols for characterization, ensuring scientific integrity and reproducibility.

Introduction to a Privileged Scaffold

The Pyrrolo[2,3-b]pyrazine Core: A Cornerstone in Medicinal Chemistry

The pyrrolo[2,3-b]pyrazine ring system, a fusion of a pyrrole and a pyrazine ring, is a nitrogen-containing heterocycle of significant interest in drug discovery.[2] Its structure serves as a versatile template that can be strategically modified to interact with a wide array of biological targets. Molecules built upon this core have demonstrated a breadth of biological activities, establishing them as crucial components in the development of novel therapeutics.[2] The unique electronic and steric properties of this scaffold make it an ideal starting point for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[1]

The Strategic Importance of this compound

As a synthetic intermediate, this compound is exceptionally valuable due to its specific trifecta of functional groups:

  • Ortho-Halogenation (Bromo and Iodo): The presence of two distinct halogens at the C2 (Bromo) and C7 (Iodo) positions offers orthogonal handles for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled and precise introduction of diverse molecular fragments, which is fundamental for optimizing a molecule's potency, selectivity, and pharmacokinetic profile. The bromine at the C2 position, for instance, has been shown to potentially enhance binding affinity within the ATP pockets of kinases.[1]

  • Tosyl Protecting Group: The para-toluenesulfonyl (tosyl) group on the pyrrole nitrogen (N5) serves a dual purpose. Firstly, it acts as a robust protecting group, preventing unwanted side reactions at the nitrogen during synthesis. Secondly, its electron-withdrawing nature modulates the electronic properties of the bicyclic system, and its steric bulk can influence the regioselectivity of subsequent reactions. The tosyl group also tends to improve the compound's solubility in common organic solvents and enhances its crystallinity, often simplifying purification.[1]

This strategic functionalization makes the title compound a powerful building block for constructing complex molecules aimed at challenging therapeutic targets.

Core Physicochemical Identity

The fundamental identity of a compound is established by a consistent set of chemical and physical descriptors. These parameters are the first checkpoint in verifying the material's integrity before its use in further applications.

PropertyValueReference
Chemical Name This compound[3][4][5][6]
Synonym 2-bromo-7-iodo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine[7]
CAS Number 875781-45-6[3][4][5][6][7][8]
Molecular Formula C₁₃H₉BrIN₃O₂S[6][7]
Molecular Weight 478.1 g/mol [7]
Purity (Typical) ≥97%[7]

Empirical Physical Properties

Appearance, Purity, and Storage
  • Physical Form: This compound is supplied as a solid at ambient temperature.[9] While the exact color is not consistently reported, related purified heterocyclic compounds are often white to off-white crystalline powders.[9]

  • Purity: Commercial batches are typically available with a purity of 97% or higher, which should be verified by techniques such as HPLC or qNMR.[7]

  • Storage: Proper storage is critical to maintain the compound's integrity. Recommended conditions include storage at room temperature or refrigerated (2-8°C) in a dry, inert atmosphere.[7][9] For long-term stability, storage should be under argon or nitrogen in a tightly sealed container, protected from light and moisture. Some suppliers may recommend cold-chain transportation to prevent degradation during transit.[8]

Thermal Properties: Melting Point Analysis

The melting point is a crucial indicator of a crystalline solid's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Use a rapid heating ramp (10-20 °C/min) for a preliminary, approximate determination.

    • For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). Report this as the melting range.

Solubility Profile: A Critical Parameter for Drug Development

Solubility is a pivotal physical property that impacts every stage of drug discovery, from biological screening to formulation. The presence of a large, relatively nonpolar tosyl group, combined with the heterocyclic core, suggests that the compound will have good solubility in common polar aprotic organic solvents.

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a rapid assessment of solubility, which is often sufficient for preparing stock solutions for screening and synthesis.

  • Solvent Selection: Choose a panel of relevant solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Methanol.

  • Stock Preparation: Weigh a precise amount of the compound (e.g., 5 mg) into a clean vial.

  • Solvent Addition: Add the primary solvent (typically DMSO for biological screening) in aliquots via a calibrated micropipette to achieve a high target concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the mixture at room temperature for 1-2 minutes after each solvent addition.

  • Visual Inspection: Visually inspect the solution against a contrasting background for any undissolved particulates. The concentration at which the compound fully dissolves is recorded as its kinetic solubility in that solvent at room temperature.

  • Documentation: Repeat for all selected solvents and record the results in a structured table.

Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the chemical identity and structure of the compound. The combination of NMR, MS, and IR spectroscopy provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.

Methodology for NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as residual solvent peaks must not obscure key signals.

  • Analysis: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Expected ¹H signals would include aromatic protons from the pyrrolopyrazine core and the tosyl group, as well as a singlet for the tosyl methyl group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement.

Methodology for HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar, nitrogen-containing molecules.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to provide mass accuracy within 5 ppm.

  • Verification: Compare the measured mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass for C₁₃H₁₀BrIN₃O₂S⁺ to confirm the elemental composition. The isotopic pattern, showing characteristic signals for bromine and iodine, provides further definitive confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology for FT-IR Analysis

  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Key expected vibrational bands include:

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.

    • ~1350 and ~1170 cm⁻¹: Asymmetric and symmetric stretching of the sulfonyl (O=S=O) group.

    • C-H stretching and bending from the aromatic rings and the methyl group.

Integrated Workflow for Physicochemical Characterization

A logical and systematic workflow ensures that all critical data are collected efficiently and reliably, leading to a comprehensive understanding of the compound's properties. The following diagram illustrates a standard workflow for the characterization of a novel synthetic intermediate like this compound.

G sample Sample Receipt (this compound) visual Visual & Physical Inspection (Form, Color, Homogeneity) sample->visual solubility Solubility Screening (DMSO, DMF, DCM, MeOH) visual->solubility mp Melting Point Analysis (Purity Check) visual->mp structural Structural Confirmation solubility->structural mp->structural nmr NMR Spectroscopy (¹H, ¹³C) structural->nmr ms High-Resolution MS (Molecular Formula Verification) structural->ms ir FT-IR Spectroscopy (Functional Group ID) structural->ir data Data Consolidation & Review nmr->data ms->data ir->data coa Certificate of Analysis Generation data->coa

Caption: Workflow for the Physicochemical Characterization of a Synthetic Intermediate.

Conclusion and Future Outlook

This compound is a meticulously designed chemical entity whose physical properties are intrinsically linked to its function as a high-value synthetic intermediate. Its solid form, predictable solubility in organic solvents, and distinct spectroscopic fingerprint make it a reliable and versatile building block. A thorough characterization, following the protocols outlined in this guide, is the first and most critical step in its successful application. The orthogonal reactivity of its bromo and iodo substituents provides a clear pathway for the synthesis of complex, highly-functionalized molecules, positioning this compound as a cornerstone in the ongoing search for novel kinase inhibitors and other targeted therapies.

References

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 1201186-54-0 | Benchchem. (URL: )
  • 875781-45-6(this compound) Product Description. ChemicalBook. (URL: )
  • 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem. (URL: [Link])

  • This compound - Sinfoo Biotech. (URL: [Link])

  • This compound - Aislun Biopharma. (URL: [Link])

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine - American Elements. (URL: [Link])

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

  • Products - 2a biotech. (URL: [Link])

  • Pyrrolo[2,1-f][1][3][4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed. (URL: [Link])

  • N,N′-Di-Boc-thiourea from Aladdin Scientific | Biocompare.com. (URL: [Link])

Sources

The Strategic Intermediate: A Technical Guide to 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine, a key heterocyclic intermediate in medicinal chemistry. We will explore its fundamental molecular and chemical properties, provide a detailed, logical synthesis pathway, and elucidate its critical role as a scaffold in the development of targeted kinase inhibitors. This document serves as a comprehensive resource, integrating established synthetic methodologies with mechanistic insights into its application in contemporary drug discovery.

Core Molecular Attributes

This compound is a polysubstituted aromatic heterocycle built upon a pyrrolo[2,3-b]pyrazine core. The strategic placement of bromine and iodine atoms at the 2 and 7 positions, respectively, offers differential reactivity, enabling selective, stepwise functionalization through various cross-coupling reactions. The tosyl group at the 5-position serves as a crucial protecting group for the pyrrolic nitrogen, enhancing stability and modulating the electronic properties of the ring system.

PropertyValue
Molecular Formula C13H9BrIN3O2S[1][2]
Molecular Weight 478.10 g/mol [1][2][3]
CAS Number 875781-45-6[1][4][5][6][7]
Appearance Typically a solid, colorless or light-yellow crystalline powder.
Solubility Generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The causality behind this synthetic route is to first establish the core pyrrolo[2,3-b]pyrazine structure, followed by sequential halogenation and protection to yield the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol is a representative pathway and may require optimization based on laboratory conditions and starting material purity.

Step 1: Synthesis of the Pyrrolo[2,3-b]pyrazine Core

The foundational pyrrolo[2,3-b]pyrazine core can be synthesized via the condensation of a substituted aminopyrazine with a suitable α-haloketone, followed by cyclization.

Step 2: Sequential Halogenation

  • Bromination: The pyrrolo[2,3-b]pyrazine core is first selectively brominated at the 2-position using a suitable brominating agent like N-bromosuccinimide (NBS). The reaction is typically carried out in a polar aprotic solvent.

  • Iodination: Following bromination, the resulting 2-bromo-5H-pyrrolo[2,3-b]pyrazine is subjected to iodination at the 7-position. This can be achieved using N-iodosuccinimide (NIS) in a suitable solvent.

Step 3: Tosyl Protection

  • Deprotonation: The 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine is treated with a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a reduced temperature to deprotonate the pyrrolic nitrogen.

  • Sulfonylation: p-Toluenesulfonyl chloride (TsCl) is then added to the reaction mixture.[8] The tosyl group attaches to the nitrogen, forming the stable 5-tosyl protected intermediate.[8] The reaction typically proceeds at ambient temperature for a duration of 0.5 to 2 hours.[8]

  • Purification: The crude product is worked up by quenching with a mild base such as sodium bicarbonate solution and then purified by recrystallization or column chromatography to yield the final product with high purity.[8]

Synthesis_Workflow A Pyrrolo[2,3-b]pyrazine Core B Sequential Halogenation (Bromination & Iodination) A->B NBS, NIS C Tosyl Protection B->C 1. NaH 2. TsCl D 2-Bromo-7-iodo-5-tosyl-5H- pyrrolo[2,3-B]pyrazine C->D Purification Kinase_Inhibition cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region pocket Hydrophobic Pocket inhibitor Pyrrolo[2,3-b]pyrazine Scaffold inhibitor->hinge Hydrogen Bond (Pyrazine N) atp ATP atp->hinge Competitive Binding

Caption: The competitive binding mechanism of the pyrrolo[2,3-b]pyrazine scaffold.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the development of potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). [9][10][11]Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. [10]In this context, this compound serves as an ideal starting material. The iodine at the 7-position can be selectively coupled with a desired moiety, followed by a subsequent coupling reaction at the 2-position (bromine). This stepwise approach allows for the controlled and divergent synthesis of a library of potential inhibitors for biological screening.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, confirming the positions of the substituents on the pyrrolopyrazine core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for assessing the purity of the synthesized compound.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined molecular characteristics, coupled with a logical and adaptable synthetic pathway, make it an invaluable intermediate. Its proven utility as a scaffold for potent kinase inhibitors, particularly for challenging targets like FGFR, underscores its significance in the ongoing quest for novel and effective therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their drug discovery programs.

References

  • Sinfoo Biotech. This compound.
  • ChemicalBook. 875781-45-6(this compound) Product Description.
  • Benchchem. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 1201186-54-0.
  • Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 718.
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 718.
  • Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(11), 2137-2161.
  • Zhang, Y., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 21(11), 1548.
  • Apollo Scientific. This compound.
  • Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS NO.875781-44-5.
  • Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 718.
  • Frontier Specialty Chemicals. 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine.
  • ChemicalBook. 2-BROMO-7-IODO-5H-PYRROLO[2,3-B]PYRAZINE synthesis.
  • BLDpharm. 875781-45-6|this compound.
  • Dodonova, J., & Tumkevicius, S. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 258-279.
  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1286, 135548.
  • A2B Chem. 2-bromo-7-iodo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2, 3-b]pyrazine, min 97%, 1 gram.
  • 2a biotech. This compound.

Sources

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

This guide provides a detailed overview of the safety considerations and handling protocols for this compound, a key intermediate in pharmaceutical research and drug development. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes available data for the compound and its structural analogs to provide researchers, scientists, and drug development professionals with a robust framework for its safe utilization.

The unique molecular architecture of this compound, featuring a fused pyrrolopyrazine core with bromine, iodine, and a tosyl group, suggests its potential utility in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] However, the presence of halogen atoms and the overall chemical complexity necessitate a thorough understanding of its potential hazards and the implementation of stringent safety measures.[3][4]

Chemical Identification and Physicochemical Properties

A precise understanding of the compound's identity and physical characteristics is fundamental to its safe handling.

PropertyValueSource(s)
Chemical Name This compound[5][6][7]
CAS Number 875781-45-6[5][6][7][8][9]
Molecular Formula C₁₃H₉BrIN₃O₂S[5][10]
Molecular Weight 478.10 g/mol (Calculated)
Appearance Likely a solid (based on related compounds)[11]
Purity Typically >96%[5]

Hazard Identification and GHS Classification (Inferred)

Inferred GHS Pictograms:



Inferred Signal Word: Warning [12]

Inferred Hazard Statements:

  • H302: Harmful if swallowed. [13]

  • H315: Causes skin irritation. [12][13][14][15]

  • H319: Causes serious eye irritation. [12][13][14][15]

  • H332: Harmful if inhaled. [13]

  • H335: May cause respiratory irritation. [12][13][14][15]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13][14]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when handling compounds with limited safety data. The following workflow outlines the key steps to ensure a safe laboratory environment.

RiskAssessmentWorkflow Risk Assessment Workflow for Novel Compounds cluster_prep Preparation Phase cluster_protocol Protocol Development cluster_ops Operational Phase cluster_emergency Emergency Preparedness A Identify Compound (this compound) B Gather Available Safety Data (Analogs, Supplier Info) A->B CAS: 875781-45-6 C Assess Potential Hazards (Irritation, Toxicity) B->C Inferred from analogs D Define Engineering Controls (Fume Hood) C->D E Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->E F Develop Standard Operating Procedure (SOP) (Handling, Storage, Disposal) D->F E->F G Conduct Experiment in Designated Area F->G Execute SOP H Follow Waste Disposal Protocol (Segregated Halogenated Waste) G->H Post-experiment I Locate Emergency Equipment (Eyewash, Safety Shower) J Review First Aid Procedures I->J

Sources

The Strategic Sourcing and Application of Tosylated Pyrrolo[2,3-b]pyrazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold and the Strategic Role of Tosylation

The pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity make it an attractive framework for the design of potent and selective inhibitors of various biological targets, particularly kinases.[1][2] The pyrrole nitrogen, however, presents a synthetic challenge. Its reactivity can interfere with desired chemical transformations on other parts of the molecule. This is where the strategic implementation of a tosyl (p-toluenesulfonyl) protecting group becomes paramount.

The tosyl group, abbreviated as Ts, is a robust and versatile protecting group for amines and the pyrrole nitrogen.[3] Its introduction via tosyl chloride (TsCl) passivates the N-H bond, preventing unwanted side reactions and enhancing the stability of the heterocyclic core.[1][4] Furthermore, the electron-withdrawing nature of the tosyl group can modulate the reactivity of the entire ring system, facilitating specific synthetic transformations. This guide provides an in-depth overview of the commercial availability of key tosylated pyrrolo[2,3-b]pyrazine building blocks and their application in drug discovery, with a focus on practical, field-proven methodologies.

Commercial Availability of Key Tosylated Pyrrolo[2,3-b]pyrazine Intermediates

A variety of tosylated pyrrolo[2,3-b]pyrazine derivatives are commercially available, providing researchers with rapid access to this important chemical space. These building blocks are crucial for the efficient synthesis of compound libraries for screening and lead optimization. The following table summarizes some of the key commercially available tosylated pyrrolo[2,3-b]pyrazines.

Compound NameCAS NumberMolecular FormulaKey SuppliersAvailability
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine121231703-01-1C₁₃H₁₁N₃O₂SSimson Pharma, BLD PharmCustom Synthesis, In Stock
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine1201186-54-0C₁₃H₁₀BrN₃O₂SAmerican Elements, Benchchem, BLDpharm, Sigma-Aldrich, PharmaffiliatesIn Stock, Research Quantities
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid1201630-75-2C₁₄H₁₁N₃O₄SBiosynthCustom Synthesis
Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate1201188-66-0C₁₅H₁₃N₃O₄SSmolecule, ClearsynthIn Stock, Research Quantities
5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine1201187-46-3C₁₃H₁₂N₄O₂SPubChemSupplier Information Available

Procurement and Qualification Workflow

The process of acquiring and validating these critical starting materials is a crucial first step in any drug discovery campaign. The following workflow outlines the key stages from identification to experimental deployment.

Procurement_Workflow cluster_sourcing Sourcing & Selection cluster_procurement Procurement cluster_qualification Quality Control & Use Identify_Need Identify Required Tosylated Pyrrolo[2,3-b]pyrazine Supplier_Search Search Chemical Databases (e.g., PubChem, eMolecules) Identify_Need->Supplier_Search Define Structure Supplier_Evaluation Evaluate Suppliers: - Stock Levels - Lead Times - Pricing - Reputation Supplier_Search->Supplier_Evaluation Generate Options Request_Quote Request Quotations & COA Supplier_Evaluation->Request_Quote Select Vendors Place_Order Place Purchase Order Request_Quote->Place_Order Approve Quote Receive_Material Receive & Log Material Place_Order->Receive_Material Issue PO QC_Testing Perform Quality Control: - NMR - LC-MS - Purity Analysis Receive_Material->QC_Testing Log & Sample Release_For_Use Release for Experimental Use QC_Testing->Release_For_Use Confirm Identity & Purity

Caption: Workflow for sourcing and qualifying tosylated pyrrolo[2,3-b]pyrazines.

Synthetic Protocol: Preparation of a Key Intermediate

The synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a foundational reaction for accessing a wide array of derivatives. The tosylation of the commercially available 2-bromo-5H-pyrrolo[2,3-b]pyrazine is a straightforward and high-yielding procedure.[1]

Step-by-Step Methodology: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

  • Dissolution: Dissolve 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The addition of the base deprotonates the pyrrole nitrogen, forming the corresponding sodium salt. Causality: This step generates a more nucleophilic nitrogen, facilitating the subsequent reaction with the electrophilic tosyl chloride.

  • Tosylation: While maintaining the temperature at 0 °C, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or LC-MS. Causality: The nucleophilic nitrogen attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride and forming the N-S bond.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Causality: This step neutralizes any unreacted base and protonates any remaining alkoxide or other reactive species.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid.[1]

Application in Drug Discovery: Suzuki Cross-Coupling Reactions

The 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 2-position of the pyrrolo[2,3-b]pyrazine core, a key strategy in the development of kinase inhibitors.[2][5]

Experimental Workflow: Suzuki Coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Suzuki_Coupling_Workflow cluster_reagents Reagent Assembly Reactants 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) + Arylboronic Acid/Ester (1.2 eq) Reaction_Setup Combine Reagents in a Reaction Vessel under Inert Atmosphere Reactants->Reaction_Setup Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) (0.05-0.1 eq) Catalyst->Reaction_Setup Base Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq) Base->Reaction_Setup Solvent Solvent System (e.g., Dioxane/H₂O) Solvent->Reaction_Setup Heating Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS Reaction_Setup->Heating Degas & Seal Workup Cool to Room Temperature Dilute with Water Extract with Organic Solvent Heating->Workup Reaction Complete Purification Dry Organic Layer Concentrate Purify by Column Chromatography Workup->Purification Product 2-Aryl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Purification->Product

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Detailed Protocol: Suzuki Coupling with 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

  • Reagent Preparation: In a reaction vessel, combine 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).[2] Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes. Causality: The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Conclusion

Tosylated pyrrolo[2,3-b]pyrazines are indispensable building blocks in modern drug discovery. Their commercial availability, coupled with well-established synthetic protocols for their manipulation, provides a reliable and efficient pathway to novel and diverse chemical matter. The strategic use of the tosyl protecting group enables precise and controlled functionalization of the pyrrolo[2,3-b]pyrazine core, particularly through powerful cross-coupling reactions. This guide provides a foundational understanding and practical workflows for researchers and scientists to effectively leverage these valuable intermediates in their quest for new therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Tosyl group. Retrieved from [Link]

  • Cui, H., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(11), 2829. Retrieved from [Link]

  • Tron, G. C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2772-2781. Retrieved from [Link]

  • American Elements. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to Pyrrolo[2,3-b]pyrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have made it a cornerstone in the design of numerous biologically active compounds.[2] This technical guide provides an in-depth review of pyrrolo[2,3-b]pyrazine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and applications as potent kinase inhibitors. We will delve into the causal reasoning behind synthetic strategies and biological evaluation methods, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the scaffold's role in targeting key signaling pathways implicated in oncology and inflammatory diseases, presenting detailed experimental protocols and data-driven analyses to empower the next wave of discovery.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolo[2,3-b]pyrazine scaffold is a bicyclic aromatic heterocycle where a pyrrole ring is fused to a pyrazine ring. This arrangement creates a structure that is isosteric to indole but with a nitrogen atom at the 7-position, hence the common name 7-azaindole. This substitution significantly alters the molecule's electronic distribution, creating a unique pharmacophore that has proven highly effective for interacting with various biological targets, particularly the ATP-binding site of protein kinases.[3]

Compounds built around this core have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2] However, their most prominent and successful application to date has been in the development of kinase inhibitors.[2][4] The 5H-pyrrolo[2,3-b]pyrazine isomer, in particular, has shown remarkable efficacy in kinase inhibition.[2]

Below is a workflow diagram illustrating the typical drug discovery and development process for novel pyrrolo[2,3-b]pyrazine derivatives.

G cluster_0 Discovery & Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation cluster_3 Optimization A Scaffold Selection (Pyrrolo[2,3-b]pyrazine) B Target Identification (e.g., FGFR, JAK) A->B Rationale C Structure-Based Design & SAR Analysis B->C Modeling E Derivative Library Generation C->E Design D Core Scaffold Synthesis D->E Intermediate F In Vitro Kinase Assays E->F Screening F->C Feedback G Cell-Based Proliferation Assays F->G Hit Validation H ADMET & PK Studies G->H Profiling I Lead Optimization H->I Candidate Selection I->C Iterative Design J Preclinical Development I->J Advancement

Caption: Drug discovery workflow for pyrrolo[2,3-b]pyrazine derivatives.

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of the pyrrolo[2,3-b]pyrazine core and its subsequent functionalization are critical steps that dictate the feasibility and diversity of a screening library. Various methods have been developed, with the choice often depending on the desired substitution pattern and scalability.

Synthesis of the 7-Azaindole Core

One common and effective method for constructing the 7-azaindole core is through the cyclization of appropriately substituted pyridines. The Chichibabin cyclization, for example, utilizes the condensation of a 2-halo-3-picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[5] This approach provides a versatile entry point to 2-substituted 7-azaindoles. Other modern methods involve transition-metal-catalyzed reactions, such as Rh(III)-catalyzed coupling of 2-aminopyridines with alkynes, offering high efficiency and functional group tolerance.[1]

Functionalization for Kinase Targeting

For kinase inhibitor development, key functional groups must be installed on the core. A representative synthetic pathway, adapted from the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, involves a Suzuki coupling to install an aryl or heteroaryl group, followed by sulfonylation of the pyrrole nitrogen.[6]

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Sulfonylation start 2-Chloro-5H-pyrrolo[2,3-b]pyrazine step1_node Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C start->step1_node start->step1_node Core Scaffold boronic_acid R1-B(OH)2 (Boronic Acid) boronic_acid->step1_node boronic_acid->step1_node Side Chain R1 sulfonyl_chloride R2-SO2Cl (Sulfonyl Chloride) step2_node NaH, DMF Room Temp. sulfonyl_chloride->step2_node sulfonyl_chloride->step2_node Hinge-Binding Group R2 intermediate 2-R1-5H-pyrrolo[2,3-b]pyrazine intermediate->step2_node intermediate->step2_node Key Intermediate product Final Product (Kinase Inhibitor) step1_node->intermediate step2_node->product

Caption: General synthetic scheme for pyrrolo[2,3-b]pyrazine kinase inhibitors.

Protocol 2.2.1: Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (A Representative FGFR Inhibitor)

This protocol is adapted from Zhang et al. (2017) and describes the synthesis of a potent FGFR inhibitor.[6]

Step 1: Suzuki Coupling

  • To a reaction tube, add 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Add a 4:1 mixture of Dioxane:H₂O.

  • Seal the tube and heat the reaction mixture at 80 °C for 3 hours.

  • After cooling, evaporate the solvent to dryness.

  • Purify the residue by flash chromatography on silica gel to yield 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.

Step 2: Sulfonylation

  • Suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF) in a flask under an inert atmosphere (N₂ or Ar).

  • To this suspension, add a solution of the intermediate from Step 1 (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford the final compound.[6]

Therapeutic Application: Potent and Selective Kinase Inhibitors

The primary therapeutic value of pyrrolo[2,3-b]pyrazine derivatives lies in their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases.[4][7]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is crucial for processes like cell proliferation, differentiation, and angiogenesis.[6] Genetic alterations leading to aberrant FGFR signaling are found in various human cancers, making FGFRs attractive targets for anticancer drug development.[6][8]

Several series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been rationally designed and synthesized as potent FGFR inhibitors.[8][9][10] The design strategy often begins with a hit compound, which is then optimized using structure-based guidance. For instance, a key insight was the discovery that changing a scaffold from 1H-pyrrolo[3,2-b]pyridine to 5H-pyrrolo[2,3-b]pyrazine dramatically increased FGFR1 inhibitory activity, demonstrating the importance of the nitrogen placement in the six-membered ring for optimal hinge binding.[6]

Table 1: In Vitro Activity of Representative Pyrrolo[2,3-b]pyrazine FGFR Inhibitors

Compound IDR¹ Group (at C3)R² Group (at N5)FGFR1 IC₅₀ (nM)KG-1 Cell Proliferation IC₅₀ (nM)Reference
9 1-Methyl-1H-pyrazol-4-ylPhenylsulfonyl9.8 ± 1.2N/A[6]
13 1-Methyl-1H-pyrazol-4-yl2-Cyanophenylsulfonyl2.1 ± 0.345.7 ± 5.1[6][8]
27 1-Methyl-1H-pyrazol-4-yl3-Cyanophenylsulfonyl1.8 ± 0.233.6 ± 4.3[8]
28 1-Methyl-1H-pyrazol-4-yl4-Cyanophenylsulfonyl3.5 ± 0.467.2 ± 7.8[8]

Data synthesized from cited sources. N/A: Not Available.

The data clearly indicates that substitution on the phenylsulfonyl group significantly impacts potency. The introduction of a cyano group, particularly at the 2- or 3-position of the benzene ring (compounds 13 and 27), leads to a substantial increase in both enzymatic and cellular activity compared to the unsubstituted parent compound 9.[8] This highlights a critical structure-activity relationship where the electronic and steric properties of the R² group fine-tune the interaction with the kinase.

Other Kinase Targets

The versatility of the pyrrolo[2,3-b]pyrazine scaffold extends beyond FGFR. Derivatives have been developed as potent inhibitors of other important kinases:

  • Janus Kinase (JAK): Compounds have been patented as dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and JAK3, targeting pathways involved in autoimmune disorders and inflammation.[11]

  • Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides (a closely related isomer) have been developed as potent and selective PDE4B inhibitors with anti-inflammatory properties.[12]

Biological Evaluation: Protocols for Assessing Kinase Inhibition

Validating the biological activity of newly synthesized derivatives is paramount. This involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models.

Protocol 4.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for quantifying the inhibitory potential of a compound against a specific kinase. It measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.

Materials:

  • Purified Kinase (e.g., FGFR1)

  • Eu-labeled anti-tag Antibody

  • Alexa Fluor™ 647 Kinase Tracer

  • Test Compounds (solubilized in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate (low-volume, black)

  • Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Assay Plate Setup:

    • Add 2.5 µL of 4X test compound dilution in assay buffer to the appropriate wells.

    • For positive control (no inhibition), add 2.5 µL of assay buffer with DMSO.

    • For negative control (no kinase), add 5 µL of assay buffer with DMSO.

  • Kinase/Antibody Mixture: Prepare a 2X working solution of the Kinase/Eu-Antibody mixture in assay buffer. Add 5 µL of this mixture to all wells except the negative controls.

  • Tracer Solution: Prepare a 4X working solution of the Alexa Fluor™ tracer in assay buffer. Add 2.5 µL of this solution to all wells.

  • Incubation: Gently mix the plate on a shaker for 30 seconds, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic analysis of SAR is the engine of lead optimization. For pyrrolo[2,3-b]pyrazines, several key structural features have been identified that govern potency and selectivity.

SAR core Pyrrolo[2,3-b]pyrazine Core N5_group N5 Position (Pyrrole N) - Large sulfonyl groups tolerated. - Critical for hinge interaction. - Substituents modulate potency. core->N5_group C3_group C3 Position - Requires H-bond acceptor. - Aryl/heteroaryl groups (e.g., pyrazole)  enhance potency and selectivity. core->C3_group C7_N N7 Position (Pyrazine N) - Key H-bond acceptor. - Interacts with hinge region  backbone (e.g., Ala564 in FGFR1). core->C7_N

Caption: Key structure-activity relationships for pyrrolo[2,3-b]pyrazine kinase inhibitors.

  • The N7 Nitrogen: The nitrogen at position 7 is a crucial hydrogen bond acceptor that interacts with the backbone amide of a key residue in the kinase hinge region (e.g., Alanine in FGFR1).[6] This interaction is fundamental for anchoring the inhibitor in the ATP binding pocket.

  • The N5-Substituent: The pyrrole nitrogen at position 5 is an ideal vector for introducing groups that can occupy the solvent-exposed region. Large, substituted aryl- or alkylsulfonyl groups are well-tolerated and can be modified to improve physicochemical properties and target selectivity.[6][8]

  • The C3-Substituent: The C3 position of the pyrrole ring points towards the interior of the ATP pocket. Introducing small, flat heteroaromatic rings, such as 1-methylpyrazole, has been shown to be highly favorable for potency.[6][8]

Conclusion and Future Outlook

The pyrrolo[2,3-b]pyrazine scaffold is a validated and highly fruitful starting point for the design of potent and selective kinase inhibitors. Its synthetic tractability and favorable interactions with the kinase hinge region have enabled the development of promising therapeutic candidates, particularly in the realm of FGFR inhibitors for oncology.[11] Future research will likely focus on further refining the selectivity profiles of these inhibitors to minimize off-target effects, exploring new kinase targets, and optimizing the pharmacokinetic and metabolic properties to develop best-in-class clinical agents. The continued application of structure-based drug design, coupled with innovative synthetic chemistry, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic core.

References

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 701. [Link]

  • Collot, A., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(20), 8437-8444. [Link]

  • Li, W., et al. (2020). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 7(12), 1476-1481. [Link]

  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(3), 205-223. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]

  • Voskressensky, L. G., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(6), 353-358. [Link]

  • Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [Link]

  • Al-Suhaimi, K. M., et al. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Scientific Reports, 12(1), 19041. [Link]

  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]

  • Patil, S. A., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1184-1189. [Link]

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. OUCI. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society, 18(11), 2819-2843. [Link]

  • Zhang, Y., et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. ResearchGate. [Link]

  • Boyles, D. C., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(23), 7247. [Link]

  • Goudarzi, M., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust synthetic route to 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The strategic importance of this scaffold lies in its prevalence as a core structure in various kinase inhibitors.[1][2][3] This document offers a detailed, step-by-step methodology, elucidates the chemical principles underpinning the experimental choices, and presents the information in a clear, accessible format for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine, also known as 4,7-diazaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective kinase inhibitors, particularly targeting the fibroblast growth factor receptor (FGFR) family.[1][2] The targeted introduction of halogen atoms at the C2 and C7 positions provides orthogonal synthetic handles for further functionalization via cross-coupling reactions, enabling the exploration of a vast chemical space to optimize pharmacological properties. This guide focuses on a reliable pathway to access the versatile 2-bromo-7-iodo derivative.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine necessitates a carefully planned sequence of reactions to ensure high regioselectivity and overall yield. A plausible retrosynthetic analysis suggests a multi-step approach commencing from a substituted aminopyrazine.

Retrosynthesis Target 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine Intermediate1 2-bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Target->Intermediate1 Detosylation Intermediate2 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Intermediate1->Intermediate2 Iodination Intermediate3 2-bromo-5H-pyrrolo[2,3-b]pyrazine Intermediate2->Intermediate3 N-Tosylation Intermediate4 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine Intermediate3->Intermediate4 Cyclization StartingMaterial 5-bromopyrazin-2-amine Intermediate4->StartingMaterial Sonogashira Coupling

Caption: Retrosynthetic pathway for the target molecule.

A key strategic decision is the use of a tosyl (Ts) protecting group on the pyrrole nitrogen. This serves multiple critical functions:

  • Enhanced Acidity: The electron-withdrawing nature of the tosyl group increases the acidity of the N-H proton, facilitating deprotonation for subsequent reactions.

  • Improved Solubility: The tosyl group often improves the solubility of heterocyclic intermediates in common organic solvents.

  • Reaction Control: It prevents unwanted side reactions at the nitrogen atom during electrophilic substitution steps.[4]

The proposed synthetic sequence, therefore, involves the initial construction of the 2-bromo-5H-pyrrolo[2,3-b]pyrazine core, followed by N-protection, and then a regioselective iodination at the C7 position.

Experimental Protocols

Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine

The initial phase of the synthesis focuses on constructing the core heterocyclic system. This is achieved through a Sonogashira coupling followed by a base-mediated cyclization.

Step 1: Sonogashira Coupling of 5-bromopyrazin-2-amine

A mixture of 5-bromopyrazin-2-amine, a suitable palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a mild base (e.g., triethylamine) in an appropriate solvent like THF is treated with trimethylsilylacetylene. The reaction is typically stirred at room temperature until completion.

Step 2: Cyclization to form 2-bromo-5H-pyrrolo[2,3-b]pyrazine

The crude product from the previous step, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, is then subjected to cyclization. A strong base such as potassium tert-butoxide in THF is employed to both desilylate the alkyne and promote the intramolecular cyclization to form the pyrrole ring.[5][6]

Detailed Protocol:

  • To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1.0 eq) in THF, add potassium tert-butoxide (1.1 eq) portionwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-5H-pyrrolo[2,3-b]pyrazine as a solid.[5][6]

N-Tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine

The protection of the pyrrole nitrogen is a crucial step to facilitate the subsequent regioselective iodination.

N-Tosylation Reactant 2-bromo-5H-pyrrolo[2,3-b]pyrazine Product 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Reactant->Product DMF, 0 °C to rt Reagents + p-Toluenesulfonyl chloride (TsCl) + Base (e.g., NaH)

Caption: N-Tosylation of the pyrrole nitrogen.

Detailed Protocol:

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under a nitrogen atmosphere.

  • Add a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with ice-water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[4]

Regioselective Iodination of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

The final halogenation step introduces iodine at the C7 position. This transformation requires careful selection of an iodinating agent and reaction conditions to achieve the desired regioselectivity. Electrophilic iodinating agents such as N-iodosuccinimide (NIS) are commonly employed for such transformations on electron-rich heterocyclic systems.

Detailed Protocol:

  • Dissolve 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a suitable solvent such as DMF or CH₂Cl₂ at 0 °C under a nitrogen atmosphere.

  • Add N-iodosuccinimide (1.1-1.2 eq) portionwise to the solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Deprotection of the Tosyl Group (Optional)

If the final product required is the N-unsubstituted 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, a final deprotection step is necessary. This can typically be achieved under basic conditions.

Detailed Protocol:

  • Dissolve this compound in a mixture of methanol and water.

  • Add a base such as potassium carbonate or sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture, neutralize with a mild acid if necessary, and extract the product with a suitable organic solvent.

  • Purify the crude product to yield the final 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine.

Data Summary

StepStarting MaterialProductReagents and ConditionsTypical YieldPurity
3.1 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine2-bromo-5H-pyrrolo[2,3-b]pyrazineK-OtBu, THF, reflux70-80%>95%
3.2 2-bromo-5H-pyrrolo[2,3-b]pyrazine2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineNaH, TsCl, DMF, 0 °C to rt85-95%>98%
3.3 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineThis compoundNIS, DMF, 0 °C to rt60-75%>97%
3.4 This compound2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazineK₂CO₃, MeOH/H₂O, reflux80-90%>98%

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine. The strategic use of N-protection and regioselective halogenation reactions allows for the efficient construction of this valuable building block. The protocols provided are based on established chemical principles and can be adapted by researchers for the synthesis of analogues and for further elaboration in drug discovery programs.

References

Sources

Navigating the Stability and Storage of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The expanding role of complex heterocyclic compounds in modern drug discovery necessitates a thorough understanding of their chemical stability and optimal storage conditions. 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a key building block in the synthesis of targeted protein degraders and kinase inhibitors, presents a unique set of handling requirements due to its specific functional groups.[1][2] This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its long-term storage and handling to ensure its integrity for research and development applications.

Molecular Structure and Physicochemical Properties

Understanding the inherent characteristics of this compound is fundamental to predicting its stability. The molecule's structure is characterized by a pyrrolo[2,3-b]pyrazine core, substituted with a bromine atom, an iodine atom, and a p-toluenesulfonyl (tosyl) protecting group on the pyrrole nitrogen.

PropertyValueSource
Molecular Formula C13H9BrIN3O2S[1]
Molecular Weight 478.1 g/mol [1]
CAS Number 875781-45-6[1][3]
Appearance Likely a solidInferred
Purity Typically ≥97%[1]

The presence of two different halogen atoms, a bulky and electron-withdrawing tosyl group, and a nitrogen-rich heterocyclic system all contribute to its reactivity and potential degradation pathways.

Figure 1: Chemical Structure of this compound

Key Factors Influencing Stability

Several environmental factors can impact the long-term stability of this compound. Understanding these is crucial for mitigating degradation.

Temperature

While many suppliers recommend room temperature storage, this should be considered a short-term guideline.[1][4] For long-term storage, reduced temperatures are advisable to minimize the rate of any potential degradation reactions. Some suppliers utilize cold-chain transportation for similar compounds, suggesting that temperature control is a recognized factor in maintaining quality.[5]

Light

Heterocyclic and halogenated compounds can be sensitive to light, which can catalyze decomposition reactions such as dehalogenation. Therefore, it is imperative to store the compound in amber vials or other light-protecting containers.

Moisture and Air

The N-tosyl group, while generally a stable protecting group for amines, can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is stable under many other conditions.[6][7] The presence of moisture could potentially facilitate this process over extended periods. Furthermore, some nitrogen-containing heterocycles can be sensitive to oxidation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prevent both hydrolysis and oxidation.[4]

Potential Degradation Pathways

  • Dehalogenation: The carbon-iodine bond is generally weaker than the carbon-bromine bond and can be susceptible to cleavage, particularly in the presence of light or reducing agents. This would result in the formation of the corresponding bromo-pyrrolo[2,3-b]pyrazine derivative.

  • Detosylation: Cleavage of the N-tosyl bond would yield the unprotected pyrrolo[2,3-b]pyrazine. This is more likely to occur under harsh pH conditions but could proceed slowly over time, especially if exposed to moisture.

  • Hydrolysis of the Pyrazine Ring: While less common under standard storage conditions, highly acidic or basic environments could lead to the opening of the pyrazine ring system.

G A This compound B Dehalogenation (Loss of Iodo Group) A->B Light, Reducing Agents C Detosylation (Loss of Tosyl Group) A->C Moisture, pH Extremes D Ring Opening (Hydrolysis) A->D Strong Acid/Base

Figure 2: Potential Degradation Pathways

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, the following storage and handling procedures are recommended:

Long-Term Storage (Greater than 6 months)
ParameterRecommendationRationale
Temperature -20°CMinimizes the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to moisture.[4]
Container Tightly sealed amber glass vialProtects from light and prevents moisture ingress.
Location A dark, designated freezer for chemical storageEnsures consistent low temperature and protection from light.
Short-Term Storage (Less than 6 months)

For routine use, storing the compound at room temperature is generally acceptable, provided other protective measures are in place.[1][4]

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Sufficient for short-term stability.
Atmosphere Tightly sealed containerMinimizes exposure to air and moisture.
Container Amber glass vialProtects from light.
Location A cool, dry, and dark place away from strong acids, bases, and oxidizing agents.Prevents accidental exposure to incompatible chemicals.[8][9]
Handling
  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine particles.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]

Experimental Protocol: Stability Assessment

To empirically determine the stability of a new batch of this compound, a forced degradation study can be performed.

Objective: To assess the stability of the compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H2O2 and incubate at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with a control sample stored under ideal conditions, by High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Use a suitable C18 column and a gradient elution method with a mobile phase of water and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Characterization of Degradants: If significant degradation is observed, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products and infer their structures.

G A Prepare Stock Solution B Aliquot into 5 Vials A->B C Acid Stress (HCl, 60°C) B->C D Base Stress (NaOH, 60°C) B->D E Oxidative Stress (H2O2, RT) B->E F Thermal Stress (Solid, 80°C) B->F G Photolytic Stress (UV Light) B->G H HPLC Analysis C->H D->H E->H F->H G->H I LC-MS for Degradant ID H->I If degradation > 5%

Figure 3: Workflow for Forced Degradation Study

Conclusion

While this compound is a relatively stable compound under controlled conditions, its long-term integrity depends on proper storage and handling. By understanding its chemical nature and potential degradation pathways, researchers can implement appropriate measures to ensure the quality and reliability of this important chemical building block. Adherence to the recommendations outlined in this guide will help to minimize the risk of degradation, thereby ensuring the validity and reproducibility of experimental results in drug discovery and development programs.

References

  • Wikipedia. Tosyl group. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • American Elements. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. [Link]

  • ResearchGate. 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • YouTube. formation of tosylates & mesylates. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • LSU Health New Orleans. EHS200.05 Chemical Ordering and Storage Procedures. [Link]

  • University of California, Santa Cruz. Safe Storage. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • ResearchGate. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]

  • University of Florida. Chemical Safety, Storage and Management. [Link]

  • University of Toronto Scarborough. chemical handling and storage section 6. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine is a key heterocyclic intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] The physicochemical properties of such intermediates are paramount, with solubility being a critical determinant of their utility in both synthetic reactions and biological screening assays. Poor solubility can create significant bottlenecks, leading to unreliable biological data and challenges in formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative data for this exact molecule is not widely published, this document outlines the authoritative methodologies for its determination, provides a predicted solubility profile based on its structural attributes and related analogues, and offers a detailed, field-proven protocol for accurate measurement.

Introduction to this compound

Chemical Identity and Structure

The subject of this guide is a multi-substituted pyrrolopyrazine derivative with significant potential as a building block in drug discovery. Its core structure is a fusion of a pyrrole and a pyrazine ring, forming a scaffold known for its biological activity.[2]

Table 1: Chemical Identification Data

Property Value
IUPAC Name 2-bromo-7-iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine
CAS Number 875781-45-6[3][4][5][6][7]
Molecular Formula C₁₃H₉BrIN₃O₂S
Molecular Weight 478.09 g/mol

| Structure | A pyrrolo[2,3-b]pyrazine core, substituted with a bromine atom at position 2, an iodine atom at position 7, and a tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen at position 5. |

Significance in Medicinal Chemistry

The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[2] Kinases are crucial enzymes regulating cellular signaling, and their dysregulation is implicated in diseases like cancer.[1][2] The specific substitutions on this molecule are deliberate:

  • Bromo and Iodo Groups: These halogens serve as reactive handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the facile introduction of diverse chemical moieties to explore the target's structure-activity relationship (SAR).[1]

  • Tosyl Group: The tosyl group is a robust protecting group for the pyrrole nitrogen, enhancing the stability of the molecule. Its electron-withdrawing nature and steric bulk can also influence the compound's reactivity and conformation. Furthermore, the tosyl group can improve solubility in certain organic solvents and stabilize interactions within hydrophobic pockets of kinase domains.[2]

The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is a non-negotiable parameter in drug discovery.[8] For a compound like this compound, solubility impacts:

  • Synthetic Chemistry: Inefficient solubility in reaction solvents can lead to poor yields, difficult purification, and inaccurate stoichiometry.

  • Biological Screening: Inaccurate solubility data is a primary source of artifacts in high-throughput screening (HTS). Compounds precipitating in assay buffers can lead to false positives (e.g., through light scattering) or false negatives (insufficient concentration at the target).

  • Biopharmaceutical Properties: For a potential drug candidate, aqueous solubility is a key factor governing its absorption and bioavailability.[9]

Most complex heterocyclic compounds, especially those with high molecular weight and planar aromatic systems, tend to exhibit poor aqueous solubility, making its accurate determination essential.[10]

Predicted Solubility Profile and Rationale

Direct, experimentally-derived solubility data for this compound is sparse in public literature. However, a scientifically sound prediction can be made based on its constituent parts and data from close analogues.

  • Aqueous Solubility: Expected to be very low . The large, hydrophobic surface area conferred by the fused aromatic core, the bulky tosyl group, and the heavy halogen atoms will dominate, making solvation by water energetically unfavorable. The molecule lacks readily ionizable groups, meaning its solubility will not be significantly modulated by pH within the typical physiological range.[9][11]

  • Organic Solvent Solubility: The molecule is anticipated to be soluble in polar aprotic organic solvents. A closely related analogue, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (lacking the C7-iodo group), is reported to be soluble in ethanol and dimethyl sulfoxide (DMSO).[2] The addition of an iodine atom is unlikely to drastically alter this profile.

Table 2: Predicted Qualitative Solubility

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, NMP High Strong dipole-dipole interactions can effectively solvate the molecule. Commonly used for creating high-concentration stock solutions.
Polar Protic Ethanol, Methanol Moderate to Low The tosyl group and heterocyclic nitrogens can act as hydrogen bond acceptors, but the overall hydrophobicity may limit solubility.
Ethers THF, 1,4-Dioxane Moderate to Low Can engage in dipole-dipole interactions, but generally less effective than polar aprotic solvents for this structure.
Non-Polar Hexanes, Toluene Very Low / Insoluble Lack of favorable intermolecular interactions.

| Aqueous Buffers | PBS (pH 7.4) | Very Low / Insoluble | Dominated by hydrophobic effects. |

Experimental Protocol for Thermodynamic Solubility Determination

To generate reliable and reproducible data, the Shake-Flask Method by Higuchi and Connors remains the gold standard for determining thermodynamic equilibrium solubility.[8] This method ensures that a saturated solution is in equilibrium with an excess of the solid compound.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. After this period, the undissolved solid is separated, and the concentration of the compound in the clear supernatant is quantified, typically by HPLC-UV.

Materials and Reagents
  • This compound (solid, >98% purity)

  • Selected solvents (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4) of HPLC grade or higher

  • Calibrated analytical balance

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Calibrated pipettes

  • HPLC system with a UV detector and a suitable C18 column

  • Volumetric flasks for standard preparation

Step-by-Step Methodology
  • Compound Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment. Record the exact weight.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours. A 24-hour period is often sufficient, but 48 hours provides greater confidence that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. Crucially, do not disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic solid particles. Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: If necessary, accurately dilute the filtered sample with the mobile phase to bring its concentration within the linear range of the calibration curve.

  • Quantification: Analyze the sample by a validated HPLC-UV method. Determine the concentration against a freshly prepared calibration curve of the compound.

Analytical Quantification (HPLC-UV)
  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid or TFA) is a typical starting point.

  • Column: Standard C18, 3.5 or 5 µm particle size.

  • Detection: UV spectrophotometer set to the compound's λ_max_.

  • Calibration: Prepare a stock solution in a strong organic solvent (e.g., DMSO) and create a series of standards by diluting with the mobile phase. The calibration curve should have an R² value > 0.99.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Processing weigh Weigh Excess Solid (2-5 mg) add_solvent Add Solvent (1.0 mL) weigh->add_solvent agitate Agitate at 25°C (24-48 hours) add_solvent->agitate settle Settle Particulate agitate->settle hplc Quantify by HPLC-UV sample Withdraw Supernatant settle->sample filter Filter (0.22 µm) sample->filter filter->hplc calculate Calculate Concentration (mg/mL or µM) hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 1201186-54-0 | Benchchem. (URL: )
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC - NIH. (2022-10-01). (URL: )
  • EXPERIMENT 1 DETERMIN
  • 875781-45-6(this compound) Product Description. ChemicalBook. (URL: )
  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | AMERICAN ELEMENTS. (URL: )
  • Products - 2a biotech. (URL: )
  • 2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine - Smolecule. (URL: )
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06). (URL: )
  • 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS NO.875781-44-5. (URL: )
  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine - Sigma-Aldrich. (URL: )
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: )
  • SAFETY DATA SHEET - Fisher Scientific. (2023-09-25). (URL: )
  • This compound - Apollo Scientific. (URL: [Link])

  • This compound - Sinfoo Biotech. (URL: )
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). (URL: )
  • 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | - Frontier Specialty Chemicals. (URL: )
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][2][3][10]triazines - ResearchGate. (2025-08-10). (URL: )

  • 875781-45-6|this compound - BLDpharm. (URL: )

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Dihalogenated Pyrrolo[2,3-b]pyrazines

The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of distinct halogen atoms at specific positions, such as bromine and iodine, provides orthogonal synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and differential elaboration of the core structure, enabling the exploration of chemical space and the optimization of drug-target interactions. The title compound, 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is a key intermediate in the synthesis of complex molecules, particularly in the development of novel inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR)[1].

The tosyl group serves a dual purpose: it protects the pyrrole nitrogen, preventing unwanted side reactions, and its electron-withdrawing nature modulates the reactivity of the heterocyclic core. This guide provides a detailed, two-step protocol for the synthesis of this valuable building block, starting from the commercially available 2-Bromo-5H-pyrrolo[2,3-b]pyrazine. The protocol is designed for reproducibility and scalability, with in-depth explanations of the chemical principles guiding each step.

Overall Synthetic Scheme

The synthesis is a two-step process involving the protection of the pyrrole nitrogen followed by a regioselective iodination.

Synthetic_Scheme A 2-Bromo-5H-pyrrolo[2,3-b]pyrazine step1 Step 1: Tosyl Protection A->step1 B 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine step2 Step 2: Regioselective Iodination B->step2 C This compound step1->B step2->C

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Intermediate)

This initial step involves the protection of the pyrrole nitrogen of the starting material with a p-toluenesulfonyl (tosyl) group. This is a critical step to increase the stability of the molecule and to direct the subsequent halogenation.

Experimental Protocol: Step 1

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 1g SM)Molar Equiv.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine875781-43-4198.031.0 g1.0
p-Toluenesulfonyl chloride (TsCl)98-59-9190.651.15 g1.2
Sodium Hydroxide (NaOH)1310-73-240.000.3 g1.5
Tetrahydrofuran (THF), anhydrous109-99-9-20 mL-
Sodium bicarbonate (NaHCO₃), sat. soln.144-55-8-20 mL-
Ethyl acetate (EtOAc)141-78-6-As needed-
Petroleum ether8032-32-4-As needed-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 g, 5.05 mmol).

  • Dissolution: Add anhydrous Tetrahydrofuran (20 mL) and stir until the starting material is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add powdered Sodium Hydroxide (0.3 g, 7.58 mmol) to the solution. Stir the suspension vigorously at 0 °C for 15 minutes. The NaOH acts as a base to deprotonate the pyrrole nitrogen, forming a nucleophilic anion.

  • Tosyl Chloride Addition: Add p-Toluenesulfonyl chloride (1.15 g, 6.06 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC/MS until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the crude solid from an ethyl acetate/petroleum ether mixture to afford 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid.[2] An expected molar yield is approximately 85-90%.[2]

Part 2: Synthesis of this compound (Final Product)

This step is a regioselective electrophilic iodination of the tosyl-protected intermediate. The electron-rich pyrrole ring is the site of electrophilic attack.

Causality of Regioselectivity

The pyrrolo[2,3-b]pyrazine core is an analog of 7-azaindole. In electrophilic aromatic substitution reactions, the C3 position of the indole/azaindole nucleus (which corresponds to the C7 position in the pyrrolo[2,3-b]pyrazine system) is the most electron-rich and sterically accessible site. The electron-withdrawing tosyl group on the nitrogen and the bromo group at C2 further deactivate the pyrazine ring and the C6 position, thus strongly favoring electrophilic attack at C7. N-Iodosuccinimide (NIS) is chosen as the iodinating agent due to its ease of handling and moderate reactivity, which can be enhanced with a catalytic amount of acid for electron-deficient substrates.[3][4]

Experimental_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Iodination A1 Dissolve Starting Material in THF at 0°C A2 Add NaOH, stir 15 min A1->A2 A3 Add TsCl portion-wise A2->A3 A4 Warm to RT, stir 1-2h A3->A4 A5 Quench with NaHCO3 A4->A5 A6 Extract with EtOAc A5->A6 A7 Purify by Recrystallization A6->A7 B1 Dissolve Intermediate in DMF at 0°C A7->B1 Proceed with purified intermediate B2 Add NIS portion-wise B1->B2 B3 Warm to RT, stir 2-4h B2->B3 B4 Quench with Na2S2O3 B3->B4 B5 Extract with EtOAc B4->B5 B6 Purify by Column Chromatography B5->B6

Caption: Step-by-step experimental workflow.

Experimental Protocol: Step 2

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 1g SM)Molar Equiv.
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine1201186-54-0352.211.0 g1.0
N-Iodosuccinimide (NIS)516-12-1224.980.70 g1.1
N,N-Dimethylformamide (DMF), anhydrous68-12-2-15 mL-
Sodium thiosulfate (Na₂S₂O₃), 10% aq. soln.7772-98-7-20 mL-
Ethyl acetate (EtOAc)141-78-6-As needed-
Hexanes110-54-3-As needed-
Silica Gel7631-86-9-As needed-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 g, 2.84 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (15 mL) and stir until fully dissolved. Cool the solution to 0 °C in an ice-water bath.

  • NIS Addition: Add N-Iodosuccinimide (0.70 g, 3.12 mmol) portion-wise over 10 minutes. It is crucial to keep the flask protected from light, for example, by wrapping it in aluminum foil, as iodine-containing reagents can be light-sensitive.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC/MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Once the starting material is consumed, cool the mixture back to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate (20 mL) to quench any unreacted NIS and iodine byproducts.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add deionized water (30 mL) and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) to remove residual DMF, followed by brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 30% EtOAc in hexanes).

  • Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Safety and Handling

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Iodosuccinimide (NIS): Irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

  • Solvents (THF, DMF, EtOAc, Hexanes): Flammable and/or irritants. All manipulations should be performed in a well-ventilated fume hood. Anhydrous solvents are moisture-sensitive.

  • Sodium Hydroxide (NaOH): Caustic. Causes severe skin burns and eye damage. Handle with care.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the halogen substitution. The introduction of the iodine atom at C7 will result in characteristic shifts in the aromatic region.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₉BrIN₃O₂S, MW: 477.99 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Source details not fully provided]
  • Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). [Source details not fully provided]
  • Wikipedia. N-Iodosuccinimide. [Link]

  • ChemRxiv. Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. [Source details not fully provided]
  • RSC Publishing. Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. [Link]

  • OUCI. N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry. [Link]

  • ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Source details not fully provided]
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Source details not fully provided]
  • Google Patents.
  • RSC Publishing. Aromatic iodination: a new investigation on the nature of the mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • EvitaChem. Buy 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (EVT-1475133). [Source details not fully provided]
  • National Institutes of Health (NIH). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • PubMed. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. [Link]

  • Pharmaffiliates. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. SYNTHESE ET REACTIVITE DE NOUNEAUX HETEROCYCLES POSSEDANT UN MOTIF PYRIDO[2,3-b]PYRAZINE. [Link]

  • National Institutes of Health (NIH). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. [Source details not fully provided]

Sources

Application Notes and Protocols: Regioselective Suzuki Coupling Reactions of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold frequently incorporated into molecules of significant biological and pharmaceutical interest.[1][2][3] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone in the design of kinase inhibitors, antiviral agents, and other therapeutics. The targeted functionalization of this core structure is paramount in drug discovery programs for establishing structure-activity relationships (SAR) and optimizing pharmacokinetic profiles.

The subject of this guide, 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is a highly valuable and versatile building block for medicinal chemistry. The presence of two distinct halogen atoms at the C2 and C7 positions allows for sequential, site-selective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] The tosyl (tosyl) protecting group on the pyrrole nitrogen enhances the stability of the molecule and modulates its reactivity during synthesis.

These application notes provide a comprehensive guide to performing regioselective Suzuki coupling reactions on this dihalogenated pyrrolopyrazine substrate. We will delve into the underlying principles governing the reaction's selectivity, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Principles of Regioselective Suzuki Coupling on Dihalogenated Heterocycles

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[4][5][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

The Decisive Factor: Halogen Reactivity

In a dihalogenated substrate like this compound, the regioselectivity of the Suzuki coupling is primarily dictated by the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4][8] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst.

This inherent difference in reactivity allows for the selective functionalization of the C7 position (bearing the iodo group) while leaving the C2 position (bearing the bromo group) intact for a subsequent coupling reaction.

The Role of the Tosyl Protecting Group

The tosyl group serves several important functions in this context:

  • Protection: It protects the N-H of the pyrrole ring, preventing unwanted side reactions.

  • Solubility: It enhances the solubility of the substrate in common organic solvents used for the coupling reaction.

  • Electronic Modulation: As an electron-withdrawing group, the tosyl substituent can influence the electron density of the heterocyclic ring system, which in turn can affect the rate of oxidative addition at both the C2 and C7 positions.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting a regioselective Suzuki coupling at the C7 position of this compound.

Materials and Equipment

Reagents:

  • This compound

  • Aryl or heteroaryl boronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[9][10]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[5][11]

  • Anhydrous solvents (e.g., 1,4-dioxane, DME, toluene, DMF)[5]

  • Degassed water

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash column chromatography system

Protocol 1: Selective Suzuki Coupling at the C7-Iodo Position

This protocol is optimized for the selective coupling of an arylboronic acid at the more reactive C7-iodo position.

Reaction Scheme:

Suzuki_Coupling Substrate This compound Product 2-Bromo-7-aryl-5-tosyl-5H-pyrrolo[2,3-B]pyrazine Substrate->Product Suzuki Coupling BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Catalyst Pd(0) Catalyst Base

Caption: Regioselective Suzuki coupling at the C7 position.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.

  • Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The solvent should be degassed prior to use by bubbling with argon for at least 20 minutes.[9]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, usually 4-12 hours).[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the 2-bromo-7-aryl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine product.

Table 1: Recommended Reaction Conditions for Selective C7-Arylation

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Generally effective for a broad range of substrates.[9][10]
Base K₂CO₃ or Cs₂CO₃Mild bases that are effective in promoting transmetalation.[5][11]
Solvent 1,4-Dioxane/H₂O or DME/H₂OA biphasic solvent system is often beneficial for the Suzuki reaction.[8]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.[5]
Protocol 2: Sequential Suzuki Coupling for C2 and C7 Disubstitution

Following the successful selective coupling at the C7 position, the resulting 2-bromo-7-aryl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can be subjected to a second Suzuki coupling to functionalize the C2 position.

Workflow for Sequential Coupling:

Sequential_Suzuki Start This compound Step1 Suzuki Coupling 1 (Ar¹-B(OH)₂) Start->Step1 Intermediate 2-Bromo-7-Ar¹-5-tosyl-5H-pyrrolo[2,3-B]pyrazine Step1->Intermediate Step2 Suzuki Coupling 2 (Ar²-B(OH)₂) Intermediate->Step2 FinalProduct 2-Ar²-7-Ar¹-5-tosyl-5H-pyrrolo[2,3-B]pyrazine Step2->FinalProduct

Caption: Workflow for sequential C7 and C2 Suzuki couplings.

Step-by-Step Procedure for C2-Arylation:

  • Reaction Setup: Using the purified product from Protocol 1 (2-bromo-7-aryl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine) as the starting material, follow the same setup procedure as in Protocol 1, using a different boronic acid (Ar²-B(OH)₂).

  • Catalyst and Ligand Selection: For the less reactive C-Br bond, a more active catalyst system may be required. Consider using a palladium precatalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[9][12]

  • Reaction Conditions: Higher temperatures (e.g., 100-120 °C) and a stronger base (e.g., K₃PO₄) may be necessary to facilitate the coupling at the C2 position.

  • Workup and Purification: Follow the same workup and purification procedures as outlined in Protocol 1.

Table 2: Suggested Conditions for C2-Arylation

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / SPhosA highly active catalyst system for coupling less reactive aryl bromides.[9][12]
Base K₃PO₄A stronger base that can enhance the rate of transmetalation.
Solvent Toluene or 1,4-DioxaneAnhydrous conditions are crucial.
Temperature 100-120 °CHigher temperatures are often required to overcome the higher activation energy for C-Br bond cleavage.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or inefficient base.Use a fresh batch of catalyst, increase the reaction temperature in increments of 10 °C, or switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities.Ensure anhydrous solvents are used and consider using a boronic ester instead of a boronic acid.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[6]
Formation of Dehalogenated Byproduct Presence of water and a strong base.Minimize the amount of water in the reaction mixture.[13]

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of highly functionalized 7-azaindole derivatives. By leveraging the inherent differences in the reactivity of the C-I and C-Br bonds, chemists can achieve selective and sequential C-C bond formation, enabling the rapid generation of diverse chemical libraries for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this powerful synthetic strategy.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (n.d.).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts, 13(2), 303. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society. (n.d.).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (n.d.).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. (2021). RSC Advances, 11(12), 6939-6947. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.).
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2665. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. (n.d.).
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023). ACS Omega, 8(8), 7933-7944. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal, 27(45), 13481-13496. [Link]

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed. (2018). Beilstein Journal of Organic Chemistry, 14, 2308-2319. [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - OUCI. (n.d.).
  • Highly Efficient Synthesis of 5,6-Disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles Through a One-Pot Palladium-Catalyzed Coupling Reaction/Cyclization in Water. - ResearchGate. (n.d.).
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH. (n.d.).
  • Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchGate. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.).
  • Suzuki Coupling - YouTube. (2020, July 11).
  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

  • Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed. (2020). The Journal of Organic Chemistry, 85(9), 6123-6130. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.).
  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - PMC - NIH. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. (n.d.).
  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings | ACS Catalysis. (n.d.).
  • Suzuki cross-coupling reaction - YouTube. (2020, February 13).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions - ResearchGate. (n.d.).

Sources

Application Notes and Protocols: Site-Selective Reactions of Dihalogenated Pyrrolopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrrolopyrazines

The pyrrolopyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its unique electronic and structural features make it a versatile core for the development of potent and selective therapeutic agents. Notably, derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown significant promise as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][2] The ability to precisely modify the pyrrolopyrazine core at specific positions is paramount for establishing structure-activity relationships (SAR) and optimizing drug candidates. Dihalogenated pyrrolopyrazines serve as powerful and versatile intermediates, offering multiple handles for diversification through site-selective cross-coupling reactions. This guide provides a detailed overview of the principles and protocols for achieving site-selective functionalization of these important building blocks.

The Principle of Site-Selectivity in Dihalogenated N-Heteroarenes

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes is governed by a complex interplay of electronic, steric, and mechanistic factors.[3] In many cases, the halide positioned adjacent to a nitrogen atom (the α-position) is conventionally more reactive due to the electron-withdrawing nature of the nitrogen, which facilitates oxidative addition of the palladium catalyst.[4][5] However, this inherent reactivity can be modulated and even inverted through careful selection of catalysts, ligands, and reaction conditions.[5][6] Understanding these controlling factors is crucial for designing and executing successful site-selective transformations.

Recent studies have demonstrated that the choice of ligand, in particular, can exert profound control over the site of reaction.[5][6] Sterically hindered ligands, for example, can favor reaction at a site distal to the nitrogen atom by sterically blocking the more accessible α-position.[6] Furthermore, "ligand-free" conditions have been shown to promote unconventional selectivity in some systems.[5]

Key Site-Selective Reactions and Protocols

This section details the application of three major palladium-catalyzed cross-coupling reactions for the site-selective functionalization of dihalogenated pyrrolopyrazines: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[7][8] Its tolerance of a broad range of functional groups makes it an invaluable tool in medicinal chemistry.[8]

This protocol describes a general procedure for the selective arylation of a dihalogenated pyrrolo[2,3-b]pyrazine. The choice of catalyst and ligand is critical for achieving the desired regioselectivity.

Materials:

  • Dihalogenated pyrrolo[2,3-b]pyrazine (e.g., 2,4-dichloro-5H-pyrrolo[2,3-b]pyrazine)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., triphenylphosphine (PPh₃), a bulky biarylphosphine like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand)[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the dihalogenated pyrrolo[2,3-b]pyrazine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of the palladium source and, more importantly, the ligand is the primary determinant of site-selectivity. For conventional selectivity (reaction at the position α to a ring nitrogen), standard catalysts like Pd(PPh₃)₄ may be sufficient.[10] To achieve unconventional selectivity (reaction at a position further from a ring nitrogen), bulky and electron-rich ligands such as those developed by Buchwald's group (e.g., XPhos, SPhos) or sterically demanding NHC ligands are often required.[6][11] These bulky ligands can sterically hinder the approach of the catalyst to the more traditionally reactive position, thereby favoring reaction at the less hindered site.[6]

  • Base and Solvent: The choice of base and solvent can also influence the reaction outcome. The base is required to activate the boronic acid for transmetalation. The solvent must be anhydrous and capable of dissolving the reactants at the reaction temperature.

Data Summary: Ligand Effects on Site-Selectivity

LigandTypical SelectivityRationale
PPh₃Often favors the electronically activated position (α to N)Less sterically demanding, allowing access to the more reactive site.
Bulky Biarylphosphines (e.g., XPhos, SPhos)Can favor the less sterically hindered positionIncreased steric bulk around the metal center directs the catalyst to the more accessible site.[11]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr)Can strongly favor the less sterically hindered positionVery bulky ligands that can override electronic preferences.[5][6]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[12][13] This reaction is of immense importance in the pharmaceutical industry due to the prevalence of the arylamine moiety in drug molecules.[14]

This protocol outlines a general procedure for the selective amination of a dihalogenated pyrrolo[2,3-b]pyrazine.

Materials:

  • Dihalogenated pyrrolo[2,3-b]pyrazine

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Josiphos, or a bulky biarylphosphine ligand like RuPhos)[12]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine the palladium catalyst and the ligand in a Schlenk tube. Add the dihalogenated pyrrolo[2,3-b]pyrazine, the amine, and the base.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The development of bulky and electron-rich phosphine ligands by Stephen Buchwald's group has been instrumental in expanding the scope of this reaction.[11] These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[11] The choice of ligand can also influence the regioselectivity in a similar manner to the Suzuki-Miyaura coupling.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice, but other bases like potassium phosphate or cesium carbonate can be effective, particularly for more sensitive substrates.[12]

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, so maintaining a strict inert atmosphere is critical for reaction success.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dihalopyrrolopyrazine Amine Base Setup Combine under Inert Atmosphere Reactants->Setup CatalystSystem Pd Precatalyst Ligand CatalystSystem->Setup Heating Heat to 80-110 °C Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Dilute Monitoring->Quench Reaction Complete Extraction Wash with Water/Brine Quench->Extraction Purify Column Chromatography Extraction->Purify Final Product Final Product Purify->Final Product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is particularly valuable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations.

This protocol provides a general method for the selective alkynylation of a dihalogenated pyrrolo[2,3-b]pyrazine.

Materials:

  • Dihalogenated pyrrolo[2,3-b]pyrazine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (co-catalyst, e.g., CuI)

  • Base (a mild amine base, e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the dihalogenated pyrrolo[2,3-b]pyrazine, palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[15]

  • Base: A mild amine base is used, which also often serves as the solvent or co-solvent. The base is necessary to deprotonate the terminal alkyne.[17]

  • Reaction Temperature: The Sonogashira coupling can often be carried out under milder conditions than the Suzuki-Miyaura and Buchwald-Hartwig reactions, sometimes even at room temperature.

Data Summary: Typical Sonogashira Reaction Conditions

ParameterTypical ConditionPurpose
Palladium CatalystPd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Main cross-coupling catalyst
Copper Co-catalystCuI (1-10 mol%)Formation of copper acetylide
BaseTriethylamine or DiisopropylamineDeprotonation of the alkyne
SolventTHF, DMF, or the amine baseReaction medium
TemperatureRoom Temperature to 60 °CTo achieve a reasonable reaction rate

Visualization: Sonogashira Coupling Logical Relationship

Sonogashira_Logic Inputs Dihalopyrrolopyrazine Terminal Alkyne Base (e.g., TEA) Process Inert Atmosphere Anhydrous Solvent Mild Temperature Inputs:f0->Process:f0 Inputs:f1->Process:f0 Inputs:f2->Process:f0 Catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Catalysts:f0->Process:f1 Catalysts:f1->Process:f1 Output Alkynyl-substituted Pyrrolopyrazine Process->Output

Caption: Key components and conditions for a successful Sonogashira coupling.

Conclusion and Future Outlook

The site-selective functionalization of dihalogenated pyrrolopyrazines is a powerful strategy for the synthesis of diverse libraries of compounds for drug discovery and development. By carefully selecting the appropriate cross-coupling reaction and optimizing the reaction conditions, particularly the choice of ligand, researchers can achieve high levels of regioselectivity. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel pyrrolopyrazine derivatives with tailored biological activities. As the field of catalysis continues to evolve, the development of new and more selective catalyst systems will undoubtedly further expand the synthetic chemist's toolbox for the precise modification of this important heterocyclic scaffold.

References

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12, 12014–12028. Available at: [Link]

  • Zhang, C., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 567. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103833. Available at: [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7420. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Zhang, C., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available at: [Link]

  • Creech, G. S., & Johnson, J. S. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • Kumar, A., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. Available at: [Link]

  • de la Torre, A., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available at: [Link]

  • Xu, G., et al. (2019). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 24(16), 2955. Available at: [Link]

  • Neufeldt, S. R. (n.d.). Publications. Neufeldt Chemistry. Retrieved from [Link]

  • Guillaumet, G., et al. (2002). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. The Journal of Organic Chemistry, 67(4), 1225–1229. Available at: [Link]

  • Semantic Scholar. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 54(17), 3377–3391. Available at: [Link]

  • de la Torre, A., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(17), 5789–5815. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Li, X., et al. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry, 59(3), 1146–1163. Available at: [Link]

  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18064–18075. Available at: [Link]

  • Garlyyeva, L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10166–10177. Available at: [Link]

  • Van der Eycken, J., & D'hooghe, M. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 121–142. Available at: [Link]

  • Sanna, M., et al. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 25(18), 4087. Available at: [Link]

  • A. O., et al. (2015). Synthesis and regioselective functionalization of perhalogenated BODIPYs. Organic & Biomolecular Chemistry, 13(28), 7683–7686. Available at: [Link]

  • Masson, G., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]

  • Lücke, A.-L., et al. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc, 2020(7), 94–104. Available at: [Link]

  • Pedemonte, N., et al. (2011). Discovery of pyrrolo[2,3-b]pyrazines derivatives as submicromolar affinity activators of wild type, G551D, and F508del cystic fibrosis transmembrane conductance regulator chloride channels. Journal of Medicinal Chemistry, 54(15), 5494–5509. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Cross-Coupling Reactions in Organic Synthesis. Molecules. Retrieved from [Link]

  • Ismalaj, E., et al. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Angewandte Chemie International Edition, 61(50), e202213190. Available at: [Link]

  • Verbitskiy, E. V., et al. (2012). Consecutive SNH and Suzuki–Miyaura Cross‐Coupling Reactions – an Efficient Synthetic Strategy to Pyrimidines Bearing Pyrrole and Indole Fragments. European Journal of Organic Chemistry, 2012(3), 521–531. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. Available at: [Link]

  • Osuala, N. I., et al. (2014). Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes. Inorganic Chemistry, 53(15), 8234–8242. Available at: [Link]

  • Wieczorek, A., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 54(76), 10692–10695. Available at: [Link]

  • Anthony, J. E., & Swager, T. M. (2010). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Tetrahedron, 66(30), 5557–5564. Available at: [Link]

  • Feuerstein, M., et al. (2005). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Tetrahedron Letters, 46(10), 1579–1582. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. PubChem. Retrieved from [Link]

Sources

Probing the Kinome: Application Notes and Protocols for Assessing the Biological Activity of 5H-Pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 5H-Pyrrolo[2,3-b]pyrazines in Kinase-Targeted Drug Discovery

The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of highly selective and potent kinase inhibitors.[1][2][3] This bicyclic heterocyclic system, formed by the fusion of a pyrrole and a pyrazine ring, provides a versatile framework for the development of therapeutics targeting a range of kinases implicated in oncology and inflammatory diseases.[1][2] The primary mechanism of action for many of these derivatives is the competitive inhibition of ATP binding to the kinase domain, thereby modulating downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4] This guide provides an in-depth exploration of the biological activities of 5H-pyrrolo[2,3-b]pyrazine derivatives, with a focus on practical, field-proven protocols for their evaluation.

Key Biological Activities and Therapeutic Targets

Research has predominantly highlighted the activity of 5H-pyrrolo[2,3-b]pyrazine derivatives as inhibitors of several key kinase families:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Several 5H-pyrrolo[2,3-b]pyrazine derivatives have been rationally designed and synthesized as potent FGFR inhibitors, demonstrating significant anti-proliferative effects in cancer cell lines.[5][6][7][8]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is associated with autoimmune disorders and hematological malignancies. Specific 5H-pyrrolo[2,3-b]pyrazine derivatives have been identified as potent inhibitors of JAK3, showcasing their potential in the treatment of inflammatory conditions.

Beyond these primary targets, the versatile scaffold of 5H-pyrrolo[2,3-b]pyrazine has also been explored for its inhibitory activity against other kinases, including Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), and ataxia telangiectasia and Rad3-related protein (ATR).[6][7]

Experimental Workflows for Assessing Biological Activity

A systematic approach is crucial for characterizing the biological activity of novel 5H-pyrrolo[2,3-b]pyrazine derivatives. The following workflow outlines a typical screening cascade, from initial enzymatic assays to cell-based functional assessments.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization a Primary Kinase Screening (e.g., FGFR, JAK) b IC50 Determination (Dose-Response) a->b Active Compounds c Kinase Selectivity Profiling (Panel of Kinases) b->c Potent Hits d Cell Viability/Proliferation Assay (e.g., MTT, MTS) c->d Selective Compounds e Target Engagement Assay (e.g., Western Blot for p-STAT) d->e Cell-Active Compounds f Functional Assays (e.g., Migration, Apoptosis) e->f g Structure-Activity Relationship (SAR) Studies f->g h ADME/Tox Profiling g->h Optimized Leads

Caption: A typical experimental workflow for the evaluation of 5H-pyrrolo[2,3-b]pyrazine derivatives.

Detailed Application Notes and Protocols

Protocol 1: In Vitro Kinase Activity Assay (FGFR1)

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP formed in a kinase reaction. As the kinase consumes ATP and produces ADP, the ADP is converted back to ATP in a subsequent reaction, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal positively correlates with the amount of ADP produced and therefore with kinase activity.

Materials:

  • Recombinant human FGFR1 enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (5H-pyrrolo[2,3-b]pyrazine derivatives) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound or DMSO (vehicle control).

    • 2 µL of FGFR1 enzyme diluted in Kinase Buffer.

    • 2 µL of a mixture of Poly(Glu,Tyr) substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the anti-proliferative effects of 5H-pyrrolo[2,3-b]pyrazine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known FGFR or JAK pathway activation)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (5H-pyrrolo[2,3-b]pyrazine derivatives) dissolved in DMSO

  • 96-well clear flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Inhibitory Activities of Representative 5H-Pyrrolo[2,3-b]pyrazine Derivatives

The following table summarizes the reported inhibitory activities of selected 5H-pyrrolo[2,3-b]pyrazine derivatives against their primary kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference
11 FGFR1<10[4]
11 FGFR4<10[4]
12b JAK3Potent (specific value not provided)
12d JAK3Potent (specific value not provided)
13 FGFR1Potent (specific value not provided)[5][6]
13a FGFR130.2
15 ITK/JAK3<10[4]
16 ITK/JAK3<10[4]

Signaling Pathway Visualization: FGFR Signaling Cascade

The diagram below illustrates a simplified representation of the FGFR signaling pathway, which is a common target for 5H-pyrrolo[2,3-b]pyrazine derivatives.

G FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Pyrrolo_Pyrazine 5H-pyrrolo[2,3-b]pyrazine Derivative Pyrrolo_Pyrazine->FGFR Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation

Caption: Simplified FGFR signaling pathway and the inhibitory action of 5H-pyrrolo[2,3-b]pyrazine derivatives.

Conclusion and Future Perspectives

The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The protocols and application notes provided herein offer a robust framework for researchers to effectively evaluate the biological activities of these compounds. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to advance them into clinical development for the treatment of cancer and inflammatory diseases.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). PubMed. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI. [Link]

  • Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. (2013). PubMed. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2018). National Institutes of Health. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors. (2014). Royal Society of Chemistry. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • JAK3 Activity Assay | Inhibitor Screening Application. BellBrook Labs. [Link]

  • The synthesis of 5H-pyrrolo [3,4-b] pyrazine. ResearchGate. [Link]

  • Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. ResearchGate. [Link]

Sources

The Strategic Utility of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyrazine Core and the Power of Orthogonal Halogenation

The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical signaling pathways implicated in oncology and inflammatory diseases.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP pocket of various kinases. This guide focuses on a particularly valuable, yet underexplored, building block: 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine . The strategic placement of orthogonal halogen atoms—a bromine at the 2-position and a more reactive iodine at the 7-position—renders this molecule a uniquely versatile platform for the sequential and regioselective introduction of diverse chemical functionalities. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and modulating the electronic properties of the heterocyclic system during synthetic transformations.

This document serves as a comprehensive guide for researchers, providing not only detailed protocols for the synthesis and manipulation of this key intermediate but also a deeper understanding of its strategic application in the design and discovery of next-generation targeted therapeutics.

Strategic Importance in Kinase Inhibitor Design

The 5H-pyrrolo[2,3-b]pyrazine core has been successfully employed in the development of potent inhibitors for a range of kinases, most notably Fibroblast Growth Factor Receptors (FGFRs).[3][4] Aberrant FGFR signaling is a known driver in various cancers, making it a compelling therapeutic target.[5] The value of this compound lies in its capacity to enable a divergent synthetic approach, as illustrated below.

G cluster_0 Synthetic Strategy Start This compound Step1 Regioselective C-I Coupling (e.g., Sonogashira/Suzuki) Start->Step1 Higher C-I reactivity Step2 C-Br Coupling (e.g., Suzuki/Buchwald-Hartwig) Step1->Step2 Preserves C-Br bond Step3 Tosyl Deprotection Step2->Step3 Final core modification End Diverse 2,7-Disubstituted 5H-pyrrolo[2,3-b]pyrazines Step3->End

Caption: Synthetic utility workflow.

The differential reactivity of the carbon-halogen bonds is the cornerstone of this building block's utility. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond.[6] This allows for selective functionalization at the C-7 position under milder conditions, leaving the C-2 bromine intact for a subsequent, different coupling reaction. This sequential approach is paramount for creating complex molecules with precisely positioned functionalities, a key aspect of modern drug design and structure-activity relationship (SAR) studies.

Synthesis of the Core Intermediate

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for similar halogenated and tosylated pyrrolo[2,3-b]pyrazines.[1] The core synthesis involves sequential halogenation of the pyrrolo[2,3-b]pyrazine core, followed by protection of the pyrrole nitrogen.

Materials:

  • 5H-pyrrolo[2,3-b]pyrazine

  • N-Bromosuccinimide (NBS)

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dibromination: To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) in anhydrous DMF, add NBS (2.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up 1: Quench the reaction with water and extract with EtOAc. Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine.

  • Iodination (Halogen Exchange): A Finkelstein-type reaction can be employed to selectively introduce iodine at the more reactive position. This step is a logical synthetic step but requires empirical validation.

  • Tosylation: To a stirred suspension of NaH (1.5 equiv) in anhydrous THF at 0 °C, add a solution of the crude di-halogenated pyrrolo[2,3-b]pyrazine (1.0 equiv) in THF dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Add TsCl (1.2 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.

  • Work-up 2: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to afford the title compound.

Causality and Self-Validation: The initial di-halogenation provides the handles for subsequent reactions. Tosylation is performed under standard conditions using a strong base (NaH) to deprotonate the pyrrole nitrogen, which then acts as a nucleophile towards the tosyl chloride. The use of anhydrous solvents is critical to prevent quenching of the sodium hydride and hydrolysis of the tosyl chloride. The aqueous work-up neutralizes the reaction and removes inorganic byproducts. Chromatographic purification is essential to obtain the high-purity intermediate required for subsequent sensitive cross-coupling reactions.

Application in Regioselective Cross-Coupling Reactions

The primary application of this building block is in sequential, regioselective palladium-catalyzed cross-coupling reactions.

Protocol 2: Regioselective Sonogashira Coupling at the C-7 Position

This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C-7 iodo position, leveraging its higher reactivity.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed solvent (THF or DMF) followed by Et₃N.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude 7-alkynyl-2-bromo product by flash column chromatography.

Causality and Self-Validation: The C-I bond undergoes oxidative addition to the Pd(0) catalyst much faster than the C-Br bond, ensuring high regioselectivity.[6] The copper(I) iodide co-catalyst is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step. Triethylamine acts as both a base to deprotonate the alkyne and to quench the HX byproduct. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

G cluster_1 Sonogashira Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkyne Ar-Pd(II)-Alkyne Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-Alkyne RedElim->Product CuI Cu(I) Acetylide Formation CuI->Transmetalation Transfers Alkyne

Caption: Sonogashira cross-coupling cycle.

Protocol 3: Suzuki Coupling at the C-2 Position

Following functionalization at C-7, the remaining C-2 bromine can be targeted using a Suzuki coupling.

Materials:

  • 7-Substituted-2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent mixture (e.g., Dioxane/Water 4:1)

Procedure:

  • In a reaction vessel, combine the 2-bromo intermediate, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (3x).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the desired 2,7-disubstituted product by flash column chromatography or recrystallization.

Deprotection of the Tosyl Group

The final step in many synthetic sequences is the removal of the tosyl protecting group to unmask the N-H of the pyrrole, which is often crucial for biological activity (e.g., for hydrogen bonding in a kinase active site).

Protocol 4: Tosyl Group Deprotection

Materials:

  • 2,7-Disubstituted-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Magnesium turnings (10 equiv)

  • Methanol (MeOH), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • To a suspension of magnesium turnings in anhydrous methanol, add the tosylated substrate.

  • Heat the mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

  • Filter the mixture to remove magnesium salts, washing the filter cake with methanol and EtOAc.

  • Concentrate the filtrate and extract with EtOAc.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the deprotected product.

  • Purification: If necessary, purify by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The ability to sequentially and selectively functionalize the C-7 and C-2 positions allows for systematic exploration of the SAR. In the context of FGFR inhibitors, for example, a general SAR profile has emerged:

PositionMoiety TypeImpact on Activity
C-7 Small, hydrophobic groups or groups capable of H-bondingOften interacts with the "hinge" region of the kinase ATP binding pocket. Modifications here significantly impact potency and selectivity.[3]
C-2 Larger, often solvent-exposed groupsCan be modified to improve pharmacokinetic properties (solubility, metabolic stability) or to pick up additional interactions with the solvent-front of the active site.[4]
N-5 Unsubstituted (N-H)Typically essential for forming a key hydrogen bond with the kinase hinge region, anchoring the inhibitor.[5]

The clinical candidate Debio 1347 (CH5183284) , a selective pan-FGFR inhibitor, exemplifies the utility of this scaffold.[8][9] Its discovery was guided by extensive SAR studies on related heterocyclic cores, highlighting the importance of precise substituent placement for achieving high potency and a desirable selectivity profile.[10][11]

Conclusion

This compound is a high-value synthetic intermediate for medicinal chemistry. Its defining feature—orthogonally reactive halogen atoms—provides a robust and flexible platform for the regioselective synthesis of complex, 2,7-disubstituted pyrrolo[2,3-b]pyrazines. By enabling the systematic and independent modification of two key positions on this privileged scaffold, it empowers researchers to conduct detailed SAR studies and to rapidly generate diverse libraries of compounds in the pursuit of novel kinase inhibitors and other targeted therapies. The protocols and strategic insights provided in this guide are intended to facilitate the effective use of this powerful building block in drug discovery programs.

References

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • 2,7-disubstituted-pyrrolo[2,1-f][3][10][12]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Semantic Scholar. [Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. White Rose Research Online. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]

  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • CH-5183284 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][3][10][12]triazines. ResearchGate. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]

Sources

Pyrrolo[2,3-b]pyrazines as Potent and Selective Inhibitors of Fibroblast Growth Factor Receptors: An Application Note and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pyrrolo[2,3-b]pyrazine scaffold as a promising class of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, provides validated protocols for synthesis and biological evaluation, and offers insights into the structure-activity relationships that govern the potency and selectivity of these compounds.

Introduction: The Rationale for Targeting FGFR with Pyrrolo[2,3-b]pyrazines

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of human cancers, including breast, lung, bladder, and gastric cancers.[3] Consequently, the FGFR family of receptor tyrosine kinases has emerged as a compelling target for therapeutic intervention.

The pyrrolo[2,3-b]pyrazine core represents a novel and potent chemotype for the development of selective FGFR inhibitors.[1] These compounds typically function as ATP-competitive inhibitors, effectively blocking the downstream signaling cascades that promote tumor growth and survival. The unique structural features of the pyrrolo[2,3-b]pyrazine scaffold allow for key interactions within the ATP-binding pocket of the FGFR kinase domain, leading to high potency and opportunities for engineering selectivity against other kinases. This guide will provide the foundational knowledge and practical protocols to effectively work with and evaluate this promising class of inhibitors.

Mechanism of Action: Unraveling the Molecular Interactions

The inhibitory activity of pyrrolo[2,3-b]pyrazine derivatives is rooted in their ability to bind to the ATP-binding site of the FGFR kinase domain, preventing the phosphorylation of substrate proteins and thereby halting the propagation of downstream signals. The pyrrolo[2,3-b]pyrazine core itself is a key "hinge-binder," forming critical hydrogen bonds with the backbone of the hinge region of the kinase.[3] This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to make additional favorable contacts.

Structure-based drug design and co-crystal structures have revealed that specific substitutions on the pyrrolo[2,3-b]pyrazine scaffold can be tailored to interact with distinct pockets within the ATP-binding site, thereby enhancing both potency and selectivity. For instance, modifications at certain positions can extend into the hydrophobic back pocket, while other substitutions can engage with the ribose-binding pocket, providing avenues to fine-tune the inhibitor's profile against different FGFR isoforms and other related kinases.[4]

FGFR Signaling Pathway

The binding of a pyrrolo[2,3-b]pyrazine inhibitor to FGFR blocks the activation of several key downstream signaling pathways that are crucial for tumor cell proliferation and survival. A simplified representation of this signaling cascade is depicted below.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds ADP ADP FRS2 FRS2 FGFR->FRS2 Activates Pyrrolo_Pyrazine Pyrrolo[2,3-b]pyrazine Inhibitor Pyrrolo_Pyrazine->FGFR Inhibits ATP ATP GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation

Caption: FGFR Signaling and Inhibition by Pyrrolo[2,3-b]pyrazines.

Protocols for Synthesis and Biological Evaluation

The following protocols are provided as a guide for the synthesis and evaluation of pyrrolo[2,3-b]pyrazine-based FGFR inhibitors. These are representative methods and may require optimization based on the specific compound and experimental setup.

General Synthesis of a 5H-pyrrolo[2,3-b]pyrazine Core

This protocol outlines a general route for the synthesis of a substituted 5H-pyrrolo[2,3-b]pyrazine, a common scaffold for potent FGFR inhibitors.[5][6]

Experimental Workflow: Synthesis

Synthesis_Workflow Start Starting Materials: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine & Sulfonyl Chloride Step1 Sulfonylation Start->Step1 Step2 Suzuki Coupling Step1->Step2 Product Final Pyrrolo[2,3-b]pyrazine Inhibitor Step2->Product

Sources

Application Notes and Protocols for the Strategic Functionalization of the Pyrrolo[2,3-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyrazine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of a multitude of therapeutic agents, most notably as a hinge-binding fragment in kinase inhibitors.[1][2] The strategic diversification of this core is paramount to modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the key functionalization strategies for the pyrrolo[2,3-b]pyrazine ring system, complete with detailed protocols and the underlying chemical principles that govern these transformations.

Understanding the Reactivity of the Pyrrolo[2,3-b]pyrazine Core

The pyrrolo[2,3-b]pyrazine ring system is an electron-deficient heterocycle, a consequence of the two nitrogen atoms in the pyrazine ring. This electronic nature dictates its reactivity towards various chemical transformations.

  • Pyrrole Ring (Positions 1, 2, and 3): This portion of the molecule is more electron-rich compared to the pyrazine ring. The nitrogen at position 5 (N5) is analogous to the pyrrole nitrogen in indole and can be readily deprotonated and functionalized. Electrophilic substitution, while less favorable than in simple pyrroles, can occur, preferentially at the C3 position due to the ability to delocalize the positive charge of the sigma complex without disrupting the aromaticity of the pyrazine ring.[3]

  • Pyrazine Ring (Positions 6 and 7): This ring is electron-deficient and generally unreactive towards electrophilic attack. However, it is amenable to nucleophilic aromatic substitution, especially when activated by a leaving group (e.g., a halogen). C-H functionalization on this ring often requires metal catalysis.

I. N-Functionalization of the Pyrrole Ring (N5)

The pyrrole nitrogen (N5) is the most common site for initial functionalization. The acidic N-H proton can be easily removed by a suitable base, and the resulting anion can react with a variety of electrophiles. This modification is crucial for several reasons: it can block potential metabolic pathways, introduce functionalities for further derivatization, and modulate the physicochemical properties of the molecule.

A. N-Sulfonylation

N-Sulfonylation is a widely employed strategy, particularly in the synthesis of kinase inhibitors, to introduce a group that can form key hydrogen bond interactions with the target protein.[4]

Protocol 1: General Procedure for N-Sulfonylation

This protocol is adapted from the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.[4]

Materials:

  • 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzenesulfonyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-sulfonylated product.

Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the weakly acidic pyrrole N-H. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the resulting sodium salt.

B. N-Alkylation

N-alkylation introduces aliphatic or benzylic groups, which can be used to probe steric pockets in a binding site or to attach linkers for further conjugation.

Protocol 2: General Procedure for N-Alkylation

This protocol is based on general N-alkylation procedures for nitrogen heterocycles.[5]

Materials:

  • 5H-pyrrolo[2,3-b]pyrazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 equivalents) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 2-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with EtOAc (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Causality: A milder base like K₂CO₃ is often sufficient for N-alkylation, especially with reactive alkyl halides. The choice of base and temperature can be crucial to avoid competing C-alkylation or over-alkylation.

II. Functionalization of the Pyrazine Ring via Cross-Coupling Reactions

The electron-deficient pyrazine ring is best functionalized using modern cross-coupling methodologies. A prerequisite for these reactions is the presence of a handle, typically a halogen atom, which must first be installed.

A. Halogenation

Regioselective halogenation provides the necessary electrophilic partner for subsequent cross-coupling reactions.

Protocol 3: Bromination of the Pyrrolo[2,3-b]pyrazine Core

Materials:

  • N-protected 5H-pyrrolo[2,3-b]pyrazine (e.g., N-Tosyl)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected 5H-pyrrolo[2,3-b]pyrazine (1.0 equivalent) in MeCN or DCM.

  • Cool the solution to 0 °C.

  • Add NBS (1.0-1.2 equivalents) portion-wise, while protecting the reaction from light.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography or recrystallization.

Causality: N-protection of the pyrrole nitrogen is often necessary to prevent side reactions and to influence the regioselectivity of the halogenation. The electrophilic bromine from NBS will preferentially attack the most electron-rich position of the pyrrole ring (likely C3), but conditions can be optimized to favor halogenation on the pyrazine ring, especially at activated positions.

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds by reacting a halo-pyrrolo[2,3-b]pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][8]

Protocol 4: Suzuki-Miyaura Coupling of a Halo-pyrrolo[2,3-b]pyrazine

This protocol is a generalized procedure based on the synthesis of various kinase inhibitors.[1][4]

Materials:

  • Halo-pyrrolo[2,3-b]pyrazine (e.g., 2-bromo or 6-chloro derivative, 1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the halo-pyrrolo[2,3-b]pyrazine, boronic acid, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere for 2-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. For electron-deficient heterocycles like pyrrolo[2,3-b]pyrazine, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity. The base is required for the transmetalation step of the catalytic cycle.

C. Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations (e.g., click chemistry, cyclizations) or as structural elements themselves. This reaction couples a halo-pyrrolo[2,3-b]pyrazine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][10]

Protocol 5: Sonogashira Coupling of a Halo-pyrrolo[2,3-b]pyrazine

This is a general protocol adaptable from procedures for related heterocycles.[11]

Materials:

  • Halo-pyrrolo[2,3-b]pyrazine (1.0 equivalent)

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF or DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the halo-pyrrolo[2,3-b]pyrazine and the terminal alkyne in the chosen solvent, add the palladium catalyst and CuI.

  • Add the amine base.

  • Degas the mixture and stir under an inert atmosphere at room temperature to 80 °C until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Causality: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex in the catalytic cycle. The amine base serves to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.

D. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyrrolo[2,3-b]pyrazine core.[12][13]

Protocol 6: Buchwald-Hartwig Amination of a Halo-pyrrolo[2,3-b]pyrazine

This is a general protocol based on established methods for aryl halide amination.[14]

Materials:

  • Halo-pyrrolo[2,3-b]pyrazine (1.0 equivalent)

  • Amine (1.2-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), 1.4-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the halo-pyrrolo[2,3-b]pyrazine and the amine.

  • Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Causality: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like NaOtBu is needed to deprotonate the amine and facilitate the formation of the palladium-amido complex.

III. Functionalization of the Pyrrole Ring via Electrophilic Substitution and C-H Activation

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For the pyrrolo[2,3-b]pyrazine core, this reaction is expected to occur at the C3 position. The resulting aldehyde is a versatile intermediate for further modifications.[15][16]

Protocol 7: Vilsmeier-Haack Formylation

This is a general protocol for the formylation of electron-rich heterocycles.[17]

Materials:

  • N-protected 5H-pyrrolo[2,3-b]pyrazine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice-water

  • Aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (1.5-3.0 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the N-protected 5H-pyrrolo[2,3-b]pyrazine (1.0 equivalent) in DCM or DMF.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it into a beaker of crushed ice.

  • Basify the mixture with a cold aqueous NaOH solution to pH 8-9.

  • Extract the product with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude aldehyde by silica gel chromatography.

Causality: The Vilsmeier reagent, a chloromethyleniminium salt, is the electrophile in this reaction. The reaction proceeds via electrophilic aromatic substitution, and for the pyrrolo[2,3-b]pyrazine system, the C3 position is the most nucleophilic site on the pyrrole ring.

B. Direct C-H Arylation

Direct C-H arylation is an atom-economical method that avoids the pre-functionalization (e.g., halogenation) of the heterocycle. This reaction typically involves a palladium catalyst and an aryl halide partner.[18][19]

Protocol 8: Direct C-H Arylation at C3

This protocol is conceptual and based on methodologies developed for other N-heterocycles. Optimization would be required for the pyrrolo[2,3-b]pyrazine core.

Materials:

  • N-protected 5H-pyrrolo[2,3-b]pyrazine (1.0 equivalent)

  • Aryl bromide or iodide (1.5-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., P(Cy)₃·HBF₄ or a phosphine ligand, 10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., DMA, toluene, or xylene)

  • Additives (e.g., pivalic acid, if required)

Procedure:

  • Combine the N-protected 5H-pyrrolo[2,3-b]pyrazine, aryl halide, palladium catalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent.

  • Degas the mixture and heat under an inert atmosphere at 100-140 °C for 12-48 hours.

  • Monitor the reaction for the formation of the C3-arylated product.

  • After cooling, work up the reaction as described for the cross-coupling reactions (e.g., dilution with water, extraction, and purification).

Causality: Direct C-H arylation typically proceeds via a concerted metalation-deprotonation (CMD) pathway or through electrophilic palladation. For the pyrrole ring, the C-H bond at the C3 position is generally the most acidic and reactive towards these mechanisms.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Functionalization Pathways of Pyrrolo[2,3-b]pyrazine

Caption: Key functionalization pathways for the pyrrolo[2,3-b]pyrazine core.

References

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Buchwald−Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021, February 1). Journal of Chemical Education, 98(3), 996–1000. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). IJPCBS. Retrieved from [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018, March 19). Molecules, 23(3), 705. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017, April 11). Molecules, 22(4), 596. [Link]

  • C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. (2019, April 19). The Journal of Organic Chemistry, 84(8), 4661–4669. [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.). SAGE Journals. Retrieved from [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. Retrieved from [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018, August 16). Molecules, 23(8), 2050. [Link]

  • Electrophilic Substitution In Azines. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). International Journal of Molecular Sciences, 22(23), 13083. [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021, July 1). The Macmillan Group. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselectivity in electrophilic substitution of pyrrole. (2015, February 28). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2017, January 25). Molecules, 22(2), 199. [Link]

  • DIASTEREOSELECTIVE LITHIATION OF N-SILYL-PROTECTED(S)-TETRAHYDRO-1H-PYRROLO[1,2-c]IMIDAZOL-3(2H)-ONE. (2014, June 10). Semantic Scholar. Retrieved from [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine. (n.d.). PubChem. Retrieved from [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018, March 19). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2017, January 25). MDPI. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved from [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). SpringerLink. Retrieved from [Link]

  • Continuous flow nitration in miniaturized devices. (2012, October 24). Beilstein Journal of Organic Chemistry, 8, 1699–1713. [Link]

  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). Molecules, 26(23), 7340. [Link]

  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. (2016, January 14). Journal of Medicinal Chemistry, 59(1), 148–163. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-amino-5H-pyrrolo[2,3-e]-1,2,4-triazines by Sonogashira/copper(I)-catalyzed heteroannulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2018, February 8). ACS Medicinal Chemistry Letters, 9(2), 133–138. [Link]

Sources

Application Notes and Protocols: Detosylation of 5-Tosyl-5H-pyrrolo[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Tosyl Group in Pyrrolo[2,3-b]pyrazine Synthesis

The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules, including kinase inhibitors with significant therapeutic potential.[1][2][3] In the multi-step synthesis of complex derivatives of this scaffold, the protection of the pyrrole nitrogen is often a critical strategic step to prevent unwanted side reactions and direct reactivity to other positions of the molecule. The p-toluenesulfonyl (tosyl) group is a frequently employed protecting group for this purpose due to its strong electron-withdrawing nature, which effectively deactivates the pyrrole ring towards electrophilic attack.

However, the very stability that makes the tosyl group an excellent protecting group also presents a significant challenge when it is time for its removal. The detosylation of 5-tosyl-5H-pyrrolo[2,3-b]pyrazines requires carefully chosen reaction conditions to cleave the robust N-S bond without degrading the often sensitive functionality present in the rest of the molecule. This guide provides a detailed overview of established methods for the detosylation of this important class of compounds, offering insights into the mechanistic rationale behind different approaches and providing detailed protocols to aid in the successful deprotection of these valuable synthetic intermediates.

General Considerations for Detosylation

The choice of detosylation method is highly dependent on the overall molecular structure, particularly the presence of other functional groups that may be sensitive to the reaction conditions. The primary strategies for the cleavage of the N-tosyl bond can be broadly categorized as:

  • Base-Mediated Hydrolysis: This is the most common and often the most straightforward approach. It involves the nucleophilic attack of a hydroxide or alkoxide ion on the sulfur atom of the sulfonyl group.

  • Acid-Catalyzed Cleavage: While less common for N-tosyl groups on electron-rich heterocycles due to the risk of acid-catalyzed decomposition, under specific conditions, acidic methods can be effective.

  • Reductive Cleavage: These methods employ reducing agents to break the N-S bond and are particularly useful when the substrate is sensitive to strong bases or acids.

Below, we delve into the specifics of each of these approaches, providing detailed protocols and discussing their respective advantages and limitations.

Base-Mediated Detosylation: The Workhorse Method

Base-mediated hydrolysis is the most frequently reported method for the deprotection of 5-tosyl-5H-pyrrolo[2,3-b]pyrazines. The reaction proceeds via nucleophilic attack of a base at the sulfonyl sulfur, leading to the cleavage of the nitrogen-sulfur bond.

Key Parameters and Causality
  • Choice of Base: Strong bases are typically required. Alkali metal hydroxides (NaOH, KOH, LiOH) and carbonates (K₂CO₃, Cs₂CO₃) are commonly used. Cesium carbonate (Cs₂CO₃) is often a milder and more effective option, particularly for substrates that are sensitive to harsher bases.[4] The increased reactivity of cesium carbonate is attributed to the higher solubility of its salts and the greater nucleophilicity of the "naked" carbonate anion in organic solvents.

  • Solvent System: A mixture of a protic solvent like methanol or ethanol with an aprotic solvent such as tetrahydrofuran (THF) or dioxane is often employed to ensure the solubility of both the substrate and the inorganic base.[4][5] The protic solvent also facilitates the protonation of the resulting pyrrole anion.

  • Temperature: Reactions are often performed at elevated temperatures (reflux) to accelerate the cleavage of the stable N-S bond. However, for more sensitive substrates, room temperature reactions with a stronger base like cesium carbonate can be effective, albeit with longer reaction times.[4]

  • Substituent Effects: The electronic nature of substituents on the pyrrolo[2,3-b]pyrazine ring can influence the rate of detosylation. Electron-withdrawing groups can facilitate the reaction by making the pyrrole nitrogen a better leaving group, while electron-donating groups may slow it down.[4]

Workflow for Base-Mediated Detosylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Dissolve 5-tosyl-5H-pyrrolo[2,3-b]pyrazine in appropriate solvent (e.g., THF/MeOH) AddBase Add base (e.g., Cs₂CO₃, NaOH, KOH) Start->AddBase Heat Heat to reflux or stir at room temperature AddBase->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Quench Quench with water and neutralize if necessary Monitor->Quench Reaction Complete Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Dry Dry organic layer (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Obtain pure 5H-pyrrolo[2,3-b]pyrazine Purify->Product

Caption: General workflow for base-mediated detosylation.

Protocol 1: Detosylation using Cesium Carbonate (Mild Conditions)

This protocol is adapted from methodologies developed for the deprotection of N-tosylated indoles and related heterocycles, which are structurally analogous to the pyrrolo[2,3-b]pyrazine system.[4]

Materials:

  • 5-tosyl-5H-pyrrolo[2,3-b]pyrazine derivative

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a 2:1 mixture of THF and MeOH (0.1 M), add cesium carbonate (3.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate. For less reactive substrates, the reaction mixture can be heated to reflux.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5H-pyrrolo[2,3-b]pyrazine.

Substrate Type Base Solvent Temp. Time Yield Reference
N-tosyl-azaindoleCs₂CO₃THF/MeOH22 °C0.5 - 2 h>95%[4]
N-tosyl-indoleCs₂CO₃THF/MeOH64 °C8 h>95%[4]
N-tosyl-pyrroleLiOH/Thioglycolic acidDMFRT-High[5]

Table 1: Comparison of Base-Mediated Detosylation Conditions for Related Heterocycles.

Reductive Cleavage: An Alternative for Sensitive Substrates

Reductive cleavage methods offer a valuable alternative for substrates that are incompatible with strongly basic or acidic conditions. These methods typically involve single-electron transfer (SET) from a reducing agent to the tosyl group, leading to the fragmentation of the N-S bond.[6]

Common Reductive Systems
  • Sodium Naphthalenide: This is a powerful reducing agent capable of cleaving tosyl groups under mild, low-temperature conditions.[6] The reaction is believed to proceed via a single electron transfer mechanism.

  • Sodium in Liquid Ammonia: A classic method for the reductive cleavage of sulfonamides, though the cryogenic conditions can be cumbersome.

  • Samarium(II) Iodide (SmI₂): A versatile and mild reducing agent that has been shown to be effective for the deprotection of tosylamides and esters, often with high chemoselectivity.[7][8]

  • Magnesium in Methanol (Mg/MeOH): A convenient and milder alternative to dissolving metal reductions.

Protocol 2: Detosylation using Sodium Naphthalenide

This protocol is based on the efficient removal of O-tosyl groups from nucleosides, which demonstrates the power of this reagent for cleaving sulfonate esters and amides.[6]

Materials:

  • 5-tosyl-5H-pyrrolo[2,3-b]pyrazine derivative

  • Sodium metal

  • Naphthalene

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Naphthalenide Solution: In a flame-dried flask under an inert atmosphere (argon or nitrogen), add freshly cut sodium metal (1.1 eq) to a solution of naphthalene (1.2 eq) in anhydrous THF (to make a ~0.5 M solution). Stir the mixture at room temperature until the sodium dissolves and a dark green color persists (typically 1-2 hours).

  • Cool a solution of the 5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous THF (0.1 M) to -78 °C.

  • Slowly add the freshly prepared sodium naphthalenide solution to the substrate solution via cannula until a persistent green color is observed.

  • Stir the reaction at -78 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Acid-Catalyzed Detosylation: A Niche Approach

While less common for N-detosylation of pyrrole-like systems due to the potential for acid-catalyzed decomposition, certain strong acid systems can be effective, particularly for more robust substrates.

Potential Reagent Systems
  • Trifluoromethanesulfonic acid (TfOH) or Methanesulfonic acid (MeSO₃H) in Trifluoroacetic acid (TFA): These strong acid systems can cleave N-tosyl groups, often in the presence of a scavenger like thioanisole to trap the resulting tosyl cation.[9]

  • Perchloric Acid-Acetic Acid: This reagent system has been reported for the deprotection of tosyl derivatives of aromatic amines.[10]

Due to the potential for substrate degradation, acid-catalyzed methods should be approached with caution and are generally considered only when other methods have failed.

Troubleshooting and Method Selection

Start Need to detosylate 5-tosyl-5H-pyrrolo[2,3-b]pyrazine BaseSensitive Is the substrate sensitive to strong bases? Start->BaseSensitive TryBase Start with base-mediated conditions (e.g., Cs₂CO₃ in THF/MeOH) BaseSensitive->TryBase No TryReductive Consider reductive cleavage (e.g., Sodium Naphthalenide, SmI₂) BaseSensitive->TryReductive Yes AcidSensitive Is the substrate sensitive to strong acids? AcidSensitive->TryReductive Yes TryAcid Consider acid-catalyzed cleavage (with caution) AcidSensitive->TryAcid No Success Successful Detosylation TryBase->Success Failure Deprotection failed or led to decomposition TryBase->Failure TryReductive->Success TryReductive->Failure TryAcid->Success Failure->AcidSensitive

Caption: Decision tree for selecting a detosylation method.

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., switching from K₂CO₃ to NaOH or Cs₂CO₃), or increasing the equivalents of the base.

  • Decomposition: If the starting material or product degrades, milder conditions are necessary. Switch to a weaker base at lower temperatures (e.g., Cs₂CO₃ at room temperature) or explore reductive cleavage methods.

  • Low Yield: Poor recovery could be due to issues during work-up and purification. Ensure proper neutralization and thorough extraction. The polarity of the deprotected product will be significantly different from the tosylated starting material, so adjust the chromatography elution system accordingly.

Conclusion

The detosylation of 5-tosyl-5H-pyrrolo[2,3-b]pyrazines is a crucial step in the synthesis of many important pharmaceutical compounds. While a variety of methods exist, base-mediated hydrolysis, particularly with cesium carbonate, often provides a good balance of reactivity and mildness. For substrates that are sensitive to basic conditions, reductive cleavage methods offer a powerful alternative. A careful consideration of the substrate's functional groups and stability is paramount in selecting the optimal deprotection strategy. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to navigate this critical synthetic transformation successfully.

References

  • Lewandowska, E., et al. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
  • RSC. (n.d.). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides.
  • Benchchem. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 1201186-54-0.
  • Zhu, M.-H., et al. (2019). Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides. Organic Letters, 21, 7073-7077.
  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)...
  • (n.d.).
  • ResearchGate. (n.d.). N-S Bond Cleavage of Tosyl Hydrazones by Dual Reactive Arynes: Synthesis of Diaryl Sulfones, Spiro[indazole-3,3'-indolin]-2'-one, and N-Phenyl sulfonohydrazides | Request PDF.
  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group.
  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(34), 6135-6138.
  • Haskins, C. M., & Knight, D. W. (2004). Efficient Indole N-Detosylation Using Thioglycolate. Tetrahedron Letters, 45(16), 3331-3333.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene.
  • National Center for Biotechnology Information. (n.d.). 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine. PubChem.
  • ACS Publications. (n.d.). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis | Organic Process Research & Development.
  • ChemicalBook. (n.d.). 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | 1201630-75-2.
  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Simson Pharma Limited. (n.d.). 5-Tosyl-5H-Pyrrolo[2,3-b]Pyrazine | CAS No- NA.
  • Wei, P., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689.
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • ResearchGate. (n.d.).
  • Biosynth. (n.d.). 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | 1201630-75-2 | BYB63075.
  • Google Patents. (n.d.). US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • PubMed. (2016).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine. PubChem.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.

Sources

The Strategic Deployment of Bromo-Iodo Heterocycles in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Bromo-iodo substituted heterocyclic compounds represent a class of exceptionally versatile building blocks in organic synthesis. The pronounced difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under various catalytic conditions allows for precise and sequential functionalization of the heterocyclic core. This unique characteristic enables the construction of complex, multi-substituted molecules with a high degree of control, making these reagents invaluable in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth exploration of the applications of bromo-iodo heterocycles, complete with detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in their synthetic endeavors.

The Principle of Orthogonal Reactivity: A Chemist's Lever

The utility of bromo-iodo heterocycles is fundamentally rooted in the differential reactivity of the C-I and C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarized than the C-Br bond, leading to a lower activation energy for oxidative addition to a low-valent metal center, which is often the rate-determining step in the catalytic cycle. This reactivity trend (C-I > C-Br >> C-Cl) forms the basis for achieving remarkable regioselectivity. By carefully selecting catalysts, ligands, and reaction conditions, chemists can selectively functionalize the iodo-position while leaving the bromo-position intact for subsequent transformations. This "one-two punch" approach is a powerful strategy for the divergent synthesis of compound libraries from a common intermediate.

Cornerstone Applications in Cross-Coupling Chemistry

Bromo-iodo heterocycles are workhorse substrates in a multitude of cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with precision. The following sections detail the application of these building blocks in some of the most pivotal transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures. The selective coupling at the iodo-position of a bromo-iodo heterocycle is a cornerstone of this application.

Application Note: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine

This protocol details the regioselective arylation at the 4-position of 2-bromo-4-iodopyridine, a common scaffold in medicinal chemistry. The resulting 4-aryl-2-bromopyridine is a versatile intermediate for further diversification.

Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-4-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[1]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the pure 4-aryl-2-bromopyridine.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
PdCl₂(dppf)K₃PO₄Dioxane1001690-98
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98

Table 1: Representative conditions for selective Suzuki-Miyaura coupling at the C-I bond of bromo-iodo heterocycles. Data is compiled from representative literature procedures.[2]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - Bromo-iodo heterocycle - Boronic acid - Base Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to 80-100 °C Solvent->Heat Stir Vigorous Stirring Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Mono-coupled Product Purify->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar-I)(Br) Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [L₂Pd(II)(Ar-Br)(HNR₂)]⁺I⁻ OA_complex->Amine_complex + HNR₂ - I⁻ Amido_complex L₂Pd(II)(Ar-Br)(NR₂) Amine_complex->Amido_complex + Base - [Base-H]⁺ Product Ar(NR₂)-Br Amido_complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is a critical step in the development of various therapeutic agents, particularly kinase inhibitors. The key transformation involves the selective iodination of the C-7 position of the 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine precursor. While this is a type of electrophilic aromatic substitution, the electronic nature of the bicyclic heteroaromatic system, influenced by the electron-withdrawing tosyl protecting group and the fused pyrazine ring, presents unique challenges. Achieving high yield and regioselectivity while minimizing side reactions is paramount.

This guide will walk you through the common pitfalls and provide actionable solutions based on established principles of organic chemistry and field-proven insights.

Reaction Pathway Overview

The synthesis is typically a two-step process starting from 2-bromo-5H-pyrrolo[2,3-b]pyrazine. The first step is the protection of the pyrrole nitrogen with a tosyl group, followed by the selective iodination of the C-7 position.

Reaction_Pathway cluster_0 Step 1: Tosyl Protection cluster_1 Step 2: C-7 Iodination Start 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Intermediate 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Start->Intermediate Sulfonylation TsCl p-Toluenesulfonyl chloride (TsCl) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Product This compound Intermediate->Product Electrophilic Aromatic Substitution Iodination N-Iodosuccinimide (NIS) Solvent (e.g., DMF, THF)

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my iodination reaction consistently low?

A1: Low yields in this reaction can stem from several factors. The most common culprits are:

  • Inactive N-Iodosuccinimide (NIS): NIS can decompose over time, especially if exposed to light or moisture. It is crucial to use a fresh, high-purity batch of NIS for optimal results.

  • Insufficient Reactivity: The 5-tosyl-pyrrolo[2,3-b]pyrazine core is moderately deactivated due to the electron-withdrawing nature of the tosyl group and the pyrazine ring. While the pyrrole ring is inherently electron-rich, this deactivation can make the electrophilic substitution sluggish.

  • Inappropriate Solvent: The choice of solvent is critical. It must fully dissolve the starting material and the NIS, and it should be anhydrous. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally good choices.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products usually indicates a lack of selectivity or degradation. Potential side products include:

  • Di-iodinated Product: Over-iodination can occur, leading to the formation of a di-iodo species. This is more likely if a large excess of NIS is used or if the reaction is left for an extended period.

  • Starting Material: Incomplete conversion will result in the presence of the starting material.

  • Degradation Products: The pyrrole ring can be sensitive to overly harsh conditions. If strong acids are used as catalysts, or if the reaction is heated excessively, you may observe decomposition, often appearing as a baseline streak on the TLC plate.

Q3: Is a catalyst necessary for the iodination step?

A3: For many electron-rich pyrroles, NIS is reactive enough on its own. However, given the deactivating influence of the tosyl and pyrazine moieties, a catalyst can sometimes be beneficial. A catalytic amount of a Lewis acid or a Brønsted acid, such as trifluoroacetic acid (TFA), can activate the NIS, making it a more potent electrophile.[1][2][3] However, this should be approached with caution, as strong acids can also lead to degradation of the starting material or product.[4] It is recommended to first attempt the reaction without a catalyst and only introduce one if the reaction is unacceptably slow.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The polarity of the product is slightly higher than the starting material due to the additional iodine atom. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is usually effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% should allow for good separation of the product from unreacted starting material and non-polar impurities.

Troubleshooting Guide

This section is organized by common problems encountered during the synthesis.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Validation Recommended Solution
Inactive NIS Reagent NIS is light-sensitive and hygroscopic. An older bottle or one that has been improperly stored may have lost its reactivity. To validate, you can test the NIS on a more activated substrate, like N-methylindole, where iodination should be rapid.Use a fresh bottle of high-purity NIS. Store NIS in a desiccator, protected from light.
Low Substrate Reactivity The tosyl group withdraws electron density from the pyrrole ring, reducing its nucleophilicity and slowing down the electrophilic substitution.1. Increase Reaction Time: Monitor the reaction by TLC for up to 24 hours. 2. Gentle Heating: Cautiously increase the temperature to 40-50 °C. Monitor for any signs of decomposition. 3. Catalyst Addition: Add a catalytic amount (5-10 mol%) of trifluoroacetic acid (TFA) to activate the NIS.[1][2][3]
Poor Solubility If the starting material is not fully dissolved, the reaction will be slow and incomplete.1. Solvent Screening: Test the solubility of your starting material in different anhydrous polar aprotic solvents such as DMF, THF, or acetonitrile.[1] 2. Increase Solvent Volume: Ensure a sufficient volume of solvent is used to maintain a homogenous solution.
Presence of Water Water can react with NIS and interfere with the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 2: Formation of Multiple Products (Poor Selectivity)

Potential Cause Explanation & Validation Recommended Solution
Over-Iodination (Di-iodination) The product, this compound, may still be sufficiently activated to react with a second equivalent of NIS, especially if a large excess of the reagent is used. This can be confirmed by LC-MS analysis of the crude reaction mixture.1. Stoichiometry Control: Reduce the amount of NIS to 1.05-1.1 equivalents.[1] 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.[1] 3. Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC).
Degradation of Starting Material/Product The pyrrolo[2,3-b]pyrazine core can be sensitive to harsh conditions. The use of strong acids or high temperatures can lead to decomposition.1. Avoid Strong Acids: If a catalyst is needed, use a mild one like TFA in catalytic amounts. Avoid strong acids like sulfuric acid unless absolutely necessary.[4] 2. Maintain Low Temperature: If possible, run the reaction at room temperature or below.

digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
"Start" [label="Start Iodination Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Monitor" [label="Monitor by TLC/LC-MS"];
"Decision" [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
"Workup" [label="Aqueous Workup & Extraction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Purify" [label="Column Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
"End" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Troubleshoot" [label="Problem Detected", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Low_Yield" [label="Low/No Conversion", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
"Side_Products" [label="Multiple Products", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

"Sol_Low_Yield_1" [label="Use fresh NIS\nIncrease reaction time", shape=note, fillcolor="#FFFFFF"];
"Sol_Low_Yield_2" [label="Gentle heating (40-50°C)\nAdd cat. TFA", shape=note, fillcolor="#FFFFFF"];
"Sol_Side_Products_1" [label="Reduce NIS to ~1.1 eq.\nLower temperature (0°C)", shape=note, fillcolor="#FFFFFF"];
"Sol_Side_Products_2" [label="Avoid strong acids\nMonitor closely", shape=note, fillcolor="#FFFFFF"];

"Start" -> "Monitor";
"Monitor" -> "Decision";
"Decision" -> "Workup" [label="Yes"];
"Decision" -> "Troubleshoot" [label="No"];
"Workup" -> "Purify";
"Purify" -> "End";

"Troubleshoot" -> "Low_Yield" [label="Low Conversion"];
"Troubleshoot" -> "Side_Products" [label="Impure"];
"Low_Yield" -> "Sol_Low_Yield_1" [style=dashed];
"Low_Yield" -> "Sol_Low_Yield_2" [style=dashed];
"Side_Products" -> "Sol_Side_Products_1" [style=dashed];
"Side_Products" -> "Sol_Side_Products_2" [style=dashed];

{rank=same; "Low_Yield"; "Side_Products"}

}

Caption: A workflow for troubleshooting the iodination reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Starting Material)

This protocol is adapted from established methods for the tosylation of related heterocyclic compounds.[5]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Tosyl Protection: Cool the mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a small amount of anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexanes or diethyl ether to remove mineral oil.

  • Purification: The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid.[5]

Protocol 2: Synthesis of this compound (Target Compound)

This is a representative protocol based on the iodination of similar heterocyclic systems.[1][6] Optimization may be required.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq).

  • Dissolution: Add anhydrous DMF (or another suitable solvent like THF or acetonitrile) to dissolve the starting material (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) every 30-60 minutes. The product spot should be slightly more polar (lower Rf) than the starting material.

  • Work-up: Once the starting material is consumed (typically 2-6 hours), pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10% w/v) to quench any remaining NIS and iodine.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

References

  • ResearchGate. Optimization of the conditions for α-iodination reaction. Available from: [Link]

  • National Institutes of Health (NIH). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

  • ResearchGate. Optimization of di-iodination conditions. Available from: [Link]

  • ACS Publications. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Available from: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

  • ACS Publications. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Available from: [Link]

  • ResearchGate. N- Iodosuccinimide, (NIS)(2). Available from: [Link]

  • ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available from: [Link]

  • ResearchGate. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Available from: [Link]

  • ResearchGate. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS No: 875781-45-6).[1][2] This document provides field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals working with this complex heterocyclic intermediate. The guidance herein is structured to address common challenges encountered during purification, ensuring you can achieve high purity and yield.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: After my synthesis, I have a crude mixture that is difficult to handle. What is the recommended initial workup procedure?

Answer: A proper aqueous workup is critical to remove inorganic salts and highly polar impurities before chromatographic purification. The tosyl group provides sufficient stability for this procedure.

A standard workup involves quenching the reaction mixture in cold water or a dilute sodium bicarbonate solution.[3] The rationale for using a weak base like sodium bicarbonate is to neutralize any remaining acidic reagents (e.g., excess p-toluenesulfonyl chloride which may hydrolyze to p-toluenesulfonic acid) without promoting hydrolysis of the tosyl protecting group or other side reactions.[4]

Recommended Initial Workup Protocol:

  • Cool the reaction mixture to room temperature or 0-5 °C.

  • Slowly pour the mixture into a beaker containing ice-cold water or a 5% aqueous sodium bicarbonate solution.

  • Stir the resulting slurry for 15-30 minutes to ensure complete quenching and precipitation of the crude product.

  • Isolate the solid by vacuum filtration, washing the filter cake thoroughly with water to remove inorganic salts.

  • Dry the crude solid under vacuum. At this stage, the product is ready for further purification.

Question 2: I am attempting column chromatography, but I'm getting poor separation between my product and a less polar impurity. What are the likely culprits and how can I improve this?

Answer: Poor separation of a less polar impurity is a common issue. The impurity is likely unreacted starting material or a non-polar byproduct. The key is to optimize the mobile phase polarity to increase the resolution between the spots on a Thin Layer Chromatography (TLC) plate before scaling up to a column.

Potential Impurities:

  • Unreacted Starting Material: The precursor, 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, is significantly more polar than the N-tosylated product. This should separate easily.

  • Byproducts of Tosylation: Excess p-toluenesulfonyl chloride can be a persistent impurity. While it can be hydrolyzed during workup, some may remain.

Troubleshooting Workflow for Column Chromatography:

G cluster_0 Troubleshooting Poor Separation (Less Polar Impurity) start Problem: Poor separation of less polar impurity check_tlc Analyze crude mixture by TLC in various solvent systems (e.g., Hexanes/EtOAc) start->check_tlc decision Is baseline separation achieved on TLC? check_tlc->decision path_yes Proceed with Flash Column Chromatography decision->path_yes Yes path_no Decrease mobile phase polarity (Increase % Hexanes) decision->path_no No path_no->check_tlc Re-evaluate

Caption: Troubleshooting workflow for optimizing chromatographic separation.

Recommended Column Chromatography Conditions: A gradient elution is highly recommended. Start with a low-polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.[5]
Mobile Phase Hexanes/Ethyl Acetate (EtOAc)Offers a good polarity range. Other options include Dichloromethane (DCM) in hexanes.
Elution Profile Gradient ElutionStart with 5% EtOAc in Hexanes, slowly increasing to 20-30% EtOAc.
Monitoring TLC with UV visualization (254 nm)The aromatic nature of the compound allows for easy visualization.

Question 3: My purified compound shows residual peaks in the 1H NMR spectrum around 7.4-7.9 ppm and a singlet around 2.4 ppm. What is this impurity?

Answer: These signals are characteristic of p-toluenesulfonyl-derived impurities. A singlet around 2.4 ppm corresponds to the methyl group of the tosyl moiety, while the doublets in the aromatic region (typically ~7.4 and ~7.8 ppm) correspond to the aromatic protons. If these peaks are present in an incorrect integration ratio relative to your product's signals, you likely have residual p-toluenesulfonyl chloride or p-toluenesulfonic acid.

Solution:

  • Re-purify: If the impurity level is high, re-subjecting the material to column chromatography with a shallower gradient may be necessary.

  • Recrystallization: This is an excellent final polishing step. For tosylated heterocycles, a mixed solvent system is often effective. A system of ethyl acetate/petroleum ether or ethyl acetate/ethanol has been shown to be effective for similar compounds.[3][4]

Recrystallization Protocol:

  • Dissolve the impure solid in a minimum amount of a good solvent (e.g., hot ethyl acetate).

  • Slowly add a poor solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes faintly cloudy.

  • Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of the purified compound? The compound is typically a solid, ranging from off-white to pale yellow.[6] It should be stored at controlled room temperature or refrigerated (2-8°C) under an inert atmosphere, as halogenated compounds can be sensitive to light and air over long periods.[7]

Q2: Which analytical techniques are best to confirm the purity of the final product? A combination of techniques is essential for unambiguous purity confirmation:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of proton- or carbon-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate assessment of purity (e.g., >98%) and confirms the molecular weight of the compound.[3]

  • TLC: A quick and easy method to check for the presence of impurities. The final product should appear as a single spot in multiple solvent systems.

Q3: Can the tosyl protecting group be cleaved under purification conditions? The tosyl group is generally robust and stable to the neutral or mildly acidic conditions of silica gel chromatography and standard workup procedures.[8] However, it can be sensitive to strong nucleophiles or harsh basic/acidic conditions. Avoid using mobile phases containing strong bases like ammonia or amines unless specifically required, and ensure any acidic reagents from the synthesis are thoroughly quenched during workup. Reductive conditions can also cleave the tosyl group.[8][9]

Q4: My purification yield is very low. What are the common causes of product loss? Low yield can stem from several factors:

  • Incomplete Reaction: Ensure the initial synthesis has gone to completion before starting the purification.

  • Product Precipitation: The compound may precipitate on the column if the sample is overloaded or if a solvent in which it has poor solubility is used for loading. Dissolve the crude material in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica before loading it onto the column.

  • Excessive Washing during Recrystallization: Washing the crystals with too much solvent or with a solvent that is not ice-cold can dissolve a significant portion of the product.

  • Column Bleeding: Using an inappropriate or old column can lead to contamination of the product fractions.[10]

References

  • Wit Pharma. 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS NO.875781-44-5. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Lewandowska, E., et al. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Available at: [Link]

  • Sinfoo Biotech. This compound. Available at: [Link]

  • Reddit. Help with recrystallization for a tosylate. Available at: [Link]

  • Teledyne ISCO. Bulletin 916 Purge-and-Trap System Guide. Available at: [Link]

  • Google Patents. KR840002200B1 - Purification of p-tosyl chloride.
  • Google Patents. US4847428A - Purification of halogenated aromatic compounds.
  • DESOTEC. Removing Halogenated Organic Compounds: A Guide to Solutions. Available at: [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. Available at: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Available at: [Link]

  • ACS Publications. Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives.... Available at: [Link]

  • PubChem. 2-bromo-6-iodo-5H-pyrrolo[2,3-b]pyrazine. Available at: [Link]

  • ResearchGate. Removal of the tosyl and nosyl groups.... Available at: [Link]

  • ResearchGate. Removal of Intermediate Aromatic Halogenated DBPs by Activated Carbon Adsorption.... Available at: [Link]

  • Helvetica Chimica Acta. Preparation of 3-Bromo-1,2,4,5-tetrazine. Available at: [Link]

  • Current Organic Chemistry. Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives. Available at: [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • Wikipedia. Pyrazine. Available at: [Link]

Sources

Technical Support Center: Synthesis of Tosylated Pyrrolopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tosylated pyrrolopyrazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocycles. Pyrrolopyrazines are a key scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The introduction of a tosyl group is a common strategy to activate the molecule for further functionalization. However, this reaction is not without its challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the potential pitfalls of this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.

I. Understanding the Core Reaction and Potential Pitfalls

The tosylation of a hydroxyl- or amino-substituted pyrrolopyrazine typically involves the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While seemingly straightforward, the reaction's success is highly dependent on the interplay of starting material purity, reaction conditions, and the inherent reactivity of the pyrrolopyrazine core.

Diagram: General Tosylation Reaction Workflow

Tosylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Pyrrolopyrazine Pyrrolopyrazine Precursor Start->Pyrrolopyrazine TsCl p-Toluenesulfonyl Chloride Start->TsCl Base Base (e.g., Pyridine, TEA, DMAP) Start->Base Solvent Anhydrous Solvent Start->Solvent ReactionVessel Combine Reactants under Inert Atmosphere Pyrrolopyrazine->ReactionVessel TsCl->ReactionVessel Base->ReactionVessel Solvent->ReactionVessel TempControl Temperature Control (e.g., 0°C to RT) ReactionVessel->TempControl Quench Quench Reaction TempControl->Quench Extraction Aqueous Work-up/Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A typical workflow for the tosylation of pyrrolopyrazines.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is sluggish or shows low conversion to the tosylated product. What are the likely causes?

This is a common issue that can often be traced back to a few key factors:

  • Purity of Starting Materials: Impurities in your pyrrolopyrazine precursor can interfere with the reaction. For instance, residual water can consume the tosyl chloride. Precursors like 1-aminopyrrole are susceptible to oxidation, which can be visually identified by a change in color from yellow to brown.[3] It's recommended to use freshly purified starting materials or store them under an inert atmosphere.[3]

  • Inadequate Temperature Control: Some condensation and tosylation reactions require heating to proceed at an optimal rate.[3] However, higher temperatures can also lead to side product formation.[1] It is crucial to carefully optimize the reaction temperature.

  • Moisture in the Reaction: The presence of moisture can hydrolyze tosyl chloride, reducing its effective concentration and hindering the reaction.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants can result in incomplete conversion of the limiting reagent.[3]

Troubleshooting Protocol: Addressing Low Conversion

  • Verify Starting Material Purity:

    • Run a fresh NMR or LC-MS of your pyrrolopyrazine starting material to confirm its identity and purity.

    • If the starting material has been stored for a long time, consider repurification by recrystallization or column chromatography.

  • Ensure Anhydrous Conditions:

    • Use flame-dried glassware and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

    • Use freshly distilled or commercially available anhydrous solvents.

  • Optimize Reagent Stoichiometry:

    • Typically, a slight excess (1.1-1.5 equivalents) of tosyl chloride is used to drive the reaction to completion.

    • Ensure the base is also present in sufficient quantity (at least stoichiometric to the HCl generated).

  • Systematic Temperature Screening:

    • Begin the reaction at 0°C and allow it to slowly warm to room temperature.

    • If conversion is still low, incrementally increase the temperature (e.g., to 40°C, 60°C) while monitoring the reaction by TLC or LC-MS.

ParameterRecommendationRationale
Starting Material Purity >98%Impurities can act as catalysts for side reactions or consume reagents.
Solvent Anhydrous gradePrevents hydrolysis of tosyl chloride.[3]
Temperature Start at 0°C, then optimizeBalances reaction rate with minimizing side product formation.[1][3]
TsCl Equivalents 1.1 - 1.5 eq.Ensures complete consumption of the starting material.
Base Equivalents 1.2 - 2.0 eq.Neutralizes the HCl byproduct and can act as a catalyst.
FAQ 2: I'm observing multiple spots on my TLC plate, and the desired product is difficult to isolate. What are the common side products?

The formation of multiple products is a frequent challenge. The most common side products include:

  • Di-tosylated Products: If your pyrrolopyrazine has multiple reactive sites (e.g., two hydroxyl or amino groups), di-tosylation can occur, especially with an excess of tosyl chloride.

  • N- vs. O-Tosylation: In molecules containing both hydroxyl and amino functionalities, competitive tosylation can lead to a mixture of N- and O-tosylated isomers.

  • Formation of Chlorinated Byproducts: Under certain conditions, particularly with pyridine-based solvents or certain catalysts like DMAP, the initially formed tosylate can be displaced by a chloride ion to form a chlorinated pyrrolopyrazine.[4][5][6] This is more likely to occur at elevated temperatures.[5][7]

  • Ring-Opened or Rearranged Products: The pyrrolopyrazine core can be sensitive to strongly acidic or basic conditions, potentially leading to degradation or rearrangement.

Diagram: Potential Side Reactions in Tosylation

Side Reactions Pyrrolopyrazine-OH Pyrrolopyrazine-OH TsCl_Base + TsCl, Base Pyrrolopyrazine-OH->TsCl_Base Desired Pyrrolopyrazine-OTs (Desired Product) TsCl_Base->Desired Side_Product_1 Di-tosylated Product TsCl_Base->Side_Product_1 Excess TsCl Side_Product_2 Chlorinated Product (Pyrrolopyrazine-Cl) TsCl_Base->Side_Product_2 High Temp/ Certain Solvents Side_Product_3 Degradation Products TsCl_Base->Side_Product_3 Harsh Conditions

References

Technical Support Center: Scaling Up Pyrrolopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolopyrazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of constructing and scaling up this privileged heterocyclic scaffold. Pyrrolopyrazines are a cornerstone in modern drug discovery, exhibiting a vast range of biological activities, including kinase inhibition, and antiviral and antitumor effects.[1][2] However, transitioning their synthesis from small-scale discovery to larger-scale production presents significant challenges.

This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind common issues, offering logical, step-by-step solutions to enhance the efficiency, yield, and purity of your synthesis.

Part 1: Core Troubleshooting & FAQs

This section addresses fundamental challenges that can arise during the synthesis of pyrrolopyrazine derivatives, regardless of the specific synthetic route.

Q1: My reaction yield is consistently low or has dropped upon scale-up. What are the primary factors I should investigate?

A1: Low yield is a multifaceted problem often exacerbated during scale-up. The root cause can typically be traced to one of four areas: reaction kinetics, thermal management, reactant integrity, or mixing efficiency.

  • Reaction Kinetics & Stoichiometry: At a larger scale, localized concentrations of reactants can differ significantly from the well-mixed environment of a small flask. Re-evaluate the stoichiometry. Sometimes, a slight excess of a less expensive reagent that was inconsequential at the gram scale becomes critical for driving the reaction to completion at the kilogram scale.

  • Thermal Management (Exotherms): Many key bond-forming steps in pyrrolopyrazine synthesis, such as cyclization or condensation, are exothermic. A small flask efficiently dissipates heat, but a large reactor can accumulate it, leading to a temperature spike. This can degrade sensitive starting materials, intermediates, or even the final product, opening up pathways to side reactions.[3] Ensure your reactor has adequate cooling capacity and consider slower, controlled addition of reagents to manage the exotherm.

  • Purity of Starting Materials: Impurities that were negligible at a small scale can act as catalyst poisons or participate in side reactions at higher concentrations. Always re-verify the purity of new batches of starting materials and solvents. Pay special attention to water content, as many condensation steps are sensitive to it.

  • Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to "hot spots" and areas of poor reactant distribution, effectively creating multiple different reaction environments within the same vessel. This heterogeneity is a primary cause of inconsistent results and increased byproduct formation. The choice of impeller, stirring speed, and baffle design are critical scale-up parameters.

Q2: I'm observing a significant increase in side products, particularly colored impurities, after scaling up my synthesis. How can I identify and mitigate them?

A2: The appearance of new or increased impurities upon scale-up often points to thermal degradation or competing reaction pathways that are favored by longer reaction times or higher localized temperatures.

  • Common Side Reactions: Over-oxidation of the pyrrole or pyrazine ring is a frequent issue, leading to highly colored, often polymeric, byproducts. This is especially true if the reaction is run under air for extended periods at elevated temperatures. Another common issue is the formation of regioisomers, particularly in substitution reactions on an already-formed pyrrolopyrazine core.

  • Identification: The first step is characterization. Use LC-MS to determine the mass of the key impurities. This can provide crucial clues. For instance, an impurity with a mass of +16 Da relative to your product suggests oxidation.

  • Mitigation Strategies:

    • Inert Atmosphere: If you suspect oxidation, scaling up under a nitrogen or argon atmosphere is essential. While perhaps optional for a quick lab-scale reaction, it becomes critical for multi-hour or multi-day reactions at a larger scale.

    • Temperature Control: As mentioned in A1, strict temperature control is paramount. An unexpected exotherm is a leading cause of byproduct formation.

    • Reaction Time: Determine the optimal reaction time through careful monitoring (TLC, LC-MS, or UPLC).[4] Over-extending the reaction time rarely improves the yield of the desired product but almost always increases the concentration of impurities.

    • Order of Addition: The sequence in which reactants are added can significantly influence the outcome by controlling the concentration of reactive intermediates at any given time, thereby minimizing their ability to participate in side reactions.

Q3: My target pyrrolopyrazine is proving difficult to purify via column chromatography at a larger scale. What are my options?

A3: Purification is one of the most significant hurdles in scaling up. Column chromatography, while effective in the lab, is often expensive, solvent-intensive, and time-consuming at the multi-kilogram scale.

  • Crystallization/Recrystallization: This should be your primary goal for large-scale purification. A well-designed crystallization can provide a highly pure product with excellent recovery and is far more economical than chromatography.

    • Troubleshooting: Experiment with a wide range of solvent systems (e.g., isopropanol/heptane, ethyl acetate/ethanol, acetonitrile/water). Key parameters to optimize are the concentration, cooling rate, and agitation. Seeding the solution with a small amount of pure product can be highly effective in inducing crystallization.

  • Trituration/Slurrying: If the product is a solid but reluctant to form high-quality crystals, slurrying the crude material in a solvent where the product is sparingly soluble but the impurities are highly soluble can be an effective purification method.

  • Acid/Base Extraction: If your pyrrolopyrazine has a basic nitrogen atom, you can often perform an acid wash (e.g., with dilute HCl) to extract it into the aqueous phase, leaving non-basic impurities behind in the organic layer. You can then re-basify the aqueous layer (e.g., with NaHCO₃) and extract your purified product back into an organic solvent.

Part 2: Method-Specific Troubleshooting

Different synthetic routes to the pyrrolopyrazine core have their own unique challenges. This section addresses common issues encountered in widely used synthetic strategies.

Pictet-Spengler Type Reactions

The Pictet-Spengler reaction is a powerful tool for constructing the pyrrolopyrazine core, typically involving the condensation of a pyrrole-based amine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[5][6][7]

Q4: My Pictet-Spengler cyclization is failing or giving very low conversion. What are the critical parameters to optimize?

A4: The success of a Pictet-Spengler reaction hinges on the formation and subsequent cyclization of an electrophilic iminium ion intermediate.[6] Failure usually stems from issues with this process.

  • Acid Catalyst: The choice and stoichiometry of the acid are critical.

    • Brønsted Acids: Trifluoroacetic acid (TFA) is a common choice and often effective. However, if the reaction is sluggish, stronger acids like methanesulfonic acid or even carefully controlled conditions with sulfuric acid might be necessary.

    • Lewis Acids: In some cases, particularly with less reactive substrates, Lewis acids (e.g., Sc(OTf)₃, InCl₃) can be more effective by coordinating to the carbonyl or imine, enhancing its electrophilicity.

  • Solvent: The solvent must be able to dissolve the starting materials and be stable to the acidic conditions. Dichloromethane (DCM), dichloroethane (DCE), and acetonitrile are common choices. For higher temperatures, toluene or xylenes can be used.

  • Water Scavenging: The initial imine formation is a condensation reaction that releases water. This is a reversible step. At scale, the water produced can inhibit the reaction. The use of a Dean-Stark trap (with solvents like toluene) or the addition of a chemical drying agent (like anhydrous MgSO₄ or molecular sieves) can be beneficial.

  • Substrate Electronics: The pyrrole ring must be sufficiently electron-rich to act as the nucleophile in the key ring-closing step. Electron-withdrawing groups on the pyrrole ring will deactivate it and may require harsher conditions (stronger acid, higher temperature) to proceed.[6]

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi or Groebke-Blackburn-Bienaymé reactions, can build complex pyrrolopyrazine precursors in a single, atom-economical step.[1][8] However, they can produce complex mixtures if not properly controlled.

Q5: My three-component reaction to form a dihydropyrrolo[1,2-a]pyrazine is yielding a complex mixture instead of the desired product. How can I improve selectivity?

A5: The elegance of MCRs is also their challenge: multiple equilibria are at play simultaneously. Selectivity issues arise when side reactions compete with the main reaction pathway.

  • Order of Addition & Premixing: The order in which you add the components can dramatically alter the outcome. Often, pre-mixing two of the three components to allow for the formation of a key intermediate (like an imine from the amine and aldehyde) before adding the third component can significantly improve selectivity and yield.

  • Concentration: MCRs are often highly concentration-dependent. Running the reaction at a higher concentration can favor the desired intermolecular reactions over potential intramolecular side reactions or decomposition pathways.

  • Solvent Choice: The solvent can influence the rates of the various competing reactions. Protic solvents like methanol or ethanol can facilitate imine formation, while aprotic solvents may be better for other steps. A solvent screen is a valuable optimization exercise.

  • Purification of Intermediates: While this defeats the one-pot advantage of an MCR, if selectivity remains poor, consider a two-step approach. Isolate the initial condensation product (e.g., the Ugi adduct) and then perform the final cyclization step under optimized conditions. This provides much greater control over the reaction.[9]

Part 3: Experimental Protocols & Workflows
Protocol 1: General Synthesis of a 3,4-Dihydropyrrolo[1,2-a]pyrazine via a [4+1+1] Annulation

This protocol is adapted from a three-component approach and is suitable for generating a diverse library of substituted pyrrolopyrazines.[8]

Materials:

  • Pyrrole-2-carbaldehyde (1.0 eq)

  • Substituted phenacyl bromide (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) (1.1 eq)

  • Substituted aniline (e.g., 4-bromoaniline) (1.1 eq)

  • Acetonitrile (ACN), sufficient to make a 0.2 M solution based on the limiting reagent.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrole-2-carbaldehyde and acetonitrile.

  • Begin stirring and add the substituted aniline, followed by the substituted phenacyl bromide at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with a small amount of cold acetonitrile to remove soluble impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by either recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure dihydropyrrolo[1,2-a]pyrazine derivative.

Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Starting Materials (Pyrrole deriv., Aldehyde, etc.) setup Assemble Reactor (Inert Atmosphere) reagents->setup solvent Anhydrous Solvent solvent->setup addition Controlled Reagent Addition setup->addition react Reaction at Optimized Temp/Time addition->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude purify Purification Method (Crystallization/Chromatography) crude->purify final Pure Pyrrolopyrazine purify->final

Caption: A generalized workflow for the synthesis and purification of pyrrolopyrazine derivatives.

G start Low Yield Observed check_sm Verify Starting Material Purity/Stability start->check_sm check_cond Review Reaction Conditions (Temp, Time, Conc.) start->check_cond check_atm Assess Atmosphere (Inert vs. Air) start->check_atm check_workup Analyze Workup/Purification for Product Loss start->check_workup resynthesize_sm Re-purify or Re-synthesize SMs check_sm->resynthesize_sm Impure? optimize_temp Optimize Temperature: Run Temp Screen check_cond->optimize_temp Suboptimal? optimize_conc Optimize Concentration check_cond->optimize_conc use_inert Switch to Inert Atmosphere (N2/Ar) check_atm->use_inert Oxidation Suspected? modify_purify Modify Purification: - Change solvent system - Consider crystallization check_workup->modify_purify Loss Detected? success Yield Improved optimize_temp->success optimize_conc->success use_inert->success modify_purify->success resynthesize_sm->success

Caption: A decision tree to systematically troubleshoot low-yield issues in synthesis.

Part 4: Data Summary

When optimizing a reaction, it is crucial to vary one parameter at a time to understand its effect. The following table provides an example of how to structure data from a solvent screen for a hypothetical cyclization reaction.

Table 1: Example Solvent Screen for Pyrrolopyrazine Cyclization

EntrySolventTemperature (°C)Time (h)Conversion (%)Key Byproduct (%)
1Dichloromethane4012655 (dimer)
2Acetonitrile806922 (dimer)
3Toluene1104>98<1 (dimer)
4DMF11048510 (degradation)
51,4-Dioxane1008783 (dimer)

Conversion and byproduct percentages determined by LC-MS analysis of the crude reaction mixture.

References
  • Dehnavi F, Alizadeh SR, Ebrahimzadeh MA. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research. 2021.

  • Van der Eycken J, Kaval N. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics. 2021.

  • Check C, Strassfeld DA, Vantourout JC, et al. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry. 2020.

  • Kim HY, Lee YR. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry. 2020.

  • Wang Y, Zhang Y, Liu J, et al. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. 2025.

  • El-Sayed, M.S., Abdel-Aziz, A.A.M. A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. Polycyclic Aromatic Compounds. 2023.

  • Wang Y, Zhang Y, Liu J, et al. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. 2025.

  • Sharma V, Ilardi EA, Weerawarna PM, et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022.

  • Dehnavi F, Alizadeh SR, Ebrahimzadeh MA. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research. 2021.

  • Insilico Medicine. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. 2025.

  • Wang Y, Zhang Y, Liu J, et al. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. 2025.

  • Sharma V, Ilardi EA, Weerawarna PM, et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022.

  • BenchChem. Troubleshooting low yields in the Maillard reaction for pyrazine formation. 2025.

  • BenchChem. Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. 2025.

  • Parjane K, Digh NS, Nirmal SA, et al. Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline. 2010.

  • Choudhary D, Singh U, Kumar D, et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. 2022.

  • Ghosh S, Bhaumik A, Roy K, et al. One-pot tandem cyclisation to pyrrolo[1,2-a][8]benzodiazepines: a modified approach to the Pictet–Spengler reaction. Organic & Biomolecular Chemistry. 2017.

  • D'Agostino M, Stornaiuolo M, Lavecchia A, et al. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2020.

  • Hakobyan A, Olisov A, Tkachuk V, et al. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. International Journal of Molecular Sciences. 2025.

  • Zaikin KV, Shchegolevatykh NV, Shchegolkov EV. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. 2023.

  • Shchegol'kov, E. V., et al. Pictet–Spengler Synthesis of Perfluoroalkylated Tetrahydro-γ-carbolines and Tetrahydropyrrolopyrazines. Journal of Fluorine Chemistry. 2018.

  • Sabatino P, Cuesta J, Said AM, et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2016.

  • Reddy, G.S., Langer, P. Modular Synthetic Strategies for Dipyrrolopyrazines. European Journal of Organic Chemistry. 2021.

  • BenchChem. Strategies to reduce byproduct formation in pyrazine reactions. 2025.

  • ResearchGate. The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. 2021.

  • ResearchGate. A–C Preparation of pyrrolopyrazines from substituted pyrroles. 2021.

  • Liu X, Quan W. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. 2024.

  • Liu X, Quan W. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. 2024.

  • Szollosi R. Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. Toxins. 2025.

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2013.

Sources

Technical Support Center: Preventing Dehalogenation in Reactions with 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of dehalogenation, a common and often frustrating side reaction encountered during cross-coupling experiments with this versatile building block.

I. Understanding the Substrate: Reactivity and Challenges

The this compound scaffold is a valuable intermediate in medicinal chemistry. Its dihalogenated nature allows for sequential, site-selective functionalization. However, the electronic properties of the pyrrolopyrazine core and the inherent reactivity differences between the C-I and C-Br bonds present specific challenges, most notably the undesired loss of a halogen (hydrodehalogenation) in favor of a hydrogen atom.

Inherent Reactivity Profile

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl .[1] This means that the C-I bond at the 7-position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bond at the 2-position. This inherent difference is the foundation for achieving selective functionalization. However, the high reactivity of the iodide also makes it more prone to dehalogenation side reactions.[1][2]

The Dehalogenation Problem

Dehalogenation, or hydrodehalogenation, is a reductive process that replaces a halogen atom with a hydrogen atom, leading to a loss of synthetic handles and the formation of difficult-to-separate impurities.[2] This side reaction is a frequent competitor in palladium-catalyzed cross-coupling reactions and can be influenced by a multitude of factors including the choice of catalyst, ligand, base, solvent, and temperature.[2][3]

II. Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific issues you may encounter in the lab. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions with experimental protocols.

Question 1: I am attempting a Suzuki-Miyaura coupling at the 7-position (iodide), but I'm observing significant formation of the 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine byproduct. What's happening and how can I fix it?

This is a classic case of hydrodehalogenation competing with the desired cross-coupling at the more reactive C-I bond. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate the dehalogenated product (Ar-H) before the transmetalation step with the boronic acid can occur.[1]

Root Causes & Solutions:
  • Hydride Source Identification: The Pd-H species can be generated from various sources in your reaction mixture.[1]

    • Alcoholic Solvents: Solvents like methanol or isopropanol can be oxidized by the palladium complex to generate hydrides.[2][3]

    • Bases: Strong alkoxide bases (e.g., NaOtBu) can be a source of hydrides.[1][3] Water, often present in the base or solvent, can also contribute.[1]

    • Amine Bases: Amines used as bases can also lead to the formation of Pd-H species.[4]

  • Kinetic Competition: The issue is a race between the desired transmetalation and the undesired reductive elimination from the Pd-H intermediate. To favor your desired product, you need to either slow down the dehalogenation pathway or speed up the coupling pathway.

Diagram: Competing Pathways in Suzuki-Miyaura Coupling

G cluster_coupling Desired Suzuki Coupling Pathway cluster_dehalogenation Undesired Dehalogenation Pathway ArPdILn ArPdILn ArPd(Boronate)Ln ArPd(Boronate)Ln ArPdILn->ArPd(Boronate)Ln Transmetalation (Fast, Desired) ArPdHLn ArPdHLn ArPdILn->ArPdHLn Hydride Formation (From Solvent/Base) Ar-Nu Ar-Nu ArPd(Boronate)Ln->Ar-Nu Reductive Elimination Ar-H Ar-H ArPdHLn->Ar-H Reductive Elimination ArI ArI ArI->ArPdILn Oxidative Addition (Pd(0)L_n)

Caption: Competing Suzuki coupling and dehalogenation pathways.

Troubleshooting Action Plan:
StrategyActionRationale
1. Ligand Modification Switch to a bulkier, more electron-rich phosphine ligand.Bulky ligands (e.g., SPhos, XPhos, RuPhos) accelerate the reductive elimination of the desired coupled product, outcompeting the dehalogenation pathway.[1] They also create a sterically hindered environment around the palladium center, which can disfavor the approach of small hydride sources.
2. Base Optimization Replace strong alkoxide bases with weaker inorganic bases.Weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are less likely to act as hydride sources compared to NaOtBu or other alkoxides.[1]
3. Solvent System Change Switch to aprotic solvents.Use solvents like dioxane, THF, or toluene instead of alcohols to eliminate a primary source of hydrides.[1] If an aqueous system is required, carefully control the water content.
4. Lower Reaction Temperature Run the reaction at the lowest effective temperature.Dehalogenation often has a different activation energy than the desired coupling. Lowering the temperature can sometimes disproportionately slow the side reaction.[2]
Optimized Protocol for Suzuki-Miyaura Coupling at C-7:
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane. If necessary for solubility or reactivity, a co-solvent like water can be added, but should be minimized.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Question 2: I am performing a Sonogashira coupling at the 7-position and observing dehalogenation. What are the specific causes for this reaction type?

Dehalogenation in Sonogashira coupling is also a known issue, often involving the formation of a palladium-hydride intermediate.[2] The mechanism can be particularly sensitive to the base and the presence of a copper co-catalyst.

Troubleshooting Action Plan:
StrategyActionRationale
1. Catalyst System Consider a copper-free Sonogashira protocol.The copper co-catalyst, while accelerating the reaction, can sometimes promote side reactions, including alkyne homocoupling (Glaser coupling) and potentially dehalogenation.[5][6] Copper-free conditions often provide a cleaner reaction profile.
2. Base Selection Screen different bases.Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, but can be sources of hydrides.[2] Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[2]
3. Solvent Effects Change the solvent.Solvents like DMF have been reported to promote undesired side reactions in some Sonogashira couplings. Switching to THF or dioxane might provide a cleaner reaction.[2]
Question 3: I am trying to perform a Buchwald-Hartwig amination and experiencing dehalogenation. How can I suppress this?

In Buchwald-Hartwig amination, an unproductive side reaction can compete with the desired reductive elimination. This involves β-hydride elimination from the amide, which leads to the dehalogenated arene and an imine byproduct.[7]

Troubleshooting Action Plan:
StrategyActionRationale
1. Ligand Choice Use sterically hindered, electron-rich biaryl phosphine ligands.Ligands such as those developed by Buchwald are specifically designed to promote the C-N reductive elimination over competing pathways like β-hydride elimination.[8] Bidentate phosphine ligands like DPPF or BINAP can also be effective.[7]
2. Base Selection Use a strong, non-nucleophilic base.Sodium tert-butoxide (NaOtBu) is the most common base for this reaction. While it can be a hydride source in other couplings, in this context, its role in deprotonating the amine or amine-Pd complex is crucial for promoting the forward reaction.[8]
3. Bimetallic Systems Explore novel catalyst systems.Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst configurations can selectively promote the amination pathway by having in-situ formed Cu-hydride species prevent the Pd-hydride mediated dehalogenation.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for selective coupling on this compound? The C-I bond at the 7-position is significantly more reactive than the C-Br bond at the 2-position. This allows for selective functionalization at C-7, leaving the C-2 bromine available for a subsequent, different coupling reaction. This selectivity is based on the relative bond dissociation energies (C-I < C-Br) and the ease of oxidative addition to Pd(0).[10][11]

Q2: Can the tosyl protecting group cause problems? Are there alternatives? The tosyl group is an electron-withdrawing group that helps to stabilize the pyrrole ring.[12][13] It is generally stable under many palladium-catalyzed coupling conditions.[14] However, under strongly basic or reductive conditions, it can potentially be cleaved.[14]

If the tosyl group proves to be problematic, consider these alternatives:

  • Boc (tert-butyloxycarbonyl): A common protecting group that is stable to many coupling conditions but easily removed with acid. It can make the heterocyclic core more stable towards oxidation.[15]

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group is robust under many conditions and can be removed with fluoride sources.[12]

  • Benzenesulfonyl: Similar to tosyl, it can be used interchangeably in many cases.[12]

Q3: My reaction is sluggish, and I suspect this is leading to more dehalogenation. How can I speed up the desired reaction? A slow desired reaction provides more time for side reactions to occur.[1]

  • Increase Temperature: Carefully increasing the reaction temperature can accelerate both oxidative addition and transmetalation.[1]

  • Use a More Active Catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.[1] N-heterocyclic carbene (NHC) ligands can also form highly active catalysts.[16]

  • Check Your Reagents: Ensure your boronic acid (in Suzuki coupling) is of high quality and active. Slow transmetalation can be a rate-limiting step, allowing dehalogenation to compete.[1]

Diagram: Troubleshooting Decision Tree

G Start Dehalogenation Observed? Ligand Change to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Start->Ligand Yes Base Switch to Weaker Inorganic Base (e.g., K3PO4, Cs2CO3) Ligand->Base Solvent Use Aprotic Solvent (Toluene, Dioxane, THF) Base->Solvent Temp Lower Reaction Temperature Solvent->Temp Result Problem Solved? Temp->Result Fail Consult Further Result->Fail No

Caption: A decision tree for troubleshooting dehalogenation.

IV. References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.

  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing.

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Chemistry. Macmillan Group.

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PubMed Central.

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters.

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.

  • significant dehalogenation in stille coupling. Reddit.

  • Pyrrole Protection. ResearchGate.

  • A New Protecting-Group Strategy for Indoles. ResearchGate.

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.

  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.

  • Simultaneous Dehalogenation and hydrogenation in Sonogashira Coupling. ACS Publications.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.

  • Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). PubMed.

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate.

  • Tosyl group. Wikipedia.

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.

  • Sonogashira coupling. Wikipedia.

  • The Sonogashira Coupling. University of Connecticut.

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate.

  • Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). ResearchGate.

  • Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.

  • This compound. Apollo Scientific.

  • This compound. Sinfoo Biotech.

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Benchchem.

  • Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem-difluoro-2-trifluromethyl styrene derivatives. PubMed Central.

  • 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS NO.875781-44-5. Guidechem.

  • 1201186-54-0|2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. BLDpharm.

Sources

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed to assist researchers, scientists, and professionals in drug development with troubleshooting common issues that lead to low or no product yield. The following sections are structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section 1: The Basics - First Steps in Troubleshooting

Q1: My cross-coupling reaction shows little to no conversion. Where do I begin troubleshooting?

When a reaction fails, a systematic approach is essential. Before delving into complex mechanistic possibilities, it's crucial to verify the fundamentals of your experimental setup.

A1: Initial Verification Checklist:

  • Reagent Purity and Integrity: The quality of your starting materials is paramount. Ensure that your aryl halide, organometallic reagent (e.g., boronic acid, organotin), solvent, and base are pure and, where necessary, anhydrous.[1] Moisture and oxygen can be highly detrimental to the catalytic cycle.[1][2] Solvents should be freshly distilled or from a reliable commercial source graded for anhydrous reactions.[1]

  • Catalyst and Ligand Activity: The heart of your reaction is the palladium catalyst and its associated ligand.

    • Pd(0) Generation: Many common precatalysts, like Pd(OAc)₂, are Pd(II) sources and require in situ reduction to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not initiate.[1] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or modern precatalysts that generate the active species more reliably.[4][5]

    • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[1][6] An inappropriate ligand for a specific transformation can lead to catalyst deactivation or slow catalysis.[7]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen.[8] Ensure your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintained under a positive pressure of inert gas throughout the reaction.[9]

Below is a workflow to guide your initial troubleshooting steps.

G start Low or No Conversion reagents Verify Reagent Purity (Substrates, Solvent, Base) start->reagents catalyst Check Catalyst & Ligand (Source, Age, Handling) reagents->catalyst Reagents OK problem_reagents Purify/Replace Reagents reagents->problem_reagents Impurity Found atmosphere Ensure Inert Atmosphere (Degassing, N2/Ar Blanket) catalyst->atmosphere Catalyst OK problem_catalyst Use Fresh Catalyst/Ligand catalyst->problem_catalyst Degradation Suspected setup Review Reaction Setup (Temperature, Stirring) atmosphere->setup Atmosphere OK problem_atmosphere Improve Degassing/Seal atmosphere->problem_atmosphere Leak Suspected problem_setup Correct Setup Parameters setup->problem_setup Inconsistency Found end Successful Conversion problem_reagents->end Rerun Reaction problem_catalyst->end Rerun Reaction problem_atmosphere->end Rerun Reaction problem_setup->end Rerun Reaction

Caption: Initial troubleshooting workflow for low conversion.

Section 2: Catalyst and Ligand Issues

Q2: I suspect my palladium catalyst is inactive. What are common causes of catalyst deactivation?

Catalyst deactivation is a frequent culprit in failed cross-coupling reactions. Understanding the mechanisms of deactivation is key to preventing and solving the issue.

A2: Common Catalyst Deactivation Pathways:

  • Oxidation: The active Pd(0) species is susceptible to oxidation by air, converting it to inactive Pd(II). This is why maintaining a rigorously inert atmosphere is critical.

  • Particle Agglomeration (Palladium Black): Under certain conditions, Pd(0) species can aggregate to form bulk palladium metal, often observed as a black precipitate ("palladium black").[10] This form is catalytically inactive. This can be caused by high temperatures, high catalyst concentrations, or ligands that fail to adequately stabilize the mononuclear Pd(0) complexes.

  • Ligand Degradation: Phosphine-based ligands, especially electron-rich ones, can be sensitive to oxidation (forming phosphine oxides) or other degradation pathways, which strips the palladium center of its necessary stabilizing and activating ancillary ligand.

  • Poisoning: Certain functional groups or impurities in the reaction mixture can act as catalyst poisons by binding strongly to the palladium center and inhibiting its catalytic activity. Common poisons include sulfur-containing compounds and excess cyanide.[2][11]

Q3: How do I choose the right ligand for my reaction? My current ligand may not be effective.

Ligand selection is critical and often substrate-dependent. A ligand that works well for one type of coupling may be ineffective for another.

A3: A Guide to Ligand Selection:

The role of the ligand is to influence the steric and electronic properties of the palladium catalyst, which in turn affects the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][12]

Ligand TypeKey CharacteristicsTypical Applications
Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃)Simple, widely available. Bulky, electron-rich ligands like P(t-Bu)₃ often promote reductive elimination.Heck, Suzuki, and Stille couplings. P(t-Bu)₃ is good for sterically hindered substrates.
Bidentate Phosphines (e.g., DPPF, Xantphos)Form stable chelate complexes with palladium. The "bite angle" of the ligand influences reactivity.Buchwald-Hartwig amination, Suzuki coupling. Wide bite-angle ligands like Xantphos can promote difficult reductive eliminations.[3]
Buchwald-type Biarylphosphines (e.g., SPhos, XPhos)Highly electron-rich and sterically bulky. Excellent for activating challenging substrates like aryl chlorides.Suzuki, Buchwald-Hartwig, and other cross-couplings involving unreactive substrates.[13]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable complexes with palladium. Often more thermally stable than phosphine ligands.Heck, Suzuki, and Buchwald-Hartwig aminations, especially at high temperatures.[7]

Troubleshooting Protocol: Ligand Screening

If you suspect your ligand is the issue, a small-scale screen of different ligand types is a powerful diagnostic tool.

  • Setup: Prepare several small-scale reactions (e.g., in vials in a heating block) in parallel.

  • Control: Include your original failing reaction condition as a negative control.

  • Variables: Use the same substrates, base, solvent, and temperature for all reactions. The only variable should be the ligand. Choose a representative from each major class (e.g., a simple phosphine, a bidentate phosphine, a Buchwald ligand, and an NHC ligand).

  • Analysis: Monitor the reactions by TLC or LC-MS at set time points to identify which ligand, if any, promotes product formation.

Section 3: Substrate and Reagent Problems

Q4: My reaction is sluggish, and I see a significant amount of starting material left even after extended reaction times. Could my starting materials be the problem?

Yes, the electronic and steric properties of your substrates can significantly impact reaction rates. Additionally, side reactions involving your starting materials can consume them before they can productively couple.

A4: Diagnosing Substrate-Related Issues:

  • Poor Oxidative Addition: The first step of the catalytic cycle, oxidative addition, can be slow for electron-rich or sterically hindered aryl halides.[14] Aryl chlorides are generally less reactive than bromides, which are less reactive than iodides and triflates.[8]

    • Solution: For unreactive aryl chlorides, switching to a more electron-rich and bulky ligand (like a Buchwald-type ligand) is often necessary to facilitate oxidative addition.[13] Increasing the reaction temperature can also help, but be mindful of potential decomposition.

  • Protodeboronation (in Suzuki Couplings): Boronic acids, especially heteroaromatic and electron-deficient ones, can be unstable under basic conditions, leading to the replacement of the boronic acid group with a hydrogen atom.[14] This is a common cause of low yields.

    • Solution: Use milder bases (e.g., K₃PO₄, Cs₂CO₃, or KF instead of NaOH or K₂CO₃).[14] Alternatively, protecting the boronic acid as a more stable boronate ester (e.g., a pinacol or MIDA ester) can prevent this side reaction.[14] Running the reaction under strictly anhydrous conditions can also suppress protodeboronation.[14]

  • Homocoupling: The coupling of two identical partners (e.g., two boronic acids or two aryl halides) is a common side reaction.[8] Homocoupling of boronic acids is often promoted by the presence of Pd(II) and oxygen.

    • Solution: Ensure efficient generation of the active Pd(0) catalyst and maintain a strictly inert atmosphere to minimize oxidative processes that can lead to homocoupling.[8]

G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products & Byproducts ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Dehalo Dehalogenation (Ar-H) ArX->Dehalo Nu Nucleophile (e.g., R-B(OH)2) Trans Transmetalation Nu->Trans Deboron Protodeboronation (R-H) Nu->Deboron Homo Homocoupling (R-R or Ar-Ar) Nu->Homo Pd0 Pd(0)L_n Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII PdII->Trans PdII_R Ar-Pd(II)-R(L_n) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerated Catalyst Product Desired Product (Ar-R) RedElim->Product

Caption: The catalytic cycle and common side reactions.

Section 4: Reaction Conditions - The Role of Solvent and Base

Q5: How do I know if I'm using the right solvent and base?

The choice of solvent and base is not arbitrary; they play active roles in the reaction mechanism and can dramatically influence the outcome.[15]

A5: Optimizing Solvents and Bases:

Solvents: The solvent must dissolve all reaction components and stabilize the catalytic species.[16]

  • Polar Aprotic Solvents (DMF, Dioxane, THF, Toluene): These are the most common solvents for cross-coupling.[17][18] Toluene is often a good choice for Suzuki reactions, while dioxane and THF are frequently used for Buchwald-Hartwig aminations.[4][17]

  • Aqueous/Protic Solvents: Some reactions, particularly Suzuki couplings, can be run in mixtures of organic solvents and water.[19][20] The presence of water can sometimes accelerate the reaction, but it can also promote side reactions like protodeboronation.[19]

Bases: The base is required in many cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig reactions.[12][21] Its primary roles are to activate the nucleophile (e.g., forming a boronate salt in Suzuki coupling) and to neutralize the acid generated during the catalytic cycle.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄, KF): These are commonly used. Carbonates are good general-purpose bases.[9] K₃PO₄ is a stronger, non-nucleophilic base often used for challenging couplings. Cesium bases are highly effective but more expensive.

  • Organic Bases (Et₃N, DIPEA): Often used in Heck and Sonogashira reactions.[18]

  • Alkoxide Bases (NaOt-Bu, KHMDS): Strong, non-nucleophilic bases required for many Buchwald-Hartwig aminations.

When to Suspect Solvent/Base Issues:

  • Poor Solubility: If your reagents are not fully dissolved, the reaction will be slow and inefficient. Try a more polar solvent or a solvent mixture.

  • Base-Induced Decomposition: If you observe degradation of your starting materials or product, your base may be too strong. For example, ester functional groups can be hydrolyzed by strong aqueous bases.[14] In such cases, switching to a milder base like KF or CsF is recommended.[14]

References
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchG
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Role of palladium c
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Why can't I achieve good yields for this Suzuki reaction?
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Ligand electronic influence in Pd-c
  • Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene - Benchchem.
  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB - ResearchG
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran...
  • pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water | Organometallics - ACS Public

Sources

Technical Support Center: Managing Solubility of Pyrrolopyrazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyrazine intermediates. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered during the synthesis, purification, and formulation of this important class of nitrogen-containing heterocycles. Pyrrolopyrazines are a vital scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, their often planar, aromatic nature can lead to poor aqueous solubility, posing a significant hurdle in drug discovery and development.[5][6]

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory. We will delve into the "why" behind experimental choices, providing you with the scientific rationale to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My pyrrolopyrazine intermediate is practically insoluble in all common aqueous and organic solvents. Where do I start?

This is a common and frustrating challenge. When an intermediate exhibits extremely low solubility across the board, a systematic approach is required. The initial goal is to identify any solvent or solvent system that provides even minimal solubility, which can then be optimized.

Initial Troubleshooting Steps:

  • Comprehensive Solvent Screening: Don't limit yourself to the usual suspects. Create a diverse panel of solvents covering a wide range of polarities, hydrogen bonding capabilities, and functionalities.

  • Elevated Temperatures: Assess solubility at higher temperatures. Many compounds exhibit significantly increased solubility with heat. Be mindful of potential degradation and perform stability checks.

  • Amorphous vs. Crystalline Form: The solid-state properties of your compound play a huge role. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[7] Consider techniques like fast precipitation or lyophilization to generate an amorphous solid for initial screening.

  • pH Modification: As nitrogen-containing heterocycles, the solubility of pyrrolopyrazines can be highly dependent on pH.[8][9] The nitrogen atoms can be protonated at acidic pH, leading to the formation of more soluble salts.

Q2: How does pH affect the solubility of my pyrrolopyrazine intermediate, and how can I leverage this?

The basicity of the nitrogen atoms in the pyrrolopyrazine ring system is a key handle for manipulating solubility.[10][11] By adjusting the pH of the aqueous medium, you can ionize the molecule, which generally leads to a significant increase in aqueous solubility.

Key Concepts:

  • pKa Determination: Understanding the pKa of your compound is crucial. This will tell you the pH range in which your compound will be ionized.

  • Salt Formation: For basic pyrrolopyrazines, decreasing the pH below the pKa will lead to protonation and the formation of a more soluble cationic species. This is a widely used and effective strategy for increasing solubility.[7][12]

Troubleshooting Guides

Guide 1: Systematic Solvent and Co-Solvent Screening

When dealing with a poorly soluble pyrrolopyrazine intermediate, a systematic approach to finding a suitable solvent system is essential. This guide provides a step-by-step protocol for efficient screening. Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[13]

Experimental Protocol: Solvent Screening
  • Preparation of Stock Slurries: Prepare slurries of your pyrrolopyrazine intermediate in a range of solvents at a known concentration (e.g., 10 mg/mL).

  • Equilibration: Agitate the slurries at a controlled temperature (e.g., 25°C and 40°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UPLC-MS).

Data Presentation: Solvent Screening Results
SolventPolarity IndexDielectric ConstantSolubility at 25°C (µg/mL)Solubility at 40°C (µg/mL)
Water10.280.1< 1< 1
Methanol5.132.750150
Ethanol4.324.575200
Isopropanol3.919.940120
Acetonitrile5.837.5100250
Acetone5.120.7120300
Dichloromethane3.19.15001000
Tetrahydrofuran (THF)4.07.68001500
Dimethyl Sulfoxide (DMSO)7.246.7> 10000> 10000
N,N-Dimethylformamide (DMF)6.436.7> 10000> 10000
Co-Solvent Strategy

If a single solvent is not sufficient, binary or ternary solvent mixtures can be highly effective.[14] Co-solvents work by reducing the polarity of the primary solvent (like water), making it a more favorable environment for hydrophobic molecules.[15][16][17]

Guide 2: pH-Dependent Solubility Profiling

For ionizable pyrrolopyrazine intermediates, determining the pH-solubility profile is a critical step in developing a robust solubilization strategy.

Experimental Protocol: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Sample Preparation: Add an excess of your pyrrolopyrazine intermediate to each buffer solution.

  • Equilibration: Agitate the samples at a controlled temperature until equilibrium is reached (typically 24-48 hours).

  • pH Measurement: Measure the final pH of each slurry.

  • Quantification: Centrifuge the samples to pellet the undissolved solid and analyze the supernatant by a suitable analytical method to determine the concentration of the dissolved compound.

Visualization: Impact of pH on Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonation N atoms protonated (Compound is charged) Increased_Solubility Enhanced aqueous solubility Protonation->Increased_Solubility Formation of soluble salt Deprotonation Compound is neutral Decreased_Solubility Poor aqueous solubility Deprotonation->Decreased_Solubility Precipitation may occur Compound Pyrrolopyrazine Intermediate Compound->Protonation pH < pKa Compound->Deprotonation pH > pKa

Caption: Effect of pH on the ionization and solubility of a basic pyrrolopyrazine intermediate.

Guide 3: Advanced Solubilization Techniques

When simple solvent and pH adjustments are insufficient, more advanced formulation strategies may be necessary. These are particularly relevant when developing a drug product but can also be adapted for in-vitro assays.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[7][12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[7][12]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[5][18]

  • Particle Size Reduction: Decreasing the particle size of the solid material increases its surface area, which can lead to a faster dissolution rate.[5][18] Techniques include micronization and nanosuspension.

Visualization: Decision Workflow for Solubilization

G cluster_advanced Advanced Solubilization Techniques Start Poorly Soluble Pyrrolopyrazine Solvent_Screening Solvent & Co-Solvent Screening Start->Solvent_Screening pH_Adjustment pH Adjustment (for ionizable compounds) Solvent_Screening->pH_Adjustment Inadequate Success Adequate Solubility Achieved Solvent_Screening->Success Adequate Advanced_Methods Advanced Methods pH_Adjustment->Advanced_Methods Inadequate pH_Adjustment->Success Adequate Advanced_Methods->Success Optimized Surfactants Surfactants Advanced_Methods->Surfactants Cyclodextrins Cyclodextrins Advanced_Methods->Cyclodextrins Lipid_Formulations Lipid_Formulations Advanced_Methods->Lipid_Formulations Particle_Size_Reduction Particle_Size_Reduction Advanced_Methods->Particle_Size_Reduction

Caption: A decision-making workflow for selecting an appropriate solubilization strategy.

References

impact of base and solvent on Suzuki-Miyaura coupling efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting the Impact of Base and Solvent on Reaction Efficiency

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical roles of the base and solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter during your experiments. The answers are structured to not only provide solutions but also to explain the underlying chemical principles governing the reaction.

The Role of the Base

Q1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. Could the choice of base be the issue?

A1: Absolutely. The base is a crucial component in the Suzuki-Miyaura catalytic cycle, and an incorrect choice is a common reason for reaction failure.[1] The primary role of the base is to activate the boronic acid for the transmetalation step, which is often the rate-determining step.[1][2]

There are two main mechanistic pathways proposed for the action of the base:[1][3][4]

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This complex then reacts with the palladium(II) halide intermediate.[1]

  • Hydroxide/Alkoxide Pathway: The base (e.g., a hydroxide or alkoxide) first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This species then undergoes transmetalation with the neutral boronic acid.[1][4]

Recent studies suggest that for reactions using weak bases in aqueous mixtures, the pathway involving a palladium hydroxo complex reacting with the neutral boronic acid is more likely.[4][5]

Troubleshooting Steps:

  • Evaluate Base Strength: The optimal base strength depends on your substrates. For electron-rich aryl halides, a stronger base might be necessary to facilitate the reaction. Conversely, for substrates with base-sensitive functional groups, a milder base is preferable.[6]

  • Consider Solubility: The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base like K₃PO₄ or K₂CO₃ in a non-polar organic solvent, the addition of a small amount of water is often necessary to facilitate its function.[7]

  • Screen Different Bases: If your initial choice is not working, it is advisable to screen a variety of bases with different properties.

Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that consumes your starting material and reduces the yield.[8] This is particularly problematic with electron-deficient boronic acids.[8]

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Strong bases can promote protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) can be beneficial.[8]

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for this side reaction.[8] In such cases, running the reaction under anhydrous conditions might be advantageous.

  • Protect the Boronic Acid: For particularly sensitive boronic acids, consider converting them to a more stable form, such as a pinacol ester or a MIDA boronate, which can be used in the coupling reaction.[7][8]

The Role of the Solvent

Q3: How does the choice of solvent impact the efficiency of my Suzuki-Miyaura coupling?

A3: The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing catalyst stability, reagent solubility, and even the reaction mechanism itself.[9][10] Solvents can activate precatalysts, stabilize organometallic intermediates, and modulate the reactivity of the base.[9]

Key Solvent Considerations:

  • Polarity: Polar aprotic solvents like DMF, dioxane, and THF are commonly used as they can dissolve both the organic substrates and help to solubilize the inorganic bases, especially when water is used as a co-solvent.[11]

  • Coordinating Ability: Some polar solvents like acetonitrile (MeCN) and DMF can coordinate to the palladium center, which can influence the selectivity of the reaction, especially in cases with multiple potential reaction sites on the substrate.[9][10]

  • Protic vs. Aprotic: The presence of protic solvents like water or alcohols can be beneficial. Water can help dissolve inorganic bases and, in some cases, accelerate the reaction.[9][12][13][14] However, an excess of water can sometimes be detrimental to nickel-catalyzed Suzuki-Miyaura couplings.[15]

  • "Green" Solvents: There is a growing trend towards using more environmentally friendly solvents.[16] Alternatives to traditional solvents, such as cyclopentyl methyl ether (CPME), have been shown to be effective.[17] Running reactions in water, sometimes with the aid of surfactants to solubilize organic substrates, is also a viable green chemistry approach.[12]

Q4: My reaction is sluggish or incomplete. Could the solvent be the cause?

A4: Yes, an inappropriate solvent system can lead to poor reaction performance.

Troubleshooting Steps:

  • Check Reagent Solubility: Ensure that all your starting materials, including the aryl halide, boronic acid, and the base, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.[17]

  • Degas the Solvent: Oxygen can deactivate the palladium catalyst.[8] It is crucial to use degassed solvents, which can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

  • Consider a Biphasic System: A mixture of an organic solvent (like dioxane or THF) and water is a very common and effective system for Suzuki-Miyaura couplings.[11][18] The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrates.

  • Temperature Optimization: The boiling point of the solvent will dictate the maximum temperature for your reaction. For less reactive substrates, a higher boiling point solvent like DMF or toluene may be necessary to drive the reaction to completion.[7][11]

Interplay Between Base and Solvent

Q5: I am performing a coupling with a sterically hindered substrate and getting low yields. What combination of base and solvent would you recommend?

A5: For sterically hindered substrates, the choice of base and solvent is particularly critical to overcome the steric hindrance and achieve good yields.

Recommendations for Sterically Hindered Couplings:

  • Strong, Non-nucleophilic Bases: Stronger bases are often required to promote the reaction. Potassium tert-butoxide (t-BuOK) is a common and effective choice in these cases.[19]

  • High-Boiling Point, Aprotic Solvents: Solvents like dioxane are often preferred as they allow for higher reaction temperatures, which can help to overcome the activation energy barrier associated with sterically demanding substrates.[19]

  • Specialized Ligands: In addition to the base and solvent, the choice of phosphine ligand on the palladium catalyst is crucial for coupling sterically hindered partners. Bulky, electron-rich ligands can promote the challenging oxidative addition and reductive elimination steps.[7]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction, highlighting the points at which the base and solvent exert their influence.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation cluster_solvent Solvent Influence Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Base_Activation Base Activation PdII_halide->Base_Activation Base PdII_base R¹-Pd(II)L_n-Base' Base_Activation->PdII_base Transmetalation Transmetalation PdII_base->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base_Boron Base Base_Boron->Boronate Activates Boronate->Transmetalation Boronate Pathway Solvent Solvent cluster_cycle cluster_cycle Solvent->cluster_cycle Solubilizes Reagents Stabilizes Intermediates

Caption: The Suzuki-Miyaura catalytic cycle.

Summary Tables

Table 1: Common Bases in Suzuki-Miyaura Coupling
BaseStrengthCommon ApplicationsNotes
K₂CO₃ ModerateGeneral purpose, good for a wide range of substrates.Often used in aqueous/organic solvent mixtures.[1]
Cs₂CO₃ StrongerEffective for less reactive aryl chlorides.More soluble in organic solvents than K₂CO₃.
K₃PO₄ StrongOften used for challenging couplings, including those with alkylboronic acids.Can be used under both aqueous and anhydrous conditions.[8]
KF MildUseful for substrates with base-sensitive functional groups.Activates boronic acids without causing hydrolysis of esters.[6]
NaOH StrongEffective and inexpensive.Can promote side reactions if not used carefully.[13]
t-BuOK Very StrongUsed for highly sterically hindered substrates.Highly reactive and moisture-sensitive.[19]
Organic Amines (e.g., Et₃N, DIPEA) MildUsed when inorganic bases are incompatible with the substrate.Can sometimes act as ligands and inhibit catalysis.[1]
Table 2: Common Solvents in Suzuki-Miyaura Coupling
SolventTypeBoiling Point (°C)Common ApplicationsNotes
1,4-Dioxane Polar Aprotic Ether101General purpose, often used with an aqueous base.[7][11]A common and versatile choice.
Tetrahydrofuran (THF) Polar Aprotic Ether66Lower temperature couplings.Often used in combination with water.[7][18]
Toluene Nonpolar Aromatic111Higher temperature reactions, good for dissolving nonpolar substrates.Often requires a phase-transfer catalyst if used with an aqueous base.[7]
N,N-Dimethylformamide (DMF) Polar Aprotic Amide153High-temperature reactions, good at dissolving salts.[7][11]Can coordinate to palladium and influence selectivity.[9]
Ethanol/Water Protic MixtureVariable"Green" solvent system, can be very effective.The ratio of ethanol to water can be optimized for best results.[13]
Water Protic100Environmentally friendly, can accelerate some reactions.[12]May require surfactants for poorly soluble substrates.[12]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 1,4-dioxane/water, 5 mL)[8]

Procedure:

  • To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.[8]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Under a positive pressure of the inert gas, add the degassed solvent via syringe.[8]

  • If the catalyst is air-stable, it can be added at the beginning with the other solids. If it is air-sensitive, it should be added at this stage under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Troubleshooting Workflow

If you are experiencing issues with your Suzuki-Miyaura coupling, follow this logical troubleshooting workflow.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere and Proper Degassing Check_Reagents->Check_Setup Screen_Base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Setup->Screen_Base Screen_Solvent Screen Different Solvents (e.g., Dioxane/H₂O, Toluene, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Reaction Temperature Screen_Solvent->Optimize_Temp Change_Ligand Consider a Different Phosphine Ligand Optimize_Temp->Change_Ligand Success Successful Reaction Change_Ligand->Success

Caption: A systematic approach to troubleshooting Suzuki-Miyaura reactions.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30).
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem. (n.d.).
  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem. (n.d.).
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
  • Suzuki reaction - chemeurope.com. (n.d.).
  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - NIH. (2011, January 31).
  • Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews. (2019, May 27).
  • Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. (n.d.).
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.).
  • Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (n.d.).
  • Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.).
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (2025).
  • What is the prominent role of water in the Suzuki reaction? - Quora. (2023, March 18).
  • The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with... - ResearchGate. (n.d.).
  • Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids - ResearchGate. (2025).
  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. (n.d.).
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem. (n.d.).
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. (2020, December 23).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (2025).
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.).
  • Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate - PubMed. (2010, December 22).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF - ResearchGate. (n.d.).
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... - ResearchGate. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of the novel heterocyclic compound, 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. As a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, unambiguous structural verification is paramount.[1][2][3] This document will serve as a comprehensive resource for researchers, offering a detailed interpretation of the expected ¹H NMR spectrum, a comparison with alternative analytical techniques, and a robust experimental protocol for data acquisition. Our approach is grounded in established principles of NMR spectroscopy and draws upon spectral data from closely related structural analogs.

The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in drug discovery, forming the basis for a multitude of potent and selective kinase inhibitors.[1][2] Modifications to this core, such as the introduction of bromine and iodine moieties, are strategic steps to modulate potency, selectivity, and pharmacokinetic properties. The tosyl group is often employed as a protecting group for the pyrrole nitrogen, enhancing stability and influencing the electronic environment of the heterocyclic system.[4] Given these critical roles, a definitive understanding of the molecule's structure through spectroscopic methods is non-negotiable.

Predicted ¹H NMR Spectral Analysis of this compound

While experimental data for the title compound is not publicly available, a detailed prediction of its ¹H NMR spectrum can be formulated based on the analysis of structurally similar compounds reported in the literature.[1][2] The analysis below is based on a standard 400 MHz NMR spectrometer using CDCl₃ as the solvent, a common choice for similar heterocyclic systems.

Expected Chemical Shifts and Coupling Constants:

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H38.10 - 8.30s-The pyrazine proton at position 3 is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.
H67.90 - 8.10s-The pyrrole proton at position 6 is also expected to be a singlet. The presence of the electron-withdrawing tosyl group on the pyrrole nitrogen will shift this proton downfield.
Tosyl-H (ortho to SO₂)8.15 - 8.35d~8.0The two aromatic protons on the tosyl group ortho to the sulfonyl group are deshielded and will appear as a doublet due to coupling with the meta protons.
Tosyl-H (meta to SO₂)7.30 - 7.50d~8.0The two aromatic protons on the tosyl group meta to the sulfonyl group are more shielded and will appear as a doublet due to coupling with the ortho protons.
Tosyl-CH₃2.40 - 2.50s-The methyl protons of the tosyl group will appear as a singlet in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Instrumentation and Materials:

  • 400 MHz (or higher) NMR Spectrometer

  • 5 mm NMR tubes

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • This compound sample

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 times the longest T₁ (a 2-5 second delay is typically sufficient).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to confirm the structure.

Below is a visual representation of the experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in ~0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune acquire Set Parameters & Acquire Data tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Integrate & Analyze calibrate->analyze report report analyze->report Final Report

Caption: Experimental workflow for ¹H NMR analysis.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool for structural elucidation, a multi-technique approach provides the most robust characterization.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Provides information on the carbon framework of the molecule.Each unique carbon atom gives a distinct signal, aiding in confirming the overall structure and substitution pattern.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.High sensitivity and accuracy in determining the molecular formula.[1]Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Quick and non-destructive. Useful for confirming the presence of the sulfonyl group (S=O stretches) and aromatic C-H bonds.The "fingerprint" region can be complex and difficult to interpret for complex molecules.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.Unambiguous determination of connectivity and stereochemistry.Requires a single crystal of suitable quality, which can be challenging to grow.

Conclusion

The structural characterization of this compound is crucial for its application in drug discovery. This guide provides a detailed predictive analysis of its ¹H NMR spectrum, a standardized protocol for its acquisition, and a comparative overview of complementary analytical techniques. By leveraging the insights from structurally related analogs and employing a multi-faceted analytical approach, researchers can confidently verify the structure of this important synthetic intermediate and accelerate the development of novel therapeutics.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • Chemical Transformation of Pyrazine Deriv
  • 5H-Pyrrolo[2,3-b]pyrazine. PubChem.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Benchchem.
  • This compound. BLDpharm.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES.
  • This compound. Apollo Scientific.
  • 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine. Frontier Specialty Chemicals.
  • This compound. Sinfoo Biotech.
  • This compound. Aishelun Biotechnology Co., Ltd.
  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Pyrido(2,3-b)pyrazine. PubChem.
  • 7-Iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Unknown Source.
  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. American Elements.

Sources

Comparative 13C NMR Characterization of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure. Its unique electronic and steric properties make it a versatile core for developing targeted therapeutics. The targeted introduction of substituents allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth analysis of the 13C NMR characterization of a key intermediate, 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, offering a comparative perspective against its less substituted analogues. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their projects.

The Strategic Importance of Substitution

The selection of bromine, iodine, and a tosyl group as substituents on the 5H-pyrrolo[2,3-b]pyrazine core is a deliberate strategy in medicinal chemistry. The tosyl group primarily serves as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions and influencing the regioselectivity of subsequent transformations. The bromine and iodine atoms are not merely passive additions; they are strategically placed handles for further synthetic diversification, most commonly through cross-coupling reactions. Understanding the influence of each of these groups on the electronic environment of the core structure is paramount for predicting reactivity and confirming synthetic outcomes. 13C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed electronic map of the carbon skeleton.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the reproducibility and accuracy of 13C NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the characterization of this compound and its analogues.

Sample Preparation:

  • Dissolve approximately 20-30 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be kept consistent for comparative studies.

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Time (AQ): Approximately 1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0-5.0 seconds. A longer delay is crucial for ensuring the complete relaxation of quaternary carbons, which have longer relaxation times.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. A typical range is 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the chemical shifts of most organic compounds.

Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Comparative Analysis of 13C NMR Spectra

Due to the lack of a publicly available experimental spectrum for this compound, the following analysis is based on established substituent effects on related heterocyclic systems. This predictive approach provides a robust framework for interpreting experimental data once acquired.

The Unsubstituted Core: 5H-pyrrolo[2,3-b]pyrazine

Understanding the 13C NMR spectrum of the parent 5H-pyrrolo[2,3-b]pyrazine (also known as 4,7-diazaindole) is the foundation for our analysis. The chemical shifts for this core are influenced by the electron-donating nature of the pyrrole ring and the electron-withdrawing nature of the pyrazine ring.

The Influence of the Tosyl Group

The addition of a tosyl group at the N5 position significantly alters the electronic landscape of the pyrrolo[2,3-b]pyrazine core. The electron-withdrawing nature of the sulfonyl group deshields the adjacent carbon atoms. The tosyl group itself introduces four distinct carbon signals:

  • C1' (ipso-carbon): The carbon directly attached to the sulfonyl group, typically in the range of 135-140 ppm.

  • C2'/C6' (ortho-carbons): The two equivalent carbons ortho to the sulfonyl group, appearing around 129-131 ppm.

  • C3'/C5' (meta-carbons): The two equivalent carbons meta to the sulfonyl group, found at approximately 127-129 ppm.

  • C4' (para-carbon): The carbon para to the sulfonyl group, which is attached to the methyl group, typically resonates around 145-147 ppm.

  • Methyl Carbon: The methyl carbon of the tosyl group will appear significantly upfield, usually in the 20-22 ppm region.

The Impact of Halogenation: A Comparative View

The introduction of bromine at C2 and iodine at C7 has distinct and predictable effects on the 13C NMR spectrum.

  • Bromine at C2: Bromine is an electronegative atom that exerts a deshielding effect on the directly attached carbon (ipso-carbon). However, its effect on adjacent carbons is more complex. The carbon bearing the bromine (C2) is expected to shift downfield.

  • Iodine at C7: Iodine introduces a significant "heavy atom effect." This effect is a result of spin-orbit coupling and leads to a substantial upfield (shielding) shift for the carbon directly bonded to it (C7). This is a highly characteristic feature and a powerful diagnostic tool for identifying the site of iodination.

The table below provides a predicted comparison of the 13C NMR chemical shifts for the pyrrolo[2,3-b]pyrazine core in the target molecule and its less substituted analogues. The numbering of the core is as follows:

G cluster_0 5H-pyrrolo[2,3-b]pyrazine Core Numbering C2 -- C3 -- C3a -- N4 -- C7a -- C7 -- C6 -- N5 -- C3a C2 -- C3 -- C3a -- N4 -- C7a -- C7 -- C6 -- N5 -- C3a N5 -- C2 N5 -- C2

Caption: Numbering of the 5H-pyrrolo[2,3-b]pyrazine core.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for the Pyrrolo[2,3-b]pyrazine Core

Carbon5-Tosyl-5H-pyrrolo[2,3-b]pyrazine (Predicted)2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Predicted)This compound (Predicted)Rationale for Shift Changes
C2 ~125~115 ~116 Bromine at C2 causes a downfield shift.
C3 ~105~107~108Minor deshielding due to electronic effects of adjacent substituents.
C3a ~148~149~150Minor deshielding.
C6 ~130~131~133 Deshielding due to the adjacent iodine.
C7 ~118~119~85 Significant upfield shift due to the heavy atom effect of iodine.
C7a ~145~146~147Minor deshielding.

Visualizing the Synthetic and Analytical Workflow

The following diagram illustrates the logical flow from the unsubstituted core to the target molecule and the central role of 13C NMR in characterizing each step.

workflow cluster_synthesis Synthetic Pathway cluster_analysis 13C NMR Characterization A 5H-pyrrolo[2,3-b]pyrazine B 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine A->B Tosylation C 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine B->C Bromination An_B Baseline Spectrum of Tosylated Core D 2-Bromo-7-iodo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine C->D Iodination An_C Comparative Spectrum: Effect of Bromine An_D Final Spectrum: Combined Effects of Br and I

Caption: Synthetic pathway and corresponding 13C NMR characterization points.

Conclusion

References

  • General Principles of 13C NMR Spectroscopy: Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

  • Substituent Effects on 13C NMR Chemical Shifts: Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons. [Link]

  • Pyrrolo[2,3-b]pyrazines in Medicinal Chemistry: Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(48), 30215-30241. [Link]

  • Heavy Atom Effect in NMR Spectroscopy: Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

  • Standard NMR Experimental Protocols: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

A Comparative Guide to the Mass Spectrometry of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected mass spectrometry data for the novel heterocyclic compound, 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine. As this compound is a specialized research chemical, readily available experimental spectra are scarce. Therefore, this document serves as a predictive guide for researchers, drug development professionals, and analytical scientists. We will compare anticipated fragmentation patterns under different ionization conditions and provide robust experimental protocols to acquire high-quality, verifiable data. Our approach is grounded in the fundamental principles of mass spectrometry and draws parallels from the known fragmentation behaviors of structurally related molecules.

Foundational Mass Spectrometric Characteristics

Before delving into fragmentation analysis, it is crucial to establish the fundamental mass spectrometric properties of this compound. These values are the bedrock for identifying the molecular ion and validating experimental results. The molecular formula is C₁₃H₉BrIN₃O₂S.

Table 1: Calculated Mass Data for C₁₃H₉BrIN₃O₂S

ParameterValueRationale
Molecular Weight (Average) 478.1 g/mol Based on the natural abundance of all isotopes of each element.
Monoisotopic Mass 476.8640 DaCalculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O, ³²S). This is the mass to look for in high-resolution mass spectrometry.[1][2][3]
Key Isotopes ¹²⁷I (100%), ⁷⁹Br (~50.5%), ⁸¹Br (~49.5%)Iodine is monoisotopic, while bromine has two major isotopes of nearly equal abundance. This will result in a characteristic M and M+2 pattern for any fragment containing bromine.[4]

The presence of both bromine and iodine makes this molecule particularly interesting from a mass spectrometry perspective. The isotopic signature of bromine provides a clear marker for fragments containing this halogen.

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of this compound is expected to be influenced by its key structural features: the N-tosyl group, the two different halogen substituents, and the pyrrolo[2,3-b]pyrazine core. We will explore the likely fragmentation pathways in both positive and negative electrospray ionization (ESI) modes. ESI is the preferred method for this type of molecule due to its polar nature and thermal lability.

In positive ion mode, the molecule will likely be observed as the protonated species, [M+H]⁺. The primary fragmentation events are anticipated to involve the most labile bonds, particularly the S-N bond of the sulfonamide.

Key Predicted Fragmentations in ESI+:

  • Loss of the Tosyl Group: The most probable initial fragmentation is the cleavage of the N-S bond, leading to the loss of the p-toluenesulfonyl group (C₇H₇SO₂) as a radical, or more likely, the formation of the stable tosyl cation (m/z 155) and the de-tosylated pyrrolopyrazine radical. A more common pathway for sulfonamides is the loss of SO₂ (64 Da) through rearrangement.[5][6]

  • Formation of the Tosyl Cation: The fragment corresponding to the p-toluenesulfonyl group, [C₇H₇SO₂]⁺, or more likely the tropylium-like tolyl cation, [C₇H₇]⁺ at m/z 91, is expected to be a prominent peak.

  • Halogen Loss: Subsequent fragmentation of the pyrrolopyrazine core would likely involve the sequential loss of the iodine and bromine atoms. The C-I bond is weaker than the C-Br bond, so the loss of an iodine radical is a highly probable event.

Table 2: Predicted Key Fragments in Positive Ion Mode (ESI+)

m/z (monoisotopic)Proposed FormulaDescription
477.8718[C₁₃H₁₀BrIN₃O₂S]⁺Protonated Molecular Ion [M+H]⁺
322.9124[C₆H₃BrIN₃]⁺Loss of p-toluenesulfonyl group
413.9078[C₁₃H₁₀BrIN₃]⁺Loss of SO₂
155.0161[C₇H₇O₂S]⁺p-toluenesulfonyl cation
91.0542[C₇H₇]⁺Tolyl cation (tropylium ion)
350.9658[C₁₃H₁₀BrN₃O₂S]⁺Loss of Iodine radical from [M+H]⁺
398.9813[C₁₃H₁₀IN₃O₂S]⁺Loss of Bromine radical from [M+H]⁺

Diagram 1: Predicted Fragmentation Pathway in Positive Ion Mode (ESI+)

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [M+H]⁺ m/z 477.87 F1 [C₆H₃BrIN₃]⁺ m/z 322.91 M->F1 - C₇H₇SO₂ (155 Da) F2 [C₁₃H₁₀BrN₃O₂S]⁺ m/z 350.97 M->F2 - I (127 Da) F3 [C₁₃H₁₀IN₃O₂S]⁺ m/z 398.98 M->F3 - Br (79/81 Da) F4 [C₁₃H₁₀BrIN₃]⁺ m/z 413.91 M->F4 - SO₂ (64 Da) Tosyl [C₇H₇SO₂]⁺ m/z 155.02 M->Tosyl F1a [C₆H₃BrN₃]⁺ m/z 195.95 F1->F1a - I F1b [C₆H₂IN₃]⁺ m/z 243.93 F1->F1b - Br F4a [C₁₃H₁₀BrN₃]⁺ m/z 286.01 F4->F4a - I Tolyl [C₇H₇]⁺ m/z 91.05 Tosyl->Tolyl - SO₂

Caption: Predicted fragmentation of [M+H]⁺ in positive ESI mode.

Negative ion mode can be particularly informative for halogenated compounds.[7] The molecule could be detected as the deprotonated species [M-H]⁻, although formation of adducts with anions from the mobile phase is also possible. A key advantage of negative mode is the potential for selective detection of fragments corresponding to the halides themselves.

Key Predicted Fragmentations in ESI-:

  • Halide Anion Formation: Through in-source fragmentation or collision-induced dissociation (CID), the formation of bromide ([⁷⁹Br]⁻ at m/z 78.92 and [⁸¹Br]⁻ at m/z 80.92) and iodide ([¹²⁷I]⁻ at m/z 126.90) anions is highly probable. This provides an excellent screening method for halogenated compounds.

  • Deprotonated Molecular Ion: The [M-H]⁻ ion at m/z 475.85 is expected. The proton would likely be abstracted from the methyl group of the tosyl moiety.

  • Loss of Tosyl Group: Similar to the positive mode, cleavage of the N-S bond is a likely fragmentation pathway.

Table 3: Predicted Key Fragments in Negative Ion Mode (ESI-)

m/z (monoisotopic)Proposed FormulaDescription
475.8484[C₁₃H₈BrIN₃O₂S]⁻Deprotonated Molecular Ion [M-H]⁻
126.9045[I]⁻Iodide Anion
78.9183[⁷⁹Br]⁻Bromide Anion
80.9163[⁸¹Br]⁻Bromide Anion
320.8968[C₆H₂BrIN₃]⁻[M-H]⁻ after loss of C₇H₆SO₂

Diagram 2: Predicted Fragmentation Pathway in Negative Ion Mode (ESI-)

G cluster_0 Primary Fragmentation cluster_1 Halide Anions M [M-H]⁻ m/z 475.85 F1 [C₆H₂BrIN₃]⁻ m/z 320.90 M->F1 - C₇H₆SO₂ F2 F2 M->F2 In-source fragmentation Iodide I⁻ m/z 126.90 F2->Iodide Bromide Br⁻ m/z 78.92 / 80.92 F2->Bromide

Caption: Predicted fragmentation of [M-H]⁻ in negative ESI mode.

Experimental Protocol for Mass Spectrometric Analysis

To obtain reliable and reproducible data, a systematic approach is required. The following protocol is designed for a high-resolution liquid chromatography-mass spectrometry (LC-MS) system, such as a Q-TOF or Orbitrap instrument.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 5 mM Ammonium Acetate (for negative mode).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

  • Gradient: A generic gradient from 5% to 95% B over 5-10 minutes should be sufficient for initial screening.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

The following are suggested starting parameters. Optimization will be necessary.

Table 4: Recommended High-Resolution MS Parameters

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kV
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Gas Nitrogen, 600 - 800 L/hrNitrogen, 600 - 800 L/hr
Desolvation Temp. 350 - 450 °C350 - 450 °C
Scan Range (m/z) 50 - 75050 - 750
Acquisition Mode Full Scan (for survey) and Targeted MS/MSFull Scan (for survey) and Targeted MS/MS
Resolution > 20,000 FWHM> 20,000 FWHM
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)Ramped (e.g., 10-40 eV)
Precursor Ions for MS/MS 477.87 (and other key fragments)475.85 (and other key fragments)
Conclusion: A Path to Structural Confirmation

This guide provides a comprehensive, albeit predictive, framework for the mass spectrometric analysis of this compound. By combining theoretical calculations, predictions based on chemical principles, and a robust experimental protocol, researchers can confidently approach the characterization of this and other novel compounds. The comparison between positive and negative ion modes highlights the importance of a multi-faceted analytical approach to maximize structural information. High-resolution mass spectrometry is indispensable for this analysis, allowing for the confirmation of elemental composition through accurate mass measurements and the resolution of the characteristic isotopic patterns imparted by the bromine atom.

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • The ISIC- EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • NIST/EPA/NIH. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • National Institutes of Health. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • BioMagResBank. (n.d.). Molecular Mass Calculator. Retrieved from [Link]

  • ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • National Institute of Standards and Technology. (2012). Isotope Enrichment Calculator | NIST. Retrieved from [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved from [Link]

  • University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • MS Wil. (n.d.). Isotope pattern calculator EnviPat. Retrieved from [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator | Fast & Free. Retrieved from [Link]

  • University of Missouri. (n.d.). Calculating Exact Masses - Mass Spectrometry Facility. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Analysis of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in the synthesis of various therapeutic agents. We will explore a primary HPLC-UV method and compare its performance with a more advanced Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach, providing the rationale behind our experimental choices and supporting data.

The Critical Role of Purity Analysis

This compound is a complex heterocyclic compound. Its synthesis can lead to various impurities, including starting materials, by-products, and degradation products. These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method is crucial for accurate purity assessment and quality control.

Primary Analytical Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A well-developed Reverse-Phase HPLC (RP-HPLC) method coupled with UV detection is the workhorse for purity analysis in many pharmaceutical laboratories. This is due to its robustness, cost-effectiveness, and ability to provide precise and accurate quantitative results.

Causality Behind Experimental Choices

The selection of HPLC parameters is a systematic process based on the physicochemical properties of the analyte. This compound is a moderately polar molecule due to the presence of the tosyl group and the pyrrolopyrazine core, making it suitable for reverse-phase chromatography.

  • Column Selection: A C18 column is the most common choice for RP-HPLC as it provides good retention and separation for a wide range of compounds. For this analysis, a column with a particle size of 3-5 µm and dimensions of 4.6 x 150 mm is a good starting point, offering a balance between resolution and analysis time.

  • Mobile Phase: A gradient elution is often preferred for purity analysis as it allows for the separation of impurities with a wide range of polarities. A typical mobile phase would consist of an aqueous component (A) and an organic modifier (B).

    • Aqueous Phase (A): Water with a buffer (e.g., 0.1% formic acid or ammonium acetate) to control the pH and improve peak shape. For this acidic compound, a low pH mobile phase will suppress the ionization of the acidic protons, leading to better retention and sharper peaks.

    • Organic Phase (B): Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can be an alternative.

  • Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. Based on the UV-Vis absorption spectra of similar aromatic and heterocyclic compounds, a wavelength in the range of 254 nm to 320 nm is likely to provide good sensitivity for the parent compound and its potential impurities. An initial photodiode array (PDA) detector scan is recommended to determine the optimal wavelength.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Column temperature is typically maintained at around 25-30 °C to ensure reproducible retention times.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Dissolve_Standard->Filter Injector Autosampler Filter->Injector Inject Pump Gradient Pump Column C18 Column Pump->Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: HPLC-UV analysis workflow from sample preparation to purity calculation.

Comparative Analysis: UPLC-MS as a Powerful Alternative

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers significant advantages over traditional HPLC-UV, particularly for complex samples and low-level impurity identification.

Key Performance Differences
ParameterHPLC-UVUPLC-MS
Resolution GoodExcellent
Analysis Time Longer (15-30 min)Shorter (2-10 min)
Sensitivity ModerateHigh to Very High
Specificity Relies on retention timeHigh (based on mass-to-charge ratio)
Impurity Identification Tentative (based on UV and retention time)Confident (based on accurate mass and fragmentation)
Cost LowerHigher
Complexity SimplerMore Complex
The UPLC-MS Advantage: Deeper Insights

UPLC systems utilize columns with smaller particle sizes (<2 µm), resulting in significantly higher resolution and faster analysis times. The coupling with a mass spectrometer provides an orthogonal detection method, offering a wealth of information.

  • Confident Peak Identification: MS provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for confident identification of the main peak and any impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structure elucidation.

  • Trace-Level Detection: MS is inherently more sensitive than UV detection for many compounds, enabling the detection and quantification of impurities at very low levels.

  • Co-eluting Peak Resolution: In cases where impurities co-elute with the main peak or other impurities in HPLC-UV, MS can often distinguish them based on their different m/z values.

Experimental Protocols

Primary HPLC-UV Method Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV/PDA detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25.1-30 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or optimal wavelength determined by PDA scan)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plates for the main peak should be not less than 2000.

5. Data Analysis:

  • Calculate the percentage purity of the sample using the area normalization method.

Method Validation: A Trustworthy System

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose. The validation of this HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation_Parameters Validation ICH Q2(R1) Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Conclusion

For routine quality control and purity assessment of this compound, a validated HPLC-UV method provides a reliable and cost-effective solution. It is capable of delivering accurate and precise results when properly developed and validated.

However, for in-depth impurity profiling, especially during process development and for regulatory submissions where the identification of unknown impurities is critical, the UPLC-MS approach is superior. Its enhanced resolution, sensitivity, and specificity provide a more comprehensive understanding of the sample's purity profile. The choice between these methods will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available resources.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. American Pharmaceutical Review. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]

  • Fig. 2 (1) UV-vis absorption spectra of all compounds in cyclohexane... ResearchGate. [Link]

Reactivity Face-Off: Bromo vs. Iodo Substituents on the Pyrrolo[2,3-b]pyrazine Scaffold in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyrazine scaffold, a key 7-deazapurine isostere, is a privileged core in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents. Functionalization of this heterocyclic system, particularly at the C7 position, is critical for modulating biological activity and exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, with 7-halo-pyrrolo[2,3-b]pyrazines serving as indispensable precursors.

The choice between a 7-bromo and a 7-iodo substituent is a pivotal decision in any synthetic strategy. It is not merely a matter of swapping one halogen for another; this choice has profound implications for reaction kinetics, achievable yields, catalyst selection, and overall synthetic efficiency. This guide provides an in-depth, evidence-based comparison of the reactivity of these two key intermediates in the three most vital cross-coupling reactions for drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The Decisive Factor: The Carbon-Halogen Bond and Oxidative Addition

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[1] This hierarchy is fundamentally dictated by the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.

This difference is most critical during the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[2] In this step, the palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate. The lower bond energy of the C-I bond translates to a lower activation energy for this step, resulting in faster reaction rates.[3] This often allows for the use of milder reaction conditions—lower temperatures, less reactive bases, and lower catalyst loadings—compared to the more robust conditions required to activate the stronger C-Br bond.[1]

For electron-deficient heteroaromatic systems like pyrrolo[2,3-b]pyrazine, the mechanism of oxidative addition can be complex. While iodo-derivatives typically follow a classical concerted mechanism, the corresponding bromo- and chloro-derivatives may proceed through an SNAr-type pathway, a factor that further influences reaction kinetics and optimal catalyst selection.[4][5]

Catalytic_Cycle Pd0 Pd(0)L_n OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Rate-Determining Step) TM_Complex Transmetalation Complex OA_Complex->TM_Complex Transmetalation RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex MX M-X TM_Complex->MX RE_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) RE_Complex->Product ArX Ar-X (Pyrrolo[2,3-b]pyrazine-Halide) ArX->OA_Complex NuM R-M (e.g., Boronic Acid) NuM->TM_Complex

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Quantitative Comparison of Reactivity

The following tables summarize representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It is important to note that this data is collated from studies on the pyrrolo[2,3-b]pyrazine core or its exceptionally close analog, pyrrolo[2,3-d]pyrimidine (7-deazapurine). The conditions do not represent a direct head-to-head comparison under identical parameters but provide critical insights into the typical protocols and achievable outcomes for each halogen derivative.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation, valued for the stability and low toxicity of its organoboron reagents. The enhanced reactivity of the iodo-derivative is clearly demonstrated by the milder conditions and higher yields typically reported.

Substrate HalogenCoupling PartnerCatalyst / LigandBase / SolventTemp. (°C)Time (h)Yield (%)Reference
Iodo 4-Phenoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃ / DMF801692[6]
Iodo 3-Nitrophenylboronic acidPd(OAc)₂ / TPPTSNa₂CO₃ / H₂O-ACN80185[6]
Bromo 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O80386[7]
Bromo p-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃ / Dioxane:H₂O135 (µW)0.6791[8][9]

Analysis: While high yields are achievable with 7-bromopyrrolo[2,3-b]pyrazines, it often necessitates the use of specialized, electron-rich Buchwald-type ligands (e.g., XPhos) and higher temperatures, frequently with microwave assistance, to overcome the activation barrier.[8][9] In contrast, 7-iodo derivatives often react efficiently with standard catalysts like Pd(dppf)Cl₂ under conventional heating.[6]

Table 2: Sonogashira Coupling

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, introducing alkynyl moieties that are valuable for further derivatization or as pharmacophores themselves. The reactivity difference between iodo and bromo is particularly pronounced in this reaction.

Substrate HalogenCoupling PartnerCatalyst / Co-catalystBase / SolventTemp. (°C)Time (h)Yield (%)Reference
Iodo PhenylacetylenePd(PPh₃)₄ / CuIEt₃N / DMF25289[6]
Iodo (Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF60495[6]
Bromo PhenylacetylenePd(PPh₃)₄ / CuIEt₃N / DMF1001875[10]
Bromo Terminal AlkynePd(PPh₃)₂Cl₂ / CuIPiperidine / DMF1101260-80[11][12]

Analysis: 7-Iodo-pyrrolo[2,3-b]pyrazines can undergo Sonogashira coupling at room temperature in high yields.[6] Their bromo counterparts almost invariably require elevated temperatures (≥100 °C) and longer reaction times to achieve comparable conversions, often with a higher incidence of side reactions like homocoupling of the alkyne.[10]

Table 3: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in medicinal chemistry. The reaction is notoriously sensitive to catalyst, ligand, and substrate, and the choice of halogen is a key variable.

Substrate HalogenCoupling PartnerCatalyst / LigandBase / SolventTemp. (°C)Time (h)Yield (%)Reference
Iodo AnilinePd₂(dba)₃ / BINAPNaOtBu / Toluene80694[13][14]
Iodo PiperidinePd(dba)₂ / tBuDavePhosNaOtBu / Xylene160 (µW)0.1785[15]
Bromo DiphenylaminePd₂(dba)₃ / XPhosK₃PO₄ / Dioxane1102488[16]
Bromo Carbazole[Pd(allyl)Cl]₂ / XPhosNaOtBu / Toluene1102491[13]

Analysis: The data illustrates that while excellent yields can be obtained from 7-bromo precursors, it typically requires the use of sophisticated, sterically hindered biarylphosphine ligands (e.g., XPhos, tBuDavePhos) and higher temperatures.[13][15][16] The milder reactivity of the 7-iodo substrates can sometimes allow for the use of more classical ligands like BINAP under more moderate conditions.[14]

Experimental Protocols: Step-by-Step Methodologies

The following are detailed, generalized protocols that serve as robust starting points for optimization. Safety Note: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Coupling of a 7-Iodo-pyrrolo[2,3-b]pyrazine
  • Reagent Preparation: To a flame-dried Schlenk flask, add the 7-iodo-pyrrolo[2,3-b]pyrazine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) followed by anhydrous, degassed 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of a 7-Bromo-pyrrolo[2,3-b]pyrazine
  • Reagent Preparation: To a flame-dried Schlenk tube, add the 7-bromo-pyrrolo[2,3-b]pyrazine derivative (1.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF, followed by the terminal alkyne (1.5 equiv) and triethylamine (Et₃N, 3.0 equiv).

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv) and copper(I) iodide (CuI) (0.1 equiv).

  • Reaction: Seal the tube tightly and heat the mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental_Workflow start Start: Flame-dried Schlenk Flask reagents Add Halide Substrate, Coupling Partner, & Base start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent_cat Add Degassed Solvent & Pd Catalyst/Ligand inert->solvent_cat reaction Heat to Target Temperature solvent_cat->reaction monitor Monitor by TLC / LC-MS reaction->monitor Periodically monitor->reaction Incomplete workup Aqueous Work-up (Dilute, Wash, Dry) monitor->workup Complete purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: A general experimental workflow for cross-coupling reactions.

Strategic Recommendations: A Decision Framework

The choice between a 7-bromo and a 7-iodo-pyrrolo[2,3-b]pyrazine is a strategic trade-off between reactivity, cost, and availability.

  • Choose 7-Iodo-pyrrolo[2,3-b]pyrazine when:

    • High reactivity is paramount: For difficult couplings, late-stage functionalization of complex molecules, or when using sensitive substrates that cannot tolerate high temperatures.

    • Mild conditions are required: To preserve thermally labile functional groups elsewhere in the molecule.

    • Rapid optimization is the goal: The higher success rate and faster kinetics accelerate the discovery process.

  • Choose 7-Bromo-pyrrolo[2,3-b]pyrazine when:

    • Cost is a primary driver: Bromo-derivatives and their precursors are generally less expensive, a significant factor in large-scale synthesis.

    • The coupling is known to be facile: For simple, robust coupling partners where the higher activation energy is easily overcome.

    • Starting material availability is greater: In some cases, the bromo-precursor may be more readily accessible commercially or synthetically.

Caption: Decision framework for selecting the optimal halogen.

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48, 258–283. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(11), 2847. Available at: [Link]

  • Atlanchim Pharma. (2006). Palladium-catalyzed couplings to 5-deaza- and 7-deazapurines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Fairlamb, I. J., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Angewandte Chemie International Edition, 54(40), 11841-11845. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... Retrieved from [Link]

  • Bickelhaupt, F. M., et al. (2002). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 21(19), 4021–4029. Available at: [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352. Available at: [Link]

  • Chauhan, P., & Kumar, R. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(12), 1477. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • Gmeiner, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. Available at: [Link]

  • Neufeldt, S. R., & Vetticatt, M. J. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • C-F. T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(7), 4069-4080. Available at: [Link]

  • Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547. Available at: [Link]

  • Jutand, A., et al. (1995). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 14(2), 641-649. Available at: [Link]

  • C-F. T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Retrieved from [Link]

  • Ciaffaglione, V., et al. (2021). Infrared Irradiation‐Assisted Green Approach for Pd‐Catalyzed Buchwald–Hartwig Amination. ChemistryOpen, 10(5), 555-560. Available at: [Link]

  • Paci, I., & Leitch, D. C. (2022). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(56), 35569-35591. Available at: [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. Available at: [Link]

  • Asghar, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6616. Available at: [Link]

  • Dumitrascu, F., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(16), 3682. Available at: [Link]

  • Gevorgyan, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. Available at: [Link]

  • Al-Azzawi, A. M. (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry, 65(13), 1-7. Available at: [Link]

  • Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37199-37210. Available at: [Link]

  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4410. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7676. Available at: [Link]

Sources

The Decisive Edge: A Comparative Guide to the Structural Elucidation of 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold and the Imperative of Precise Structural Insight

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics.[1] Among these, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a structure of significant interest, particularly in the pursuit of kinase inhibitors.[1] Derivatives of this scaffold have shown promising activity against a range of biological targets, including Fibroblast Growth Factor Receptors (FGFRs), which are frequently implicated in various human cancers.[2] The 5-tosyl group, in particular, serves as a key substituent in modulating the biological activity and physicochemical properties of these compounds.[3]

The journey from a promising molecular scaffold to a viable drug candidate is paved with detailed structural and functional characterization. An unambiguous determination of the three-dimensional atomic arrangement of a molecule is paramount, as it governs its interaction with biological targets, dictates its pharmacokinetic properties, and ultimately, its therapeutic efficacy. This guide provides an in-depth, comparative analysis of the primary technique for definitive structural elucidation—single-crystal X-ray diffraction—and its alternatives, in the context of a 5-tosyl-5H-pyrrolo[2,3-b]pyrazine derivative. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear-eyed comparison of the available methodologies, empowering researchers and drug development professionals to make informed decisions in their own structural biology campaigns.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of small molecules.[4] The technique provides a high-resolution map of electron density within a crystal, from which the precise coordinates of each atom can be deduced. This allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry, providing a level of detail that is unparalleled by other methods.

The Causality Behind the Crystal: Why X-ray Crystallography is Decisive

For a molecule like a 5-tosyl-5H-pyrrolo[2,3-b]pyrazine derivative, which is designed to interact with the intricate binding pocket of a kinase, subtle conformational features can have a profound impact on binding affinity and selectivity. X-ray crystallography provides a static, yet highly accurate, snapshot of the molecule's preferred conformation in the solid state. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: By correlating precise structural features with biological activity, researchers can make rational, data-driven decisions in the design of next-generation inhibitors.

  • Computational Modeling and Drug Design: An experimentally determined crystal structure provides the essential ground truth for validating and refining computational models, such as molecular docking and molecular dynamics simulations. In fact, the rational design of many 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors has been guided by co-crystal structures of related compounds.

  • Intellectual Property: A definitive crystal structure provides a unique and robust characterization of a novel chemical entity, which is a cornerstone of patent protection.

Experimental Protocol: From Powder to Structure

The journey to a crystal structure begins with the challenging, and often rate-limiting, step of growing a high-quality single crystal.

Step 1: Crystal Growth - The Art and Science of Nucleation

The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice.

  • Material Purity: The starting material must be of the highest possible purity. Impurities can disrupt the crystal lattice, leading to poorly diffracting or unusable crystals.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble. This allows for slow crystal growth as the solvent evaporates or as the temperature is slowly changed. For many organic molecules, including pyrrolo[2,3-b]pyrazine derivatives, solvents such as acetone, chloroform, and methanol, or mixtures thereof, are good starting points.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data. The diffractometer rotates the crystal through a series of orientations, and at each orientation, the crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Structure Solution and Refinement

The collected diffraction data are processed to generate a set of structure factors, which are then used to calculate an initial electron density map. This map is interpreted to build an initial model of the molecule. The model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors. The final result is a detailed, three-dimensional model of the molecule, including the coordinates of all non-hydrogen atoms and often, the hydrogen atoms as well.

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural answer, it is not always feasible or may not provide all the desired information. In such cases, other techniques can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[5][6][7] It is based on the interaction of nuclear spins with an external magnetic field.

Key Information Provided by NMR:

  • Connectivity: Through-bond correlations (e.g., COSY, HSQC, HMBC) reveal which atoms are connected to each other, allowing for the assembly of the molecular skeleton.

  • Stereochemistry: Through-space correlations (e.g., NOESY, ROESY) provide information about the proximity of atoms in space, which can be used to determine relative stereochemistry and conformation.

  • Dynamics: NMR can provide insights into the dynamic behavior of molecules in solution, such as conformational exchange and intermolecular interactions.[8]

Experimental Protocol: A Snapshot of a Typical 2D NMR Workflow

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Spectra Acquisition: Standard ¹H and ¹³C NMR spectra are acquired to identify the different types of protons and carbons in the molecule.

  • 2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships. Common experiments include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space.

  • Data Analysis and Structure Elucidation: The various NMR spectra are analyzed in concert to piece together the structure of the molecule.

Computational Modeling

Computational methods, such as density functional theory (DFT) and molecular mechanics, can be used to predict the three-dimensional structure of molecules and to study their conformational preferences.[1]

Applications in Structural Elucidation:

  • Conformational Analysis: Computational methods can be used to explore the potential energy surface of a molecule and identify its low-energy conformations.

  • Structure Prediction: In the absence of experimental data, computational methods can be used to generate a predicted structure. However, it is important to note that these predictions are not as reliable as experimentally determined structures.

  • Complement to Experimental Data: Computational methods can be used to complement and help interpret experimental data from X-ray crystallography and NMR. For example, DFT calculations can be used to predict NMR chemical shifts, which can aid in the assignment of complex spectra.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of which structural elucidation technique to use depends on a variety of factors, including the nature of the sample, the information required, and the available resources.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyComputational Modeling
Sample Requirements High-quality single crystalSoluble, pure compoundChemical structure
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistryConnectivity, relative stereochemistry, conformation in solution, dynamicsPredicted 3D structure, conformational energies, electronic properties
Resolution Atomic (typically < 1 Å)Lower than X-ray, provides ensemble-averaged informationDependent on the level of theory and basis set
Strengths Unambiguous and definitive structural determinationProvides information about structure and dynamics in solution; no need for crystalsCan be used to study systems that are not amenable to experimental analysis; provides insights into energetics
Weaknesses Crystal growth can be a major bottleneck; provides a static picture of the moleculeStructure determination can be complex for large or highly flexible molecules; does not provide absolute stereochemistry directlyPredictions are not always accurate and must be validated with experimental data

Visualizing the Workflow and Relationships

Experimental Workflow for Single-Crystal X-ray Diffraction```dot

X_ray_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: The synergistic relationship between key structural analysis methods.

Conclusion: An Integrated Approach to Structural Elucidation

The structural elucidation of a novel 5-tosyl-5H-pyrrolo[2,3-b]pyrazine derivative, or any new chemical entity, is not a monolithic process. While single-crystal X-ray diffraction provides the ultimate, high-resolution answer, a comprehensive understanding of a molecule's behavior often requires an integrated approach. NMR spectroscopy offers invaluable insights into the molecule's structure and dynamics in a more biologically relevant solution state, while computational modeling provides a theoretical framework for understanding its conformational preferences and energetics.

For researchers and drug development professionals, the ability to judiciously select and integrate these techniques is a decisive advantage. A definitive crystal structure provides the bedrock of understanding, but it is the synergy of X-ray crystallography, NMR, and computational modeling that truly illuminates the path from a promising scaffold to a life-changing therapeutic.

References

  • Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., Ma, Y., Ai, J., Zhao, D., Shen, J., & Xiong, B. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1981–2006. [Link]

  • Ma, Y., Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., Ai, J., Zhao, D., Shen, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Xiong, B., Ma, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., Ai, J., Zhao, D., & Shen, J. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351–368. [Link]

  • Crundwell, G. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 123–127. [Link]

  • PubChem. (n.d.). 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal structure prediction. Retrieved from [Link]

  • Schrödinger. (2024). Crystal structure prediction workflow for small molecule drug formulation. Retrieved from [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & El-Seedi, H. R. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(3), 397-427.
  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Accounts of Chemical Research, 30(10), 404-409.
  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-266.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Efficacy of Pyrrolo[2,3-b]pyrazines and Pyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrrolopyrazine scaffold represents a privileged heterocyclic system with significant therapeutic potential. The constitutional isomerism between pyrrolo[2,3-b]pyrazines and pyrrolo[1,2-a]pyrazines gives rise to distinct electronic and steric properties, profoundly influencing their biological activities. This guide provides an in-depth, objective comparison of the biological efficacy of these two isomers, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Significance of Isomerism in Pyrrolopyrazines

The fusion of a pyrrole and a pyrazine ring can result in several isomers, with pyrrolo[2,3-b]pyrazines and pyrrolo[1,2-a]pyrazines being two of the most extensively studied. The arrangement of the nitrogen atoms and the five-membered pyrrole ring in relation to the six-membered pyrazine ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets. As we will explore, this subtle difference in structure leads to a significant divergence in their pharmacological profiles, with pyrrolo[2,3-b]pyrazines predominantly exhibiting kinase inhibitory activity, while pyrrolo[1,2-a]pyrazines display a broader spectrum of bioactivities, including antimicrobial and anticancer effects.[1]

Pyrrolo[2,3-b]pyrazines: Potent Kinase Inhibitors in Oncology

The pyrrolo[2,3-b]pyrazine core has emerged as a valuable scaffold for the development of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a key driver in various cancers, making it a compelling target for therapeutic intervention.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Pyrrolo[2,3-b]pyrazine-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of FGFRs and preventing the phosphorylation of downstream signaling molecules. This blockade of the FGFR signaling cascade can inhibit tumor cell proliferation, survival, and angiogenesis.

Below is a diagram illustrating the FGFR signaling pathway and the point of intervention for pyrrolo[2,3-b]pyrazine inhibitors.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates Pyrrolo_2_3_b_pyrazine Pyrrolo[2,3-b]pyrazine Inhibitor Pyrrolo_2_3_b_pyrazine->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PKC PKC PLCg->PKC PKC->Gene_Expression

Caption: FGFR signaling pathway and inhibition by pyrrolo[2,3-b]pyrazines.

Quantitative Efficacy of Pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors

The following table summarizes the in vitro potency of representative pyrrolo[2,3-b]pyrazine compounds against FGFR kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 9 FGFR1<100--
Compound 13 FGFR11.8KG-10.047[2]
Compound 11 FGFR1<10--[3]
Compound 12 FGFR1<100--[3]
Experimental Protocol: In Vitro FGFR Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the biochemical potency of FGFR inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific FGFR kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human FGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compound (e.g., a pyrrolo[2,3-b]pyrazine derivative)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of a mixture containing the FGFR enzyme and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be near the Km for the specific FGFR enzyme.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Reaction_Setup Set up kinase reaction in 384-well plate: - Compound/Vehicle - Enzyme/Substrate - ATP Compound_Prep->Reaction_Setup Incubation_1 Incubate at RT for 60 min Reaction_Setup->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation_1->Add_ADP_Glo Incubation_2 Incubate at RT for 40 min Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation_2->Add_Detection_Reagent Incubation_3 Incubate at RT for 30-60 min Add_Detection_Reagent->Incubation_3 Read_Luminescence Measure luminescence Incubation_3->Read_Luminescence Data_Analysis Calculate % inhibition and determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End MIC_Workflow Start Start Inoculum_Prep Prepare and standardize microbial inoculum Start->Inoculum_Prep Compound_Dilution Perform serial dilutions of test compound in 96-well plate Inoculum_Prep->Compound_Dilution Inoculation Inoculate wells with standardized inoculum Compound_Dilution->Inoculation Incubation Incubate plate for 16-20 hours Inoculation->Incubation Read_Results Visually inspect for turbidity Incubation->Read_Results Determine_MIC Determine the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Some pyrrolo[1,2-a]pyrazine derivatives have also been investigated for their anti-inflammatory potential. For example, certain compounds have shown moderate in vitro inhibition of IL-6. [4]However, the mechanism of action and extensive quantitative data in this area are still emerging.

Conclusion: A Tale of Two Isomers

The comparative analysis of pyrrolo[2,3-b]pyrazines and pyrrolo[1,2-a]pyrazines highlights the profound impact of structural isomerism on biological activity. Pyrrolo[2,3-b]pyrazines have carved a niche as potent and selective kinase inhibitors, with significant potential in oncology. Their well-defined mechanism of action and demonstrated efficacy in inhibiting key signaling pathways make them a promising class of targeted therapeutics.

Conversely, pyrrolo[1,2-a]pyrazines exhibit a more diverse pharmacological profile, with demonstrated anticancer, antibacterial, and antifungal activities. This broader spectrum of efficacy opens up multiple avenues for therapeutic development, although a more detailed elucidation of their mechanisms of action is warranted.

For researchers in drug discovery, the choice between these two scaffolds will be dictated by the therapeutic target and desired biological effect. This guide provides the foundational knowledge and experimental frameworks to explore the potential of both pyrrolo[2,3-b]pyrazines and pyrrolo[1,2-a]pyrazines in the quest for novel and effective medicines.

References

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(48), 30235-30256.
  • Zhang, Y., et al. (2017). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 22(4), 583.
  • Seo, J., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988.
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583.
  • Yao, Y., et al. (2022). 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines as irreversible FGFR kinase inhibitors.
  • Kiran, G. S., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(14), 7499-7511.
  • Lish, A. B., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 28(14), 5419.
  • Li, Y., et al. (2013). Synthesis and in vitro anti-inflammatory activity of pyrrolo[1,2-a]pyrazines via Pd-catalyzed intermolecular cyclization reaction.
  • Yutilova, K., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15(1), 1-16.

Sources

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Pyrrolopyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrazine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its intrinsic ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology, immunology, and neurodegenerative diseases.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various pyrrolopyrazine-based inhibitors, offering a comparative look at different scaffolds and their targeted kinases. We will delve into the rationale behind specific chemical modifications, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these promising therapeutic agents.

The Pyrrolopyrazine Scaffold: A Versatile Template for Kinase Inhibition

The fusion of a pyrrole and a pyrazine ring creates the bicyclic pyrrolopyrazine system. Different isomers of this scaffold, such as 5H-pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazine, have been explored for their kinase inhibitory potential.[1] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain, a key interaction for ATP-competitive inhibitors. The pyrrole moiety and the overall planar structure of the scaffold allow for favorable van der Waals interactions within the ATP-binding pocket.[3]

The versatility of the pyrrolopyrazine core lies in its amenability to chemical modification at multiple positions. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the SAR of these modifications is paramount for the rational design of next-generation kinase inhibitors.

Below is a diagram illustrating the core 5H-pyrrolo[2,3-b]pyrazine scaffold with key positions for substitution highlighted.

Caption: Core 5H-pyrrolo[2,3-b]pyrazine scaffold with key substitution points.

Comparative SAR Analysis of Pyrrolopyrazine Inhibitors

The following sections compare the SAR of different series of pyrrolopyrazine inhibitors targeting various kinases. The data presented is synthesized from published literature and is intended to highlight key trends and principles in the design of these molecules.

5H-Pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a fertile ground for the development of potent FGFR inhibitors.[2]

A key SAR finding in this series is the importance of a substituent at the C3 position that can form a hydrogen bond with the hinge region. Furthermore, modifications at the N5 position and the introduction of a sulfonyl group at the C5 position have been shown to significantly impact potency and selectivity.[2]

Table 1: SAR of 5H-Pyrrolo[2,3-b]pyrazine Derivatives as FGFR1 Inhibitors [2]

CompoundR1 (at C3)R2 (at N5)R3 (at C5-sulfonyl)FGFR1 IC50 (nM)
9 PyrazoleH1H-imidazole100
10 3-methyl-1H-pyrazoleH1H-imidazole80
13 PyrazoleH1-(2-fluoroethyl)-1H-imidazole10
29 PyrazoleH1-ethyl-1H-imidazole3.0
30 PyrazoleH1-isopropyl-1H-imidazole3.0

Data synthesized from Reference[2].

The data clearly indicates that substitution on the imidazole ring at the C5-sulfonyl position significantly enhances inhibitory activity. The ethyl and isopropyl substitutions on the imidazole ring in compounds 29 and 30 resulted in the most potent inhibitors in this series.[2] This suggests that these groups may be occupying a hydrophobic pocket in the kinase domain, leading to a more favorable binding interaction.

Pyrrolo[2,1-f][1][3][4]triazine Derivatives as p38α MAP Kinase Inhibitors

p38α mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for the treatment of autoimmune diseases. A series of pyrrolo[2,1-f][1][3][4]triazine-based inhibitors have been developed with potent activity against p38α.[5]

The SAR studies on this scaffold revealed that a 4-aminophenyl group is crucial for activity, with the amino group forming a key hydrogen bond with the hinge region. Modifications at the 5- and 6-positions of the pyrrolotriazine core were explored to optimize potency and pharmacokinetic properties.[6][7]

Table 2: SAR of Pyrrolo[2,1-f][1][3][4]triazine Derivatives as p38α Inhibitors [5]

CompoundR (at C5)X (at C6)p38α IC50 (nM)
1a HH>10000
1b MeH1300
1c HMe340
2a HCONHMe10
2b HCONHEt7

Data synthesized from Reference[5].

These results highlight the importance of substitution at both the C5 and C6 positions. A simple methyl group at either position improves activity compared to the unsubstituted parent compound. However, the introduction of a carboxamide group at the C6 position, as seen in compounds 2a and 2b , leads to a dramatic increase in potency. This is likely due to the formation of additional hydrogen bonds with the enzyme.[5]

Experimental Workflows: A Practical Guide

The successful execution of SAR studies relies on robust and reproducible experimental protocols. This section provides a generalized workflow for the synthesis and evaluation of pyrrolopyrazine inhibitors.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration S1 Scaffold Synthesis S2 Diversification S1->S2 S3 Purification & Characterization S2->S3 B1 Kinase Inhibition Assay S3->B1 B2 Cell-based Assays B1->B2 B3 In vivo Studies B2->B3 A1 SAR Analysis B3->A1 A2 Computational Modeling A1->A2 A3 Design of New Analogs A2->A3 A3->S2 Kinase_Binding cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region DFG DFG Motif Hydrophobic Hydrophobic Pocket Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->Hinge H-bonds Inhibitor->DFG Hydrophobic Interactions Inhibitor->Hydrophobic van der Waals forces

Sources

A Senior Application Scientist's Guide to Comparing Kinase Inhibitory Activity of Known FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise evaluation of a compound's inhibitory activity against its target is a cornerstone of preclinical assessment. When targeting the Fibroblast Growth Factor Receptor (FGFR) family, whose aberrant signaling is a known driver in various malignancies, understanding how a novel compound performs against established inhibitors is critical. This guide provides an in-depth comparison of known FGFR inhibitors, grounded in the practical realities of experimental execution and data interpretation. We will explore the causality behind protocol design, present comparative data, and offer insights to ensure your screening campaigns are both robust and reliable.

The Biological Imperative: Why Target the FGFR Pathway?

The FGFR signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, migration, and survival.[1] The pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to one of four receptor tyrosine kinases (FGFR1-4).[1][2] This event triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains, creating docking sites for adaptor proteins.[3][4] Consequently, several major downstream signaling cascades are activated, most notably the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately drive gene expression and cellular responses.[2][3]

In numerous cancers, genomic alterations such as gene fusions, amplifications, or activating mutations lead to constitutive activation of FGFR signaling, promoting tumor growth and survival.[5][6] This dependency makes the FGFR kinase domain a prime therapeutic target. Small molecule inhibitors that compete with ATP in the kinase active site can effectively block the phosphorylation cascade, shutting down this oncogenic driver.[7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF Ligand FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Autophosphorylation & Docking PLCG PLCγ FGFR:f2->PLCG STAT STAT FGFR:f2->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF -> MEK -> ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation Inhibitor FGFR Inhibitor Inhibitor->FGFR:f2 Inhibition

Figure 1. Simplified FGFR signaling pathway indicating the point of therapeutic intervention by kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively compare inhibitors, a robust and reproducible biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[8][9] It is a preferred method due to its high sensitivity, scalability, and non-radioactive format.[10]

Principle of the Assay The assay is performed in two steps. First, the kinase reaction occurs, where the FGFR enzyme phosphorylates a substrate using ATP, generating ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the ADP concentration and thus, the kinase activity.[8]

Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10-point serial dilution series of the test inhibitor and reference inhibitors (e.g., Pemigatinib) in 100% DMSO. A common starting concentration is 100 µM.

    • Causality Check: Starting with a high concentration in DMSO allows for a wide final concentration range while minimizing the final DMSO concentration in the assay, which can impact enzyme activity.[10] A 10-point curve provides sufficient data resolution to accurately determine the IC50 value.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the diluted compounds or DMSO (for positive and negative controls) to the appropriate wells of a white, opaque 384-well plate.

    • Causality Check: Opaque plates are crucial for luminescence assays to prevent signal bleed-through between wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, or FGFR4) and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[11][12]

    • Add 2 µL of this enzyme/substrate mix to each well containing the compound.

    • Self-Validation: The enzyme concentration must be optimized beforehand to ensure the subsequent reaction is in the linear range, typically by performing an enzyme titration.[8]

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 15-30 minutes.

    • Causality Check: This step allows the inhibitor to bind to the enzyme's active site before the reaction is initiated, which is especially important for accurately assessing the potency of inhibitors with slow binding kinetics.[8][13]

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific FGFR isoform.

    • Add 2 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Causality Check: Using an ATP concentration near the Km is a standard practice for determining IC50 values for ATP-competitive inhibitors. This condition provides a sensitive measure of competitive inhibition.[11] The reaction time must be validated to ensure it does not exceed the linear phase, preventing substrate depletion.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[9]

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[12]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A 1. Compound Dilution (10-point series in DMSO) B 2. Add Compound/DMSO to 384-well plate A->B C 3. Add FGFR Enzyme & Substrate Mix B->C D 4. Pre-incubate (15-30 min) C->D E 5. Initiate with ATP (Incubate 60 min) D->E F 6. Stop Reaction (Add ADP-Glo™ Reagent) E->F G 7. Detect Signal (Add Kinase Detection Reagent) F->G H 8. Read Luminescence & Calculate IC50 G->H

Figure 2. Experimental workflow for the in vitro biochemical kinase assay to determine inhibitor potency.

Comparative Analysis of Known FGFR Inhibitors

The following table summarizes the biochemical half-maximal inhibitory concentration (IC50) values for several FDA-approved and clinical-stage FGFR inhibitors against the four FGFR isoforms. Lower IC50 values indicate higher potency. This data, derived from various sources, provides a quantitative basis for comparison.

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Pemigatinib Reversible, Selective0.4[14][15]0.5[14][15]1.2[14][15]30[14][15]
Infigratinib Reversible, Selective0.9[16][17]1.4[16][17]1.0[16][17]60[16][17]
Erdafitinib Reversible, Pan-FGFR1.2[18]2.5[18]3.0[18]5.7[18]
Futibatinib Irreversible, Pan-FGFR1.8[14][19]1.4[14][19]1.6[14][19]3.7[14][19]
Fisogatinib Reversible, FGFR4-Selective624-2203[15][19]624-2203[15][19]624-2203[15][19]5[15][19]
Roblitinib Reversible, FGFR4-Selective>1900 (>1000x selective)[19]>1900 (>1000x selective)[19]>1900 (>1000x selective)[19]1.9[19]

Interpreting the Data: Potency vs. Selectivity

  • Potency: As shown, inhibitors like Pemigatinib, Infigratinib, Erdafitinib, and Futibatinib display potent, low nanomolar activity against FGFRs 1, 2, and 3.[14][16][18] Futibatinib is notable as an irreversible inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding pocket, which can lead to prolonged target engagement.[7][20]

  • Selectivity: The selectivity profile is a critical differentiator.

    • Pan-FGFR Inhibitors: Erdafitinib and Futibatinib show potent inhibition across all four FGFR isoforms, making them "pan-FGFR" inhibitors.[18][19] This can be advantageous in tumors driven by various FGFRs but may also lead to off-target effects related to the inhibition of different isoforms, such as hyperphosphatemia from FGFR1 blockade.[21]

    • FGFR1-3 Selective Inhibitors: Pemigatinib and Infigratinib are significantly more potent against FGFR1-3 than FGFR4.[15][17] This selectivity may offer a different therapeutic window and side-effect profile.

    • FGFR4-Selective Inhibitors: Conversely, compounds like Fisogatinib and Roblitinib were specifically designed to target FGFR4 with high selectivity over the other isoforms.[15][19] This is particularly relevant for cancers like hepatocellular carcinoma where FGFR4 signaling is a key driver.

Conclusion

The rigorous, comparative evaluation of kinase inhibitory activity is fundamental to the successful development of targeted therapies. By employing a validated biochemical assay like the ADP-Glo™ method and understanding the principles behind its execution, researchers can generate high-quality, reliable data. The comparative IC50 data presented here for established inhibitors such as Pemigatinib, Infigratinib, Erdafitinib, and Futibatinib provides a crucial benchmark for assessing novel compounds. Ultimately, a deep understanding of not just the potency (IC50) but also the selectivity profile across the entire FGFR family is essential for predicting both therapeutic efficacy and potential toxicities, guiding the path from a promising molecule to a life-changing medicine.

References

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (n.d.). MDPI. Retrieved from [Link]

  • Futibatinib. (n.d.). PubChem. Retrieved from [Link]

  • What is the mechanism of Futibatinib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • infigratinib. (n.d.). Drug Central. Retrieved from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Futibatinib Monograph for Professionals. (2025, December 2). Drugs.com. Retrieved from [Link]

  • Infigratinib: First Approval. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Futibatinib: uses, dosing, warnings, adverse events, interactions. (n.d.). Drugs.com. Retrieved from [Link]

  • Characterization of Pemigatinib as a Selective and Potent FGFR Inhibitor. (2022, February 16). Research Square. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Futibatinib | mechanism of action and synthesis. (n.d.). NROChemistry. Retrieved from [Link]

  • The Fibroblast Growth Factor signaling pathway. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • PEMAZYRE® (pemigatinib) Mechanism of Action. (n.d.). Pemazyre HCP. Retrieved from [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. (n.d.). AACR Journals. Retrieved from [Link]

  • Safety and activity of the selective FGFR 1-3 inhibitor pemigatinib. (2022, May 16). ESMO. Retrieved from [Link]

  • Current FDA-approved FGFR inhibitors with supporting trials for FDA... (n.d.). ResearchGate. Retrieved from [Link]

  • FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. (2022, November 25). AJMC. Retrieved from [Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of Pemigatinib Efficacy in FGFR-Altered Advanced Solid Tumours Led to Identification of New Therapeutic Areas for FGFR Inhibition and Drug Failure Mechanisms. (2024, May 17). ESMO. Retrieved from [Link]

  • Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2021, August 12). PubMed. Retrieved from [Link]

  • Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. (2021, October 23). PubMed Central. Retrieved from [Link]

  • Incyte wins second FDA indication for FGFR inhibitor Pemazyre. (2022, August 26). Drug Discovery and Development. Retrieved from [Link]

  • Erdafitinib Granted Full Approval for Bladder Cancer. (n.d.). AACR. Retrieved from [Link]

  • FDA approves FGFR inhibitor futibatinib for cholangiocarcinoma patients. (n.d.). BJMO. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. Retrieved from [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. (n.d.). PubMed Central. Retrieved from [Link]

  • Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. (n.d.). AACR Journals. Retrieved from [Link]

  • Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. (2022, January 11). PMC. Retrieved from [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer. (n.d.). PubMed Central. Retrieved from [Link]

  • Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors. (2025, August 8). PubMed Central. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Isomers of Substituted Pyrrolopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyrazine Isomer Challenge

The pyrrolopyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with diverse biological activities, including kinase inhibition and antiviral effects.[1] As researchers in drug discovery and development, we frequently encounter the challenge of isomerism within this class of compounds. Substituted pyrrolopyrazines can exist as constitutional isomers (differing in atom connectivity, such as positional isomers) or stereoisomers (same connectivity, different spatial arrangement, such as enantiomers).

This distinction is not merely academic. Different isomers can exhibit vastly different pharmacological and toxicological profiles.[2][3] For instance, one enantiomer of a chiral drug might be therapeutically active, while the other could be inactive or even harmful. Therefore, the ability to analytically distinguish, separate, and definitively characterize these isomers is paramount for advancing safe and effective therapeutics.

This guide provides an in-depth comparison of the primary analytical methodologies employed to tackle this challenge. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our discussion in the fundamental principles of each technique and providing field-proven insights to ensure robust, self-validating analytical systems. We will compare four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), advanced Chromatographic Separations, and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It excels at differentiating constitutional isomers by providing a detailed map of the atomic framework.[4]

Expertise & Rationale

The power of NMR lies in its sensitivity to the local electronic environment of each nucleus (typically ¹H and ¹³C). For positional isomers of substituted pyrrolopyrazines, changing a substituent's location alters the chemical shifts of nearby nuclei and their spin-spin coupling patterns. While 1D NMR (¹H and ¹³C) provides initial clues, complex substitution patterns can lead to overlapping signals.[5] This is where two-dimensional (2D) NMR techniques become indispensable.[6][7]

  • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace connections through adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation) is often the key to differentiating positional isomers. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing one to "walk" across the molecular skeleton and unambiguously place substituents relative to specific atoms in the pyrrolopyrazine core.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is critical for determining relative stereochemistry and conformation.

Experimental Protocol: 2D HMBC for Positional Isomer Identification
  • Sample Preparation: Dissolve ~5-10 mg of the purified pyrrolopyrazine isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and avoid signal overlap with the analyte.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion). Tune and shim the instrument to optimize magnetic field homogeneity.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for guiding the setup of 2D experiments.

  • HMBC Parameter Optimization: Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgpl3d on Bruker systems). A key parameter is the long-range coupling delay (typically optimized for J-couplings of 4-10 Hz), which determines the strength of the observed correlations.

  • Acquisition: Run the 2D HMBC experiment. Acquisition times can range from 30 minutes to several hours, depending on the sample concentration and desired resolution.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Analysis: Analyze the HMBC spectrum to identify correlations between protons and carbons that are 2 or 3 bonds apart. For example, a correlation from a substituent's proton to a specific carbon in the pyrazine ring will confirm its point of attachment.

Data Presentation: Differentiating Isomers A and B

Consider two hypothetical positional isomers of a methoxy-substituted pyrrolopyrazine. An HMBC experiment would be the deciding factor.

IsomerKey ProtonKey HMBC CorrelationConclusion
Isomer A (6-methoxy)Methoxy Protons (-OCH₃)C4a, C6, C7The methoxy group is correlated to the C6 position of the pyrazine ring.
Isomer B (7-methoxy)Methoxy Protons (-OCH₃)C6, C7, C8aThe methoxy group is correlated to the C7 position of the pyrazine ring.
Visualization: NMR Workflow for Isomer Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Dissolve Isomer in Deuterated Solvent acq_1d Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d Optimize Parameters assign Assign Resonances (¹H & ¹³C) acq_2d->assign correlate Trace Correlations (J-coupling & HMBC) assign->correlate structure Elucidate Connectivity correlate->structure confirm Structure Confirmed structure->confirm

Caption: Workflow for unambiguous isomer structure elucidation using 2D NMR.

Mass Spectrometry (MS): Differentiating by Fragmentation

While isomers are isobaric (same nominal mass), their internal architecture can dictate unique fragmentation patterns under controlled conditions, a principle powerfully exploited by tandem mass spectrometry (MS/MS).[8]

Expertise & Rationale

The key to distinguishing isomers with MS is to couple a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC) with the mass spectrometer. This ensures that even if isomers produce similar mass spectra, they are introduced into the detector at different times.[9][10]

For structural isomers, the real diagnostic power comes from MS/MS.[11] In this technique, the protonated molecule ([M+H]⁺) is selected (the precursor ion) and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The position of a substituent on the pyrrolopyrazine ring directly influences bond stabilities and the favorability of certain fragmentation pathways.[12][13] This results in a unique "fingerprint" product ion spectrum for each isomer. For particularly stubborn cases, alternative fragmentation methods like Ultraviolet Photodissociation (UVPD) can provide complementary fragments.[11] Furthermore, complexation with metal ions can sometimes induce position-specific fragmentation, aiding in differentiation.[14][15]

Experimental Protocol: LC-MS/MS for Isomer Differentiation
  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the isomer mixture in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

  • LC Separation:

    • Column: Use a high-resolution reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) for good separation of isomers with differing polarities.

    • Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for positive ion mode ESI.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient elution method, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of B over 10-15 minutes. This will effectively separate compounds based on polarity.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • MS Detection (Tandem Quadrupole or Q-TOF):

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. Optimize capillary voltage and gas flows.

    • MS1 Scan: Perform an initial full scan to determine the m/z of the protonated molecule ([M+H]⁺).

    • MS/MS Method (Product Ion Scan): Create a method where the instrument selects the [M+H]⁺ ion (precursor) and subjects it to CID. Ramp the collision energy (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment (product) ions.

  • Data Analysis: Compare the retention times and the product ion spectra of the unknown isomers against authentic standards. Isomers will be identified by their unique combination of retention time and fragmentation fingerprint.

Data Presentation: Diagnostic Fragments for Isomers C and D
IsomerPrecursor Ion (m/z)Collision Energy (eV)Diagnostic Product Ions (m/z)Putative Fragment Identity
Isomer C 216.125188.1, 160.1Loss of CO, Subsequent loss of C₂H₄
Isomer D 216.125201.1, 173.1Loss of CH₃, Subsequent loss of CO
Visualization: LC-MS/MS Isomer Differentiation Logic

G cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis inj Inject Isomer Mixture sep Chromatographic Separation inj->sep ion Ionization (ESI) sep->ion ms1 MS1: Select Precursor Ion ion->ms1 frag MS2: Fragment (CID) ms1->frag detect Detect Product Ions frag->detect rt Different Retention Times detect->rt spec Different MS/MS Spectra detect->spec result Isomers Identified rt->result spec->result

Caption: Logic flow for separating and identifying isomers using LC-MS/MS.

Chiral Chromatography: Resolving Mirror Images

When dealing with enantiomers, which have identical physical properties in a non-chiral environment, standard chromatographic and spectroscopic methods often fail. Chiral chromatography is the gold standard for the analytical and preparative separation of these mirror-image isomers.[16][17]

Expertise & Rationale

The principle of chiral separation relies on creating a transient diastereomeric interaction between the enantiomers and a chiral stationary phase (CSP).[18] These CSPs are typically based on polysaccharides (e.g., derivatized cellulose or amylose), proteins, or macrocyclic glycopeptides. The "selector" molecule on the stationary phase forms a short-lived complex with each enantiomer. Due to stereochemical differences, one enantiomer will form a slightly more stable complex (a better "fit") than the other, causing it to be retained longer on the column and elute later.[18]

Method development in chiral chromatography is largely an empirical screening process. There is no universal column, and success requires screening a set of CSPs with different mobile phase systems (normal phase, reversed phase, polar organic) to find the combination that provides the best resolution.[16]

Experimental Protocol: Chiral HPLC Method Development
  • Sample Preparation: Dissolve the racemic pyrrolopyrazine in a suitable mobile phase solvent (e.g., hexane/isopropanol for normal phase).

  • Column & Mobile Phase Screening:

    • Columns: Select a diverse set of 3-4 chiral columns based on different selector types (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phases (Normal Phase is a good starting point):

      • Primary solvents: Hexane or Heptane.

      • Polar modifier: Isopropanol (IPA) or Ethanol.

    • Screening Protocol: Begin with an isocratic mobile phase (e.g., 90:10 Hexane:IPA) and run the sample on each column. If no separation is observed, systematically vary the percentage of the polar modifier (e.g., to 80:20, 70:30).

  • Optimization: Once baseline separation is achieved, optimize the method for speed and resolution by fine-tuning the mobile phase composition and flow rate.

  • Detection: Use a standard UV detector set to a wavelength where the pyrrolopyrazine chromophore absorbs strongly.

  • Analysis: Calculate the retention factors (k'), selectivity (α), and resolution (Rs) to quantify the quality of the separation. A resolution (Rs) value ≥ 1.5 indicates baseline separation.

Data Presentation: Chiral Screening Results
CSP TypeMobile Phase (Hexane:IPA)Retention Time (E1, min)Retention Time (E2, min)Resolution (Rs)
Amylose-based90:105.25.20
Cellulose-based90:106.88.11.8
Cellulose-based80:204.55.11.6
Glycopeptide-based90:1010.310.30
Visualization: Chiral Method Development Strategy

G cluster_eval Evaluate Separation start Racemic Pyrrolopyrazine screen_cols Screen Multiple Chiral Columns (CSPs) start->screen_cols screen_mp Screen Multiple Mobile Phases screen_cols->screen_mp eval Analyze Chromatogram (Calculate Rs) screen_mp->eval check Rs >= 1.5? eval->check check->screen_cols No optimize Optimize Flow Rate & Mobile Phase check->optimize Yes final Validated Chiral Separation Method optimize->final

Caption: A systematic screening workflow for developing a chiral HPLC method.

X-ray Crystallography: The Definitive Answer

For an unambiguous and absolute determination of molecular structure, single-crystal X-ray crystallography is the ultimate authority.[19][20] It provides a 3D model of the molecule as it exists in the crystal lattice, leaving no doubt as to the connectivity of positional isomers or the absolute configuration of a chiral molecule.[21]

Expertise & Rationale

This technique works by passing X-rays through a single, high-quality crystal of the compound. The electrons in the atoms diffract the X-rays in a specific pattern, which is collected by a detector. The resulting diffraction data is used to calculate an electron density map, from which the positions of all atoms can be determined.

  • For Positional Isomers: The resulting 3D model will directly show the location of each substituent on the pyrrolopyrazine core.

  • For Enantiomers: When working with an enantiomerically pure sample, the technique can determine the absolute configuration. This is achieved by analyzing the subtle differences in diffraction intensities known as anomalous scattering or Bijvoet dispersion, especially if a heavier atom (like S, Cl, Br) is present or the data is of very high quality.[22][23] The Flack parameter is a calculated value that indicates the confidence of the absolute structure assignment; a value near zero for the correct enantiomer is expected.[22]

The primary challenge of this technique is experimental: growing a single crystal of sufficient size and quality, which can be a significant bottleneck.

Experimental Protocol: Overview of Single Crystal X-ray Diffraction
  • Crystallization: This is the most critical and often difficult step. It involves slowly precipitating the compound from a supersaturated solution. Common methods include slow evaporation, vapor diffusion, and solvent layering. A systematic screen of various solvents and conditions is required.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and then rotated in the X-ray beam while thousands of diffraction images are collected.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and build an initial molecular model. This model is then refined against the experimental data to yield the final, precise 3D structure.

  • Analysis: The final structure is analyzed to confirm atom connectivity, bond lengths, bond angles, and, for chiral molecules, the absolute configuration via the Flack parameter.

Data Presentation: Key Crystallographic Parameters
ParameterValueSignificance
Chemical FormulaC₁₂H₁₀N₂OConfirms elemental composition.
Crystal SystemOrthorhombicDescribes the crystal lattice symmetry.
Space GroupP2₁2₁2₁A non-centrosymmetric space group, required for a chiral molecule.
Flack Parameter0.02(4)A value close to zero confirms the assigned absolute configuration with high confidence.
Visualization: X-ray Crystallography Workflow

G sample Purified Isomer grow Grow Single Crystal (Screening Required) sample->grow mount Mount Crystal on Diffractometer grow->mount collect Collect Diffraction Data mount->collect solve Solve & Refine Structure collect->solve model Final 3D Model (Absolute Configuration) solve->model

Caption: The process flow for determining molecular structure by X-ray crystallography.

Comparative Summary and Strategic Recommendations

No single technique is universally superior; the optimal choice depends on the specific question, available resources, and stage of research.

TechniqueIsomer TypeThroughputCostConclusivenessKey Strength
NMR Spectroscopy Positional, Stereoisomers (relative)MediumModerateVery HighUnambiguous connectivity in solution
Mass Spectrometry PositionalHighModerateHigh (with standards)High sensitivity and coupling to LC
Chiral HPLC EnantiomersHighLow-ModerateHigh (for separation)Robust separation and quantification
X-ray Crystallography Positional, Enantiomers (absolute)LowHighAbsoluteDefinitive 3D structure & absolute config.

Strategic Recommendation:

A tiered, integrated approach is most effective for researchers in drug development.

  • Screening & Routine Analysis: Use LC-MS/MS for high-throughput analysis to confirm molecular weight and separate positional isomers based on retention time. For chiral compounds, develop a robust Chiral HPLC method for routine enantiomeric purity assessment.

  • Definitive Structural Confirmation: For novel compounds or reference standards, use 2D NMR (especially HMBC) to unambiguously confirm the chemical structure and connectivity of positional isomers.

  • Absolute Proof: When the absolute configuration of a chiral lead compound must be known for regulatory submission or to understand structure-activity relationships, Single-Crystal X-ray Crystallography is the definitive method.

By judiciously applying these powerful analytical tools, researchers can confidently navigate the complexities of pyrrolopyrazine isomerism, ensuring the integrity and quality of their scientific and drug development programs.

References

  • A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. (J Mass Spectrom. 2015 Jan;50(1):136-44)
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (Anal Bioanal Chem. 2022;414(28):8113-8126) [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (J Mass Spectrom. 2018 Sep;53(9):839-846) [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (Chirality. 2008 May;20(5):670-8) [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (J Chromatogr A. 2019 Mar 29:1589:149-161) [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (Creative Biostructure) [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (Methods Mol Biol. 2013;1055:149-62) [Link]

  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. (Magn Reson Chem. 1985;23(11):909-915) [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. (Methods Mol Biol. 2013:1055:149-62) [Link]

  • A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes | Request PDF. (ResearchGate) [Link]

  • Determination of absolute configuration using X-ray diffraction. (ResearchGate) [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (Anuchem) [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (Houben-Weyl Methods of Organic Chemistry, Vol. E21a) [Link]

  • Organic structure determination using 2-D NMR spectroscopy : a problem-based approach. (Elsevier Academic Press) [Link]

  • Tandem Mass Spectrometry (MS/MS). (National High Magnetic Field Laboratory) [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (OMICS International) [Link]

  • Structure Elucidation by NMR. (ETH Zurich NMR Service) [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (YouTube) [Link]

  • A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (PubMed) [Link]

  • compared using 13C nmr spectroscopy. (Various Sources) .
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (Wiley-VCH) [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (Molecules. 2021 Jan 4;26(1):210) [Link]

  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (Int J Mol Sci. 2021 Sep 24;22(19):10344) [Link]

  • Synthesis, chiral chromatographic separation, and biological activities of the enantiomers of 10,10-dimethylhuperzine A. (Bioorg Med Chem Lett. 2000 Nov 6;10(21):2451-4) [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (Rapid Commun Mass Spectrom. 2013 Oct 30;27(20):2355-64) [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (ResearchGate) [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (ResearchGate) [Link]

  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. (ResearchGate) [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (Life Science Journal) [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (YouTube) [Link]

  • Synthesis, chiral chromatographic separation, and biological activities of the enantiomers of 10,10-Dimethylhuperzine A. (Johns Hopkins University) [Link]

  • Section Chromatographic Separations. (MDPI) [Link]

  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. (RSC Publishing) [Link]

  • Pyrrolizidine alkaloids in honey: comparison of analytical methods. (Anal Bioanal Chem. 2011 Apr;400(1):293-304) [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. (J Mass Spectrom. 2024 Feb 10:e5005) [Link]

  • A sensitive analytical method for pyrrolizidine alkaloids. The mass spectra of retronecine derivatives. (Semantic Scholar) [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine (CAS No. 875781-45-6). As a complex heterocyclic compound used in research and drug development, its unique structure—containing bromine, iodine, sulfur, and multiple nitrogen atoms—necessitates a rigorous and informed approach to waste management.[1][2] This guide is designed for laboratory professionals to ensure that disposal procedures are conducted safely, in compliance with regulations, and with minimal environmental impact.

Hazard Profile and Core Safety Principles

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its hazard profile can be inferred from its constituent functional groups: a halogenated aromatic system, a sulfonyl group, and a pyrrolopyrazine core.[3] The parent pyrrolo[2,3-b]pyrazine structure is known to be a skin, eye, and respiratory irritant.[3] Therefore, a conservative approach, treating the compound as hazardous, is mandatory.

The fundamental principle for disposing of this compound is waste segregation . Due to the presence of bromine and iodine, it must be classified as halogenated organic waste .[4][5] Co-mingling this with non-halogenated waste streams leads to cross-contamination and significantly increases disposal costs and complexity, as halogenated waste requires specialized high-temperature incineration with acid gas scrubbing to prevent the release of harmful dioxins and acid fumes (like HBr and HI).[6][7][8]

Hazard CategoryInferred Risk from Structural AnalogsCausality & Mitigation Strategy
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[9]The heterocyclic nitrogen and halogen substituents can interfere with biological processes. Mitigation: Always handle within a chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10][11]
Skin & Eye Irritation Expected to cause skin and serious eye irritation.[3]Aromatic and heterocyclic compounds are often irritants. Mitigation: Avoid all direct contact. In case of contact, flush the affected area with copious amounts of water and seek medical advice.[5][11]
Environmental Hazard Heterocyclic compounds can be persistent in the environment and toxic to aquatic life.[1][12]The complex, stable aromatic structure resists natural degradation. Mitigation: Absolutely no disposal down the sanitary sewer.[4][6] All waste must be collected for authorized hazardous waste disposal.
Reactivity Generally stable, but incompatible with strong oxidizing agents.[11]The aromatic rings can be susceptible to oxidation. Mitigation: Segregate from strong acids, bases, and oxidizing agents in both storage and waste containers.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for safely managing waste generated from the use of this compound.

Step 1: Waste Stream Segregation at the Point of Generation

Proper segregation is the most critical step. The moment waste is generated, it must be placed in the correct, pre-labeled container. The decision-making workflow below should be followed.

WasteSegregation Diagram 1: Waste Segregation Workflow cluster_types Identify Waste Type cluster_containers Select Appropriate Waste Container start Waste Generation Point (this compound) solid_waste Residual Solid Compound start->solid_waste liquid_waste Contaminated Solutions (e.g., reaction mixtures, rotovap residue) start->liquid_waste labware_waste Contaminated Labware (gloves, weigh paper, pipette tips, vials) start->labware_waste solid_container "HALOGENATED SOLID WASTE" HDPE Pail or Drum solid_waste->solid_container liquid_container "HALOGENATED LIQUID WASTE" Glass or HDPE Solvent Bottle liquid_waste->liquid_container labware_container "CONTAMINATED SOLID WASTE" Labeled Bag or Pail labware_waste->labware_container

Caption: Waste segregation decision tree for this compound.

Step 2: Containerization
  • Select the Correct Container :

    • For solid waste (unused reagent, contaminated powders): Use a high-density polyethylene (HDPE) pail or another container approved by your institution's Environmental Health & Safety (EHS) department.[10]

    • For liquid waste (solutions in organic solvents): Use a clearly marked, sealable, and chemically compatible container, typically a 4-liter glass or HDPE bottle designated for "Halogenated Organic Solvents".[4][5] Ensure the container is compatible with all components of the waste mixture.

    • For contaminated labware (gloves, wipes, pipette tips): Place in a durable, sealed plastic bag or a designated pail for solid hazardous waste.[13]

  • Condition of Container : All waste containers must be in good condition, free from cracks or defects, and possess a secure, leak-proof, threaded cap or lid.[4][10]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container before the first drop of waste is added.[4]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[6][10]

  • Full Chemical Names : List all constituents, including solvents. Write "this compound". Do not use abbreviations or chemical formulas.[4]

  • Approximate Percentages : Estimate the concentration of each component in the waste container.[6]

  • Hazard Identification : Check the appropriate hazard boxes (e.g., Toxic, Irritant).[5]

  • Generator Information : Your name, lab number, and the date of accumulation.

Step 4: Accumulation and Storage
  • Keep Containers Closed : Waste containers must remain sealed at all times except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) and protects against spills.[4][5]

  • Satellite Accumulation Area (SAA) : Store sealed waste containers in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment : Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.[5]

  • Segregated Storage : Store the halogenated waste container away from incompatible materials, particularly strong acids and oxidizers.[5]

Step 5: Request for Disposal

Once the waste container is nearly full (do not overfill, leave at least 10% headspace) or if you are generating waste infrequently, arrange for its disposal.

  • Contact EHS : Follow your institution's specific procedures to request a chemical waste pickup from the EHS department. This is often done through an online portal.[5]

  • Do Not Hoard Waste : Accumulating large quantities of chemical waste in the lab is unsafe and often a regulatory violation. Dispose of full containers promptly.

Spill and Decontamination Procedures

Accidental spills must be managed immediately and safely.

  • Alert Personnel : Notify colleagues in the immediate area and your supervisor.

  • Assess the Spill :

    • Minor Spill (manageable by lab personnel): If the spill is small, contained within a fume hood, and you have the appropriate training and materials to clean it up safely, proceed with caution.

    • Major Spill (large volume, outside of a hood, or you feel unsafe): Evacuate the area immediately. Close the doors and call your institution's emergency number and EHS department for assistance.[4][5]

  • Cleanup of a Minor Spill :

    • Ensure you are wearing appropriate PPE (lab coat, goggles, double-layer nitrile gloves).

    • Contain the spill with absorbent pads or other inert material (e.g., vermiculite, sand).[5]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste bag or container. Seal it, label it as "Spill Debris containing this compound," and dispose of it through EHS.

    • Decontaminate the spill surface with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Cornell University.
  • U.S. Environmental Protection Agency. (1987).
  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. BenchChem.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Temple University Environmental Health and Radiation Safety. (n.d.).
  • BenchChem. (n.d.).
  • Csonka, R., et al. (2023).
  • ChemicalBook. (n.d.). This compound Product Description. ChemicalBook.
  • American Elements. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. American Elements.
  • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • 2A Biotech. (n.d.). This compound. 2A Biotech.
  • Sigma-Aldrich. (2024).
  • International Journal of Trend in Scientific Research and Development. (2021). ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. IJSRD.
  • BenchChem. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. BenchChem.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Fisher Scientific. (2023).
  • Trade Science Inc. (2014). Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Product Page. Sigma-Aldrich.
  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine.
  • Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. (n.d.). 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS NO.875781-44-5. Wit Pharma.
  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. UMD.
  • Apollo Scientific. (n.d.). This compound. Apollo Scientific.
  • BenchChem. (n.d.).

Sources

Comprehensive Safety and Handling Guide for 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a dedicated SDS, a conservative approach to hazard assessment is paramount. The structural components of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine suggest several potential hazards. A closely related compound, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is associated with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to assume that this compound may exhibit similar toxicological properties.

Key Potential Hazards:

  • Acute Toxicity (Oral): Potential for harm if ingested.

  • Skin Irritation/Corrosion: Halogenated aromatic compounds can cause skin irritation.[2]

  • Eye Irritation: Likely to cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Chronic Effects: The long-term toxicological properties have not been thoroughly investigated.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[2][3]Protects against splashes of solutions containing the compound and airborne particles. A face shield should be used in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[2][5]Prevents skin contact. Double gloving is recommended when handling the solid compound or concentrated solutions. Ensure gloves are appropriate for the solvents being used and check for breakthrough times.[2] Long-sleeved clothing should be worn under the lab coat.[6]
Respiratory Protection Work in a certified chemical fume hood.[2]A fume hood is the primary engineering control to prevent inhalation of dust or aerosols. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][3]
Glove Selection Guide

Choosing the correct glove material is critical for adequate protection. The following table provides a general guide for glove selection based on common laboratory solvents that may be used with this compound.

Glove Material Advantages Disadvantages
Nitrile Good for solvents, oils, greases, and limited exposure to acids and bases. Tears and breaks are easily visible.[5]Poor against nitric acid and not recommended for prolonged exposure.[5]
Neoprene Good for acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols.[5]Not recommended for halogenated and aromatic hydrocarbons.[5]
Latex (Natural Rubber) Good for biological and water-based materials.[5]Provides little chemical protection against organic solvents. Latex allergies are a concern.[4][5]

Always consult the glove manufacturer's compatibility chart for specific chemicals and breakthrough times.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.

Preparation and Handling Protocol
  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2] All necessary equipment should be placed within the fume hood before starting.

  • Weighing and Aliquoting: Handle the solid compound in a fume hood to minimize inhalation of dust particles. Use appropriate tools to handle the solid.

  • Experimental Procedures: Conduct all manipulations of the compound within the fume hood with the sash at the lowest practical height.[2]

Decontamination and Disposal
  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[2]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[2]

  • Waste Disposal: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[2][6]

Emergency Procedures: Being Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling 2-Bromo-7-iodo-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine Assess_Task Assess Task: - Scale of work - Potential for splash/aerosol Start->Assess_Task Eye_Protection Eye Protection: - Chemical Goggles - Face Shield (if splash risk) Assess_Task->Eye_Protection Select Eye/Face Protection Hand_Protection Hand Protection: - Chemical Resistant Gloves (e.g., Nitrile) - Double Glove Assess_Task->Hand_Protection Select Hand Protection Body_Protection Body Protection: - Lab Coat/Apron - Closed-toe Shoes Assess_Task->Body_Protection Select Body Protection Respiratory_Protection Respiratory Protection: - Work in Fume Hood - Respirator (if needed) Assess_Task->Respiratory_Protection Select Respiratory Protection Check_Fit Check PPE Fit and Integrity Eye_Protection->Check_Fit Hand_Protection->Check_Fit Body_Protection->Check_Fit Respiratory_Protection->Check_Fit Proceed Proceed with Experiment Check_Fit->Proceed

Caption: PPE selection workflow for handling the target compound.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • This compound Product Description. ChemicalBook.
  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | AMERICAN ELEMENTS.
  • Products - 2a biotech.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA).
  • Lab Safety Equipment & PPE - ChemTalk.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02).
  • SAFETY DATA SHEET - Fisher Scientific. (2023-09-25).
  • This compound - Apollo Scientific.
  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 1201186-54-0 | Benchchem.
  • 875781-45-6|this compound - BLDpharm.
  • This compound - Sinfoo Biotech.
  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine - Achmem.
  • This compound - 爱诗伦生物科技(上海)有限公司.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 2
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.